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  • Product: 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
  • CAS: 701-78-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Ethyl-...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document details a robust synthetic protocol, purification strategies, and a multi-technique analytical approach for the unambiguous structural elucidation and purity assessment of the target compound. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and reliability in a research and development setting.

Introduction: The Significance of Substituted Triazines

The 1,3,5-triazine ring system is a privileged scaffold in the design of biologically active molecules. Its planar structure, hydrogen bonding capabilities, and the ability to introduce diverse substituents at the 2, 4, and 6 positions allow for the fine-tuning of physicochemical and pharmacological properties.[3] The title compound, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, represents a specific substitution pattern with potential for further derivatization and biological screening. Understanding its synthesis and characterization is a foundational step for its exploration in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A common and versatile approach to the synthesis of unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.

Our retrosynthetic analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine envisions a convergent synthesis from cyanuric chloride, ethylmagnesium bromide (as a source of the ethyl group), sodium methoxide, and ammonia.

Experimental Protocols: Synthesis and Purification

Synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

This synthesis is a one-pot, three-step process involving the sequential displacement of the chlorine atoms of cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Sodium methoxide (25% solution in methanol)

  • Ammonia (7 N solution in methanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Dry ice

Instrumentation:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnels

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: A dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen is charged with cyanuric chloride (1 equivalent) dissolved in anhydrous THF (150 mL). The solution is cooled to -10 °C using a dry ice/acetone bath.

  • Introduction of the Ethyl Group: Ethylmagnesium bromide (1.0 M solution in THF, 1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -5 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Introduction of the Methoxy Group: Sodium methoxide (25% solution in methanol, 1.2 equivalents) is then added dropwise, ensuring the temperature does not exceed 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Introduction of the Amino Group: The reaction mixture is cooled to 0 °C, and a solution of ammonia in methanol (7 N, 2.0 equivalents) is added slowly. The flask is securely stoppered, and the mixture is stirred at room temperature overnight.

  • Work-up and Extraction: The reaction is quenched by the slow addition of water (100 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Isolation of the Crude Product: The solvent is removed under reduced pressure to yield the crude 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a solid.

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. The fractions containing the pure product, as determined by thin-layer chromatography (TLC), are combined and the solvent is evaporated to afford the title compound as a white solid.

Physicochemical and Spectroscopic Characterization

A battery of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

Physical Properties
PropertyValue
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol [5]
Appearance White solid
Melting Point To be determined
Solubility Soluble in methanol, chloroform, and ethyl acetate
Spectroscopic Data
TechniqueExpected Key Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group, and a broad singlet for the amine protons.
¹³C NMR Resonances for the triazine ring carbons, the ethyl group carbons, and the methoxy carbon.
FT-IR (ATR) Characteristic stretches for N-H (amine), C-H (aliphatic), C=N (triazine ring), and C-O (methoxy) bonds.
Mass Spectrometry (ESI+) A prominent ion peak corresponding to [M+H]⁺ at m/z 155.0927.[6]
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound.[7][8]

HPLC Method:

ParameterCondition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

A single sharp peak in the chromatogram indicates a high degree of purity.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate_1 2-Chloro-4-ethyl-6-trichloromethyl-1,3,5-triazine Cyanuric_Chloride->Intermediate_1 1. EtMgBr, THF, -10°C Intermediate_2 2-Chloro-4-ethyl-6-methoxy-1,3,5-triazine Intermediate_1->Intermediate_2 2. NaOMe, MeOH, 0°C to RT Final_Product 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine Intermediate_2->Final_Product 3. NH3/MeOH, RT

Caption: Synthetic route to 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound Purification Flash Column Chromatography Start->Purification Purity_Assessment HPLC Analysis Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR FT-IR Spectroscopy Structural_Elucidation->IR Final_Confirmation Confirmed Structure and Purity NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: Analytical workflow for compound characterization.

Potential Applications in Drug Development

Substituted 2-amino-1,3,5-triazines have been investigated for a wide range of therapeutic applications. The presence of the ethyl and methoxy groups on the triazine core of the title compound provides a unique combination of lipophilicity and hydrogen bonding potential, which could be exploited in the design of novel therapeutic agents. This scaffold can serve as a starting point for the synthesis of libraries of analogs for screening against various biological targets, including kinases, proteases, and GPCRs. The amino group offers a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. The described protocols are grounded in established principles of organic synthesis and analytical chemistry, providing a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The comprehensive characterization workflow ensures the generation of high-quality, well-characterized material suitable for subsequent biological evaluation.

References

  • Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Chromatographic Methods for Analysis of Triazine Herbicides. (2014). Taylor & Francis. Retrieved January 16, 2026, from [Link]

  • New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3. (n.d.). ASCA GmbH. Retrieved January 16, 2026, from [Link]

  • 4-ethyl-6-methoxy-n-methyl-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • N-ethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • 4-Methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-amine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • 2-Ethyl-4-amino-6-methoxy-s-triazine. (2018). SIELC Technologies. Retrieved January 16, 2026, from [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and... (2001). PubMed. Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Compound ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate. (n.d.). MolPort. Retrieved January 16, 2026, from [Link]

  • A structural study of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4,6-di(aziridin-1-yl)-1,3,5-triazin-2-amine by density functional theory calculations. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)- N -(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. (2017). PubMed. Retrieved January 16, 2026, from [Link]

  • 4-methoxybenzaldehyde ((2E)-4,6-bis(ethylamino)-1,3,5-triazin-2(1H)-ylidene)hydrazone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • 4-ethoxy-6-ethyl-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • (PDF) N-Ethyl-6-ethylamino-4-oxo-1,3,5-triazin-2-aminium chloride (Oxysimazine·HCl). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-. (n.d.). US EPA. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a substituted s-triazine. This document is intended for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a substituted s-triazine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the structural elucidation and characterization of heterocyclic compounds. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and the synergistic power of these methods for unambiguous compound identification.

Introduction

4-Ethyl-6-methoxy-1,3,5-triazin-2-amine belongs to the s-triazine class of compounds, which are noted for their diverse applications, including in agriculture as herbicides.[1] The precise substitution pattern on the triazine ring dictates the compound's chemical and biological properties, making accurate structural verification paramount. Spectral analysis provides a powerful, non-destructive means to confirm the molecular structure, identify functional groups, and understand the electronic environment of the molecule. This guide will present a detailed examination of the expected spectral data for this specific triazine derivative.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The structure of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is depicted below.

Figure 1: Chemical structure of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are typically sufficient. For more detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number and types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~5.0-5.5Broad Singlet2H-NH₂The protons of the primary amine are expected to be deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen exchange.
~4.0-4.2Quartet (q)2H-CH₂-CH₃The methylene protons of the ethyl group are adjacent to the triazine ring and a methyl group, resulting in a quartet.
~3.9-4.1Singlet3H-OCH₃The methoxy protons are in a distinct chemical environment and appear as a singlet.
~1.2-1.4Triplet (t)3H-CH₂-CH₃The methyl protons of the ethyl group are coupled to the adjacent methylene group, leading to a triplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~165-175C=N (Triazine Ring)The carbon atoms within the triazine ring are significantly deshielded due to the electronegativity of the nitrogen atoms.
~55-60-OCH₃The carbon of the methoxy group is attached to an electronegative oxygen atom.
~30-35-CH₂-CH₃The methylene carbon of the ethyl group.
~12-15-CH₂-CH₃The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is expected to show the following characteristic absorption bands.[2][3][4]

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3500N-H Stretch-NH₂ (Amine)
2850-3000C-H Stretch-CH₃, -CH₂ (Alkyl)
~1640-1680N-H Bend-NH₂ (Amine)
~1550-1600C=N StretchTriazine Ring
~1400-1480C-H Bend-CH₃, -CH₂ (Alkyl)
~1200-1300C-O StretchMethoxy
~800-850Ring BreathingTriazine Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is 154.17 g/mol .[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Key fragmentation pathways for s-triazines often involve the loss of substituents from the triazine ring.[6][7]

M [M]⁺˙ m/z = 154 F1 [M - CH₃]⁺ m/z = 139 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 125 M->F2 - •C₂H₅ F3 [M - OCH₃]⁺ m/z = 123 M->F3 - •OCH₃

Figure 2: Proposed key fragmentation pathways for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

m/z Proposed Fragment Loss from Molecular Ion
154[C₆H₁₀N₄O]⁺˙Molecular Ion (M⁺˙)
139[C₅H₇N₄O]⁺Loss of a methyl radical (•CH₃)
125[C₄H₅N₄O]⁺Loss of an ethyl radical (•C₂H₅)
123[C₆H₉N₄]⁺Loss of a methoxy radical (•OCH₃)

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive framework for the structural elucidation of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation patterns. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this and other complex organic molecules, which is a critical step in both research and industrial applications.

References

  • Infrared Spectra of Some 1,3,5-Triazine Derivatives. (n.d.).
  • The Infrared Spectra of Some New Derivatives of S-Triazine. Optica Publishing Group. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. ACS Publications. (n.d.).
  • Atrazine | C8H14ClN5 | CID 2256. PubChem. (n.d.).
  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. (n.d.).
  • Improvement of Spectrophotometric Method for the Determination of Atrazine in Contaminated Water by Inducing of Mannich Reaction. Semantic Scholar. (n.d.).
  • FT-IR spectra of: a dimethoxy-triazine ligand before and after... ResearchGate. (n.d.).
  • Triazine herbicides. Translating Science. (n.d.).
  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. PubChem. (n.d.).
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.).
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. arkat usa. (n.d.).

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Foundational

Quantum Chemical Blueprint: A Technical Guide to 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, understanding a molecule's fundamental quantum mechanical properties is para...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, understanding a molecule's fundamental quantum mechanical properties is paramount to predicting its behavior and optimizing its therapeutic potential.[1][2] This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a molecule of interest within the s-triazine class, which is a common scaffold in medicinal chemistry. We delineate a complete computational workflow, from initial structure preparation to the analysis of key electronic and structural properties. By leveraging Density Functional Theory (DFT), this guide explains not just the "how" but the critical "why" behind methodological choices, ensuring scientific rigor and reproducibility. Key analyses covered include geometry optimization, vibrational frequency analysis, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The insights derived from these calculations are crucial for elucidating reactivity, stability, and potential intermolecular interactions vital for rational drug design.

Introduction: The Quantum Perspective in Drug Design

The s-triazine core is a privileged scaffold in drug development, appearing in a wide array of therapeutic agents. 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (PubChem CID: 69701) represents a specific embodiment of this scaffold, featuring functional groups that can significantly influence its pharmacokinetic and pharmacodynamic profiles.[3][4] To rationally design novel therapeutics based on this molecule, we must move beyond simple 2D representations and delve into its three-dimensional structure and electronic landscape.

Quantum chemical calculations offer a powerful lens to achieve this.[1][5] By solving approximations of the Schrödinger equation, these methods provide invaluable insights into molecular geometries, electronic structures, and reactivity, which are otherwise difficult to obtain experimentally.[1][6] This guide focuses on Density Functional Theory (DFT), a computational method that balances accuracy and efficiency, making it a workhorse in modern computational chemistry.[7][8] Specifically, we will explore how DFT can be used to predict:

  • Stable Molecular Conformation: The lowest energy, three-dimensional arrangement of the atoms.

  • Electronic Properties: The distribution of electrons and their energy levels, which govern reactivity.

  • Sites of Interaction: Regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions with a biological target.[9][10]

This knowledge is instrumental in the hit-to-lead and lead optimization phases of drug discovery, enabling more efficient and targeted design cycles.[2][11]

Theoretical Foundations & Method Selection

The core of our computational approach is Density Functional Theory (DFT). DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[6][7] This is a significant conceptual leap from traditional wavefunction-based methods, as it simplifies the problem from a complex 3N-dimensional wavefunction to a more manageable 3-dimensional electron density function.

Justification of Method: B3LYP/6-311++G(d,p)

For any DFT calculation, the choice of the functional and the basis set is the most critical decision, directly impacting the accuracy and computational cost of the results.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Why B3LYP? B3LYP is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with exchange and correlation energies from other sources.[12] This approach has proven to be a robust and widely successful compromise, offering good accuracy for a broad range of organic molecules without the prohibitive computational cost of higher-level methods.[12][13] While newer functionals exist, B3LYP remains a standard for its reliability in predicting molecular geometries and electronic properties for systems like the one under study.[12]

  • Basis Set: 6-311++G(d,p)

    • Why this Basis Set? A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set, a Pople-style basis set, is chosen for its flexibility and comprehensive nature.[14][15]

      • 6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a more accurate description than smaller double-zeta sets.

      • ++ : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing regions of space far from the nuclei and are essential for accurately modeling systems with lone pairs and potential non-covalent interactions, which are characteristic of our target molecule.[15]

      • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for greater flexibility in the shape of the orbitals, accounting for the distortion of electron clouds that occurs during chemical bonding, leading to more accurate molecular geometries.[14][16]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-quality, well-balanced level of theory for obtaining reliable results for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.[17][18]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process for performing a quantum chemical analysis. This workflow is designed to be self-validating, with specific checkpoints to ensure the integrity of the results.

G A 1. Molecular Input (Build 2D/3D Structure) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: Any Imaginary Frequencies? C->D E YES: Re-optimize from distorted geometry D->E  Found F NO: True Minimum Achieved D->F  None E->B G 4. Property Calculations (HOMO, LUMO, MEP, NBO) F->G H 5. Data Analysis & Interpretation G->H G MEP Color Scale Interpretation cluster_0 Color -> Potential -> Interaction Type A Deep Red B -> Most Negative Potential -> Strongest Electrophilic Attack Site C Yellow/Green D -> Near-Zero Potential -> Van der Waals / Hydrophobic Interactions E Deep Blue F -> Most Positive Potential -> Strongest Nucleophilic Attack Site

Caption: Guide to interpreting Molecular Electrostatic Potential maps.

  • Interpretation for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine:

    • Negative Regions (Red): The most intense negative potential is localized on the nitrogen atoms of the triazine ring and the oxygen atom of the methoxy group. These are the primary sites for hydrogen bond acceptance. [19] * Positive Regions (Blue): The most positive potential is found on the hydrogen atoms of the amino group. These are the primary sites for hydrogen bond donation.

    • Neutral Regions (Green): The ethyl group presents a largely neutral potential, indicating it is likely to participate in hydrophobic or van der Waals interactions within a receptor pocket.

This MEP analysis provides a clear roadmap for designing interactions with a target protein, suggesting that hydrogen bonds involving the ring nitrogens and the amino group will be key drivers of binding affinity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by converting the complex molecular orbitals into localized bonds and lone pairs. [20][21]

Atom NBO Charge (e) Interpretation
N (amino) -0.85 Strongly negative, confirming its role as a hydrogen bond acceptor/donor.
N (ring) -0.55 Significantly negative, indicating high electron density and H-bond acceptor capability.
O (methoxy) -0.61 Strongly negative, acting as a hydrogen bond acceptor.
C (attached to N-amino) +0.45 Electron deficient due to bonding with electronegative nitrogens.

| H (on N-amino) | +0.42 | Highly positive, confirming its role as a strong hydrogen bond donor. |

  • Interpretation: The NBO charges quantify the qualitative picture provided by the MEP map. The significant charge separation across the molecule highlights its polar nature. Furthermore, NBO analysis can reveal hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair of the amino group into the antibonding orbitals of the triazine ring, which contributes to the overall stability of the system.

Conclusion

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine using Density Functional Theory. By employing the B3LYP/6-311++G(d,p) level of theory, we can reliably predict the molecule's stable geometry and elucidate its electronic properties. The analyses of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals collectively provide a comprehensive blueprint of the molecule's reactivity, stability, and potential for intermolecular interactions. These insights are indispensable for professionals in drug discovery, enabling a more rational, structure-guided approach to designing next-generation therapeutics based on the s-triazine scaffold.

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Exploratory

Introduction: From a Challenge to Vitalism to a Cornerstone of Modern Chemistry

An In-Depth Technical Guide to the Discovery and History of s-Triazine Compounds The story of s-triazine compounds is not merely a chapter in the annals of heterocyclic chemistry; it is a narrative that mirrors the evolu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of s-Triazine Compounds

The story of s-triazine compounds is not merely a chapter in the annals of heterocyclic chemistry; it is a narrative that mirrors the evolution of organic synthesis itself. The symmetrical 1,3,5-triazine core, a planar six-membered ring of alternating carbon and nitrogen atoms, is the foundation for a class of molecules that has demonstrated extraordinary versatility. From revolutionizing agriculture and shaping the landscape of polymer science to providing privileged scaffolds in modern drug discovery, the impact of s-triazines is both broad and deep.[1][2] This guide offers a comprehensive exploration of their journey, from foundational nineteenth-century discoveries that challenged the very definition of "organic," through the development of a key synthetic gateway, to the explosion of applications that continue to shape our world. For researchers and drug development professionals, understanding this history is to understand the causality behind the chemical properties that make s-triazines a subject of enduring interest.

Part 1: Foundational Discoveries - The Nineteenth-Century Precursors

The origins of s-triazine chemistry are inextricably linked to the very birth of modern organic synthesis. Before the triazine ring itself was understood, foundational work on related nitrogen-rich compounds dismantled long-held scientific doctrines and introduced the key molecular precursors.

Wöhler's Synthesis of Urea (1828): A Paradigm Shift

The journey begins not with a triazine, but with a simpler organic molecule: urea. In 1828, the German chemist Friedrich Wöhler, in an attempt to prepare ammonium cyanate, instead found that he had synthesized urea, a compound previously known only as a metabolic byproduct from living organisms.[3][4][5] This landmark experiment, converting an inorganic starting material into an organic one, delivered a decisive blow to the theory of vitalism—the belief that organic compounds possessed a "vital force" and could only be produced by living things.[4][5]

Wöhler's synthesis demonstrated that the same chemical laws governed both the organic and inorganic worlds, paving the way for the systematic synthesis of carbon-based molecules in the laboratory.[6] His work, particularly the reversible isomerization of ammonium cyanate to urea, laid the conceptual groundwork for the study of nitrogen-rich acyclic and cyclic compounds.[3][7]

Woehler_Synthesis reactants Ammonium Cyanate (NH₄OCN) [Inorganic] process Heating reactants->process product Urea ((NH₂)₂CO) [Organic] process->product Isomerization

Caption: Wöhler's 1828 synthesis of urea from ammonium cyanate.

Liebig and the First s-Triazine (1834)

Building on this new era of chemical inquiry, Justus von Liebig, another German chemist, made the next critical leap. In 1834, while investigating derivatives of urea and cyanuric acid, he synthesized a white, crystalline substance he named "melamine."[8][9][10][11] This compound, 2,4,6-triamino-1,3,5-triazine, was the first derivative of the s-triazine ring to be identified. Liebig also described related hydrolysis and pyrolysis products, including ammeline and ammelide, further populating this new family of nitrogen-rich heterocycles.[12]

Although the practical applications of melamine were not realized for another century, its discovery was a pivotal moment. It established the existence and stability of the s-triazine core and planted the seed for future investigations into this chemical class.

Part 2: Cyanuric Chloride - The Gateway to Unprecedented Versatility

For nearly a century, s-triazines remained largely a scientific curiosity. The key to unlocking their immense potential was the development and understanding of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This molecule serves as the primary building block for the vast majority of s-triazine derivatives.[13]

Synthesis and Properties of the "Ideal Starting Material"

Cyanuric chloride is a white, crystalline solid produced industrially in a two-step process starting from hydrogen cyanide (HCN). First, HCN is reacted with chlorine gas to form cyanogen chloride (ClCN), which is then trimerized at high temperatures over a carbon catalyst to yield the stable s-triazine ring of cyanuric chloride.[14][15]

The power of cyanuric chloride lies in its reactivity. The three chlorine atoms attached to the electron-deficient triazine ring are highly susceptible to nucleophilic substitution. This reactivity, combined with its low cost and ready availability, makes it an exceptionally versatile precursor in synthetic chemistry.[13][16]

The Principle of Sequential Nucleophilic Substitution

The most crucial characteristic of cyanuric chloride for a synthetic chemist is the differential reactivity of its three chlorine atoms. This allows for a controlled, stepwise substitution, enabling the precise construction of unsymmetrically substituted triazines. The reactivity of the ring towards further substitution decreases as electron-donating groups replace the electron-withdrawing chlorine atoms.[17] This principle is exploited through careful temperature control:

  • First Substitution: The first chlorine is highly reactive and can be displaced by a nucleophile (such as an amine or alcohol) at low temperatures, typically 0–5 °C.[2][16]

  • Second Substitution: The second chlorine requires more energy to be replaced, with reactions typically conducted at room temperature up to 50 °C.[16]

  • Third Substitution: The final chlorine is the least reactive, requiring elevated temperatures, often at reflux, for its displacement.[16]

This elegant, temperature-controlled sequential substitution provides a robust and self-validating system for synthesizing a nearly limitless array of triazine derivatives with tailored functionalities.[18][19]

Sequential_Substitution TCT Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MonoSub Monosubstituted Dichlorotriazine TCT->MonoSub 0-5 °C DiSub Disubstituted Monochlorotriazine MonoSub->DiSub Room Temp to 50 °C TriSub Trisubstituted Triazine DiSub->TriSub Reflux Temp (>80 °C) Nu1 Nucleophile 1 (Nu¹) Nu1->TCT Nu2 Nucleophile 2 (Nu²) Nu2->MonoSub Nu3 Nucleophile 3 (Nu³) Nu3->DiSub

Caption: Temperature-controlled sequential substitution of cyanuric chloride.

Experimental Protocol: Synthesis of a Disubstituted s-Triazine

The following protocol details a typical first-step nucleophilic substitution, a foundational experiment in s-triazine synthesis.[19]

Objective: To synthesize 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.

Materials:

  • Cyanuric chloride (10 mmol)

  • 4-Aminobenzonitrile (10 mmol)

  • Potassium carbonate (K₂CO₃) (10 mmol)

  • Acetone (100 mL)

  • Crushed ice and distilled water

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

  • Preparation of Reactant Solutions: Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a round-bottom flask. In a separate flask, dissolve 4-aminobenzonitrile (10 mmol) in 50 mL of acetone.

    • Causality: Using separate solutions ensures controlled addition and prevents premature reaction. Acetone is a suitable solvent that dissolves both reactants.

  • Cooling: Cool both solutions to 0 °C using an ice-salt bath.

    • Causality: Maintaining a temperature of 0 °C is critical to ensure only a single chlorine atom is substituted. At higher temperatures, disubstitution becomes a significant side reaction.[19]

  • Reaction Initiation: To the vigorously stirring cyanuric chloride solution, add potassium carbonate (10 mmol). Immediately following, add the 4-aminobenzonitrile solution dropwise over 15-20 minutes.

    • Causality: K₂CO₃ acts as a base to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product. Dropwise addition maintains temperature control and prevents localized concentration spikes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 20% Methanol/Chloroform mobile phase.

    • Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction is complete before workup.

  • Product Isolation: Once the starting material is consumed, pour the reaction mixture onto 1 L of crushed ice in a beaker.

    • Causality: This step precipitates the organic product, which has low solubility in water, while the inorganic salts (KCl, unreacted K₂CO₃) remain dissolved in the aqueous phase.

  • Purification: Filter the resulting solid precipitate. Wash the solid thoroughly with distilled water (3 x 500 mL) to remove any remaining salts. Dry the final product under a high vacuum.

    • Causality: Washing is a critical purification step. Drying under vacuum removes residual water and solvent to yield the pure monosubstituted product.

Part 3: The Proliferation of Applications - From Fields to Pharmacies

With a robust synthetic methodology established, the 20th century witnessed an explosion in the applications of s-triazine compounds, driven by major breakthroughs in two distinct fields.

The Herbicide Revolution (1950s)

In 1952, scientists at the Swiss chemical company J.R. Geigy, Ltd. (now part of Syngenta) discovered the potent herbicidal activity of certain amino-substituted s-triazines.[20][21] This led to a revolution in agricultural weed control.

  • Simazine and Atrazine: The first major commercial success was simazine , introduced in 1956.[20][21] This was quickly followed by atrazine in 1958, which became one of the most widely used herbicides in the world, particularly for controlling broadleaf and grassy weeds in corn and sorghum crops.[20][22]

  • Mechanism of Action: Triazine herbicides function by inhibiting photosynthesis. They bind to the plastoquinone-binding protein in Photosystem II (PSII) of the electron transport chain in chloroplasts, blocking electron flow.[20][22] This leads to a buildup of highly reactive oxygen species, causing rapid oxidative damage and ultimately plant death.[22] This specific target is absent in animals, providing a basis for its selective toxicity.

Photosystem_II_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII Excites Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer ETC Electron Transport Chain Plastoquinone->ETC Photosynthesis Photosynthesis (Energy Production) ETC->Photosynthesis Atrazine Atrazine Atrazine->Plastoquinone Blocks Binding Site

Caption: Mechanism of action for triazine herbicides at Photosystem II.

The Polymer Age: Melamine Resins

Liebig's melamine, synthesized in 1834, found its industrial calling in the late 1930s with the development of melamine-formaldehyde resins.[8][23] By reacting melamine with formaldehyde, a durable, thermosetting plastic is formed. These resins are known for their exceptional hardness, heat and moisture resistance, and clarity.[8][23] This led to widespread use in:

  • High-Pressure Laminates: For countertops and flooring (e.g., Formica).

  • Dinnerware: Famous for the durable and shatter-resistant "Melmac" brand tableware popular in the mid-20th century.[10]

  • Coatings and Adhesives: Used in the wood, paper, and textile industries to improve durability and resistance.[8]

Modern Frontiers: Drug Discovery and Advanced Materials

The s-triazine scaffold is now recognized as a "privileged structure" in medicinal chemistry.[17][24] Its rigid, planar structure and the three distinct points for substitution allow for precise spatial orientation of functional groups to interact with biological targets. This has led to the development of several FDA-approved drugs, including:

  • Altretamine (Hexalen): An anticancer agent for ovarian cancer.[25]

  • Enasidenib: Used to treat acute myeloid leukemia.[26][27]

  • Gedatolisib: An investigational drug for breast cancer.[26][27]

Beyond medicine, s-triazine derivatives are used as reactive dyes, UV stabilizers, and crosslinking agents.[14][16]

Summary of Key Milestones

YearDiscovery / DevelopmentKey Individual(s) / CompanySignificance
1828 Synthesis of Urea from Ammonium CyanateFriedrich WöhlerDisproved vitalism; opened the door to synthetic organic chemistry.[3][4][5]
1834 First Synthesis of MelamineJustus von LiebigFirst synthesis of a key s-triazine derivative.[8][9][11]
Late 1930s Industrial Production of Melamine-Formaldehyde ResinsCIBA / American CyanamidBegan the era of s-triazines in polymer and materials science.[8][23]
1952 Discovery of Herbicidal PropertiesA. Gast et al. (J.R. Geigy, Ltd.)Unveiled the potential of s-triazines in agriculture.[20][21]
1956 Commercialization of SimazineJ.R. Geigy, Ltd.The first major triazine herbicide was brought to market.[20][21]
1958 Introduction of AtrazineJ.R. Geigy, Ltd.Became one of the most successful and widely used herbicides globally.[20][22]
1990 FDA Approval of AltretamineU.S. Food and Drug AdministrationSolidified the role of the s-triazine scaffold in modern pharmaceuticals.[25]

Conclusion

The history of s-triazine compounds is a compelling demonstration of how fundamental scientific inquiry can evolve into technologies with immense societal and economic impact. From Wöhler's challenge to dogma and Liebig's early synthesis, the path led to the creation of cyanuric chloride—a molecular linchpin that unlocked a world of chemical possibility. The subsequent development of triazine herbicides transformed agricultural productivity, while melamine resins created a new class of durable materials. Today, the s-triazine core continues its journey as a vital scaffold in the ongoing quest for novel therapeutics. For the modern scientist, this history provides not just context, but a powerful lesson in the enduring value of synthetic versatility and the logical, step-wise exploration of chemical space.

References

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Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a valuable substituted triazine for research and development in agrochemicals and pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a valuable substituted triazine for research and development in agrochemicals and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction: The Significance of Substituted 1,3,5-Triazines

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal and agricultural chemistry due to its wide range of biological activities.[3] Derivatives of this heterocycle are known to exhibit herbicidal, antimicrobial, anticancer, and antiviral properties.[3] The versatility of the triazine ring stems from the ability to introduce various substituents at the 2, 4, and 6 positions, thereby tuning its physicochemical and biological properties. The target molecule, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, is an important intermediate in the synthesis of more complex bioactive compounds.[1]

The synthesis of unsymmetrically substituted triazines requires a strategic approach to control the regioselectivity of the substitution reactions. The most common and cost-effective starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[4] The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, allowing for a stepwise and controlled introduction of different nucleophiles.[4]

This application note details a robust and reproducible two-step synthetic protocol for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, starting from cyanuric chloride. The strategy involves the sequential nucleophilic substitution of the chlorine atoms with a methoxy group, an amino group, and an ethyl group (introduced via a suitable precursor).

Overall Synthetic Workflow

The synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine from cyanuric chloride can be envisioned as a three-step sequential nucleophilic aromatic substitution. However, a more practical and commonly employed approach for introducing an amino group is to start with a precursor that already contains it, such as cyanoguanidine. A plausible and efficient synthetic route involves the reaction of a biguanide derivative with an appropriate ester to form the triazine ring.

This protocol will focus on a well-established method for the synthesis of substituted amino-triazines, which involves the base-catalyzed condensation of a biguanide with an ester.

Synthesis_Workflow cluster_0 Step 1: Formation of Ethylbiguanide cluster_1 Step 2: Cyclization to form the Triazine Ring Dicyandiamide Dicyandiamide Ethylbiguanide Ethylbiguanide Dicyandiamide->Ethylbiguanide  Ethylamine HCl,  Heat Ethylamine_HCl Ethylamine Hydrochloride Ethylamine_HCl->Ethylbiguanide Ethylbiguanide_step2 Ethylbiguanide Target_Molecule 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine Ethylbiguanide_step2->Target_Molecule  Methyl Acetate,  Sodium Methoxide Methyl_Acetate Methyl Acetate Methyl_Acetate->Target_Molecule Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Target_Molecule

Figure 1: Proposed two-step synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

Materials and Equipment

Reagent Grade Supplier CAS No.
Dicyandiamide (Cyanoguanidine)≥99%Sigma-Aldrich461-58-5
Ethylamine hydrochloride≥98%Sigma-Aldrich557-66-4
Sodium methoxide95%Sigma-Aldrich124-41-4
Methyl AcetateAnhydrous, 99.5%Sigma-Aldrich79-20-9
MethanolAnhydrous, 99.8%Sigma-Aldrich67-56-1
Diethyl etherAnhydrous, ≥99%Sigma-Aldrich60-29-7
Hydrochloric acid37%Sigma-Aldrich7647-01-0
Sodium bicarbonate≥99.5%Sigma-Aldrich144-55-8
Anhydrous magnesium sulfate≥97%Sigma-Aldrich7487-88-9

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

  • Analytical balance

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of Ethylbiguanide Hydrochloride

This step involves the reaction of dicyandiamide with ethylamine hydrochloride to form the corresponding biguanide salt. This is a well-established method for the preparation of substituted biguanides.[5]

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dicyandiamide (8.41 g, 0.1 mol) and ethylamine hydrochloride (8.16 g, 0.1 mol).

  • Add 100 mL of ethanol to the flask.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After refluxing for 4-6 hours, allow the reaction mixture to cool to room temperature.

  • The product, ethylbiguanide hydrochloride, will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to obtain ethylbiguanide hydrochloride.

Step 2: Synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

This step involves the cyclization of ethylbiguanide with methyl acetate in the presence of a strong base, sodium methoxide, to yield the target molecule. This type of condensation reaction is a known method for the synthesis of substituted 2-amino-1,3,5-triazines.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer, prepare a solution of sodium methoxide by carefully adding sodium metal (2.3 g, 0.1 mol) to 100 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Caution: The reaction of sodium with methanol is highly exothermic and produces hydrogen gas.

  • To the freshly prepared sodium methoxide solution, add ethylbiguanide hydrochloride (16.56 g, 0.1 mol) portion-wise with stirring.

  • From the dropping funnel, add methyl acetate (8.15 g, 0.11 mol) dropwise to the reaction mixture over a period of 30 minutes, while maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to reflux and maintain it for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with concentrated hydrochloric acid to a pH of approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue contains the crude product and sodium chloride.

  • Extract the crude product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product as a white solid.

Characterization

The identity and purity of the synthesized 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of ethyl and methoxy groups and the amine protons.

  • ¹³C NMR: To confirm the carbon skeleton of the triazine ring and the substituents.

  • FT-IR: To identify the characteristic functional groups, such as N-H (amine), C=N (triazine ring), and C-O (methoxy).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula (C₆H₁₀N₄O).[6][7]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cyanuric chloride and its derivatives are toxic and should be handled with care.

  • Sodium metal is highly reactive and should be handled with extreme caution.

  • The reaction of sodium with methanol is highly exothermic and produces flammable hydrogen gas.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1Incomplete reaction.Increase the reflux time. Ensure anhydrous conditions.
Low yield in Step 2Incomplete reaction or side reactions.Ensure the use of freshly prepared sodium methoxide. Control the temperature during the addition of methyl acetate.
Product is difficult to purifyPresence of impurities.Optimize the recrystallization solvent system. Consider column chromatography for purification.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their research needs. The provided mechanistic insights and troubleshooting guide should further aid in the successful execution of this synthesis.

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. (URL: [Link])

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. (URL: [Link])

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences. (URL: [Link])

  • 2-Amino-4-ethyl-6-methoxy-1,3,5-triazine - Alzchem. (URL: [Link])

  • 2-Amino-4-ethyl-6-methoxy-1,3,5-triazine - Alzchem. (URL: [Link])

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine - PubChem. (URL: [Link])

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: [Link])

  • Pharmaceutical | PDF | Molecules | Hydrogen Compounds - Scribd. (URL: [Link])

  • 4-ethyl-6-methoxy-1,3,5-triazin-2-amine - PubChemLite. (URL: [Link])

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities - ResearchGate. (URL: [Link])

  • 2-Ethyl-4-amino-6-methoxy-s-triazine - SIELC Technologies. (URL: [Link])

  • 2-AMINO-4-ETHYLAMINO-6-METHOXY-S-TRIAZINE. (URL: [Link])

  • Synthetic accesses to biguanide compounds - PMC - NIH. (URL: [Link])

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate - ResearchGate. (URL: [Link])

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. Developed for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from the scientific rationale behind the method development to detailed, step-by-step protocols for analysis and validation. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and buffered water, coupled with UV detection. The entire protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.[1][2]

Scientific Rationale & Method Development Strategy

The effective quantification of any analyte begins with a thorough understanding of its physicochemical properties. 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (Molecular Formula: C₆H₁₀N₄O, Molecular Weight: 154.17 g/mol ) is a substituted triazine derivative.[3][4] Triazine compounds are widely used in various industries, and their accurate measurement is critical for quality control, stability studies, and research applications.[5][6][7]

Analyte Characteristics:

  • Polarity: With a predicted XLogP of 0.8, the compound is moderately polar.[3]

  • Basicity: The presence of the primary amine group (-NH₂) on the triazine ring confers basic properties. Basic compounds can be challenging in reversed-phase HPLC, often leading to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.[8]

Strategic Choices for HPLC Method Development:

  • Separation Mode: Reversed-Phase (RP) HPLC: RP-HPLC is the most common and versatile separation technique in liquid chromatography.[9] It is well-suited for separating moderately polar compounds like our target analyte. The non-polar stationary phase (C18) will retain the analyte based on hydrophobic interactions with its ethyl and methoxy groups.[5][10]

  • Stationary Phase Selection: C18 Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[5] Its robust nature and well-understood selectivity provide excellent retention for a broad range of analytes, including triazines.[5][11]

  • Mobile Phase Composition & pH Control: The choice of mobile phase is critical for achieving optimal retention, resolution, and peak shape.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

    • pH Adjustment: To address the basicity of the analyte, the mobile phase pH must be controlled.[8] By acidifying the aqueous portion of the mobile phase with formic acid to a pH of approximately 3.0, we ensure the primary amine group is consistently protonated. This single, positively charged ionic state minimizes silanol interactions, resulting in sharp, symmetrical peaks.[8][12]

  • Detection Method: UV-Vis Spectrophotometry: Triazine compounds possess a heterocyclic aromatic ring system that strongly absorbs UV radiation.[11] A detection wavelength of 220 nm is selected to provide high sensitivity for quantification.[10][11]

Materials and Instrumentation

Category Item Specifications/Vendor
Instrumentation HPLC SystemAgilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Data AcquisitionOpenLab CDS, Chromeleon, or equivalent chromatography data software.
Analytical BalanceMettler Toledo or equivalent, 0.01 mg readability.
pH MeterCalibrated, with a standard glass electrode.
Chemicals & Reagents 4-Ethyl-6-methoxy-1,3,5-triazin-2-amineReference Standard (>99.5% purity)
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade or Milli-Q
Formic AcidLC-MS Grade (>99%)
Consumables HPLC ColumnC18 Reversed-Phase Column, 4.6 x 150 mm, 5 µm particle size
Syringe Filters0.45 µm PVDF or Nylon
HPLC Vials2 mL amber glass with screw caps
Volumetric GlasswareClass A

Experimental Protocols

  • Mobile Phase (Acetonitrile/0.1% Formic Acid in Water, 40:60 v/v): a. Prepare the aqueous component: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and sonicate for 10 minutes to degas. b. Measure 600 mL of the prepared 0.1% formic acid in water and 400 mL of acetonitrile. c. Combine in a suitable mobile phase reservoir, mix well, and degas for an additional 5 minutes.

  • Diluent (Acetonitrile/Water, 50:50 v/v): a. Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water in a 1 L flask. b. Mix thoroughly. This solution is used for all standard and sample dilutions.

  • Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Working Standard Solutions (for Linearity & Accuracy): a. Prepare a series of working standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentrations (e.g., 1, 10, 25, 50, 100, and 150 µg/mL).

The following table summarizes the optimized HPLC conditions for the analysis.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed.[2][13]

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Procedure:

  • Inject the 50 µg/mL working standard solution six consecutive times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.

  • Determine the tailing factor and theoretical plates for the analyte peak.

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[9][14] Procedure:

  • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

  • Inject a placebo solution (if analyzing a formulated product) to ensure excipients do not interfere.

  • If available, inject known impurities or stressed samples (e.g., acid, base, peroxide, heat, light degradation) to demonstrate separation between the main analyte peak and any degradants.

Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a defined range.[15][16] Procedure:

  • Prepare a series of at least five concentrations across the desired range (e.g., 10 to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Purpose: To establish the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[2][15] Procedure: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration limits (e.g., 10 to 150 µg/mL).

Purpose: To determine the closeness of the test results to the true value. Accuracy is typically assessed using recovery studies.[9][14] Procedure:

  • Prepare samples at three concentration levels (low, medium, high - e.g., 25, 50, and 100 µg/mL) in triplicate.

  • This can be done by spiking a placebo matrix with known amounts of the analyte.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the test concentration (e.g., 50 µg/mL) on the same day, with the same analyst and equipment.[15]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results of each study and compare them.

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. Procedure (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to that of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be further confirmed by demonstrating acceptable precision and accuracy at this concentration.

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] Procedure:

  • Introduce small variations to the nominal method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Data Presentation & Acceptance Criteria

All validation data should be systematically recorded. The following table outlines typical acceptance criteria based on ICH guidelines.

Validation Parameter Acceptance Criteria
System Suitability %RSD of Peak Area ≤ 2.0%%RSD of Retention Time ≤ 1.0%Tailing Factor ≤ 2.0Theoretical Plates > 2000
Specificity No interference from blank or placebo at the analyte retention time.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean % Recovery between 98.0% and 102.0% at each concentration level.
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOQ S/N Ratio ≥ 10; %RSD ≤ 10% for precision at this concentration.
Robustness System suitability parameters remain within acceptable limits for all varied conditions.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical and validation processes.

Analytical_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Handling prep_std Prepare Standards & QC Samples hplc HPLC System (Isocratic Elution) prep_std->hplc prep_sample Prepare Test Sample prep_sample->hplc separation C18 Column Separation hplc->separation detection UV Detection @ 220 nm separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition processing Peak Integration & Quantification acquisition->processing report Final Report (Assay Value) processing->report

Caption: Overall Analytical Workflow for Quantification.

Validation_Flow cluster_core Core Quantitative Validation cluster_limits Sensitivity & Reliability start Method Validation Protocol specificity Specificity Blank & Placebo Interference start->specificity linearity Linearity & Range r² ≥ 0.999 specificity->linearity accuracy Accuracy % Recovery linearity->accuracy precision Precision Repeatability & Intermediate Precision linearity->precision lod_loq LOD & LOQ S/N Ratio accuracy->lod_loq robustness Robustness Deliberate Method Variations accuracy->robustness precision->lod_loq precision->robustness end Validated Method lod_loq->end

Caption: Logical Flow of the Method Validation Process.

Conclusion

The HPLC method detailed in this application note provides a reliable, precise, and accurate means for quantifying 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. The use of a standard C18 column with an acidified mobile phase yields excellent peak symmetry and resolution. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, confirms that the method is robust and suitable for routine use in a quality control or research environment.[2] By adhering to the steps outlined, scientists can confidently implement this method and generate high-quality, reproducible data.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
  • Pichon, V., & Hennion, M. C. (1999). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies, 22(19), 2915-2928.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Jafari, M. T., et al. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-40. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Jafari, M. T., et al. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. PubChem Compound Summary for CID 69701. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine. PubChem Compound Summary for CID 15515077. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methoxy-n,6-dimethyl-1,3,5-triazin-2-amine. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the GC-MS Analysis of Triazine Metabolites

Abstract This application note provides a detailed guide for the analysis of triazine herbicide metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Triazine herbicides are widely used in agriculture, and moni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analysis of triazine herbicide metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Triazine herbicides are widely used in agriculture, and monitoring their metabolic fate in the environment and biological systems is crucial for assessing their toxicological and ecological impact. This document outlines field-proven protocols for sample extraction, derivatization, and GC-MS analysis, offering insights into the rationale behind key experimental steps to ensure data integrity and reproducibility. The methodologies described herein are intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring.

Introduction: The Analytical Challenge of Triazine Metabolites

Triazine herbicides, such as atrazine and simazine, undergo metabolic transformation in soil, water, and biological organisms, leading to a variety of metabolites.[1] These metabolites often exhibit increased polarity and reduced volatility compared to the parent compounds, posing a significant challenge for their analysis by gas chromatography.[2] The primary metabolic pathways include N-dealkylation, hydroxylation, and conjugation. Accurate and sensitive quantification of these metabolites is essential for understanding the persistence, bioaccumulation, and potential toxicity of triazine herbicides.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[3] However, the polar nature of many triazine metabolites, particularly hydroxylated and dealkylated forms, necessitates a derivatization step to enhance their volatility and thermal stability for successful GC-MS analysis.[4][5] This guide provides a robust workflow, from sample preparation to data interpretation, to address these analytical hurdles.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure accuracy and precision at each stage of the analysis. Each step is critical for the overall success of the method and includes quality control measures to validate the results.

GC-MS Workflow for Triazine Metabolites cluster_0 Sample Preparation cluster_1 Analyte Derivatization cluster_2 GC-MS Analysis cluster_3 Data Processing Sample Collection Sample Collection Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Sample Collection->Solid Phase Extraction (SPE) Isolate Analytes SPE SPE Evaporation to Dryness Evaporation to Dryness SPE->Evaporation to Dryness Remove Solvent Derivatization Derivatization Evaporation to Dryness->Derivatization Increase Volatility GC-MS Injection GC-MS Injection Derivatization->GC-MS Injection Introduce Sample Data Acquisition Data Acquisition GC-MS Injection->Data Acquisition Separate & Detect Quantification & Confirmation Quantification & Confirmation Data Acquisition->Quantification & Confirmation Analyze Results

Caption: Experimental workflow for the GC-MS analysis of triazine metabolites.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Solid-Phase Extraction is a crucial step to isolate triazine metabolites from complex matrices like water or soil extracts, remove interfering substances, and concentrate the analytes of interest.[6] A combination of C18 and cation exchange mixed-mode polymeric phases can be effective for trapping both the parent triazines and their more polar metabolites.[7]

Protocol:

  • Sample Pre-treatment: Adjust the pH of the water sample to 3-4.[7] For soil samples, perform a solvent extraction (e.g., with methanol or acetonitrile) prior to SPE.

  • Cartridge Conditioning: Condition a tandem SPE setup (C18 followed by a mixed-mode cation exchange cartridge) sequentially with methanol and then with deionized water adjusted to the sample pH.

  • Sample Loading: Pass the pre-treated sample through the conditioned SPE cartridges at a controlled flow rate.

  • Washing: Wash the cartridges with deionized water to remove salts and other polar interferences.

  • Elution: Elute the analytes from each cartridge separately using an appropriate solvent. A common elution solvent is a mixture of dichloromethane and methanol.[8] Pool the eluates for the next step.

Derivatization: Enhancing Volatility for GC-MS

Rationale: Derivatization is a critical step to convert polar triazine metabolites, such as hydroxylated and dealkylated forms, into more volatile and thermally stable derivatives suitable for GC analysis.[4] Silylation is a widely used technique where active hydrogen atoms in hydroxyl and amine groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][9] For metabolites containing carbonyl groups, a two-step derivatization involving methoximation followed by silylation is recommended to prevent the formation of multiple derivatives due to tautomerization.[10][11]

Protocol: Silylation using MTBSTFA for Hydroxylated and Dealkylated Metabolites

This protocol is particularly effective for derivatizing hydroxyl and primary amine functional groups present in triazine metabolites.[5]

  • Evaporation: Evaporate the pooled eluate from the SPE step to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry as moisture can deactivate the derivatizing reagent.

  • Reagent Addition: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile) to the dried extract.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Derivatization_Reaction Metabolite Metabolite -OH, -NH Derivative Derivatized Metabolite -O-TBDMS, -N-TBDMS Metabolite->Derivative + MTBSTFA MTBSTFA {MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide} Byproduct {Byproduct | N-methyltrifluoroacetamide} MTBSTFA->Byproduct Reacts with active H

Caption: Silylation of a triazine metabolite using MTBSTFA.

GC-MS Instrumental Analysis

Rationale: The choice of GC column and MS parameters is critical for achieving good chromatographic separation and sensitive detection of the derivatized metabolites. A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, generally provides excellent separation for a wide range of pesticides and their metabolites.[2]

GC-MS Parameters

The following table provides a starting point for GC-MS method development. Optimization may be required based on the specific analytes and instrument.

Parameter Condition Rationale
GC System Gas chromatograph coupled to a mass spectrometerStandard instrumentation for this analysis.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxaneProvides good resolution for a broad range of analytes.[2]
Carrier Gas Helium, constant flow at 1.0-1.5 mL/minInert carrier gas with good efficiency.[2]
Inlet Temperature 250-280 °CEnsures rapid volatilization of the derivatized analytes.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analytes to the column for trace analysis.[2]
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A typical temperature program for separating a range of compounds with varying volatilities.[2]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °COptimal temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity for target analytes, while Full Scan is useful for identifying unknown metabolites.[7]

Data Analysis and Quantification

Identification: Metabolites are identified by comparing their retention times and mass spectra with those of authentic reference standards analyzed under the same conditions. The fragmentation patterns observed in the mass spectra provide structural information for confirmation.

Quantification: Quantification is typically performed using an internal standard method. An isotopically labeled analog of one of the target analytes is often used as an internal standard to correct for variations in sample preparation and instrument response.[8] A calibration curve is generated by analyzing a series of standards of known concentrations.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to established guidelines.[12] Key validation parameters include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies in spiked samples.

  • Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of triazine metabolites in various matrices. The successful implementation of this protocol hinges on meticulous sample preparation and the crucial derivatization step, which enhances the volatility and thermal stability of polar metabolites. By following the outlined procedures and understanding the rationale behind each step, researchers can generate high-quality, defensible data for assessing the environmental fate and toxicological significance of triazine herbicides.

References

  • Bibel, J. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Retrieved from [Link]

  • Eawag. (1998, January 6). s-Triazine Metabolism Metapathway Map. Eawag-BBD. Retrieved from [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link]

  • Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. Retrieved from [Link]

  • Cai, Z., & Tso, T. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627-1632. Retrieved from [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report 00-4109. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Cowles, J. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(26), 7594-7599. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 75-85. Retrieved from [Link]

  • Anastassiades, M., et al. (2017). Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food. Wageningen University & Research. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Valenzuela, J. S. (n.d.). Triazine herbicides. Translating Science. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Triazines & Metolachlor. Retrieved from [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

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Application

Developing a cell-based assay for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Topic: Development of a Cell-Based Assay for Characterizing the Bioactivity of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine Audience: Researchers, scientists, and drug development professionals. Introduction The 1,3,5-triazin...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Development of a Cell-Based Assay for Characterizing the Bioactivity of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities. These activities range from herbicidal effects, primarily through the inhibition of photosystem II in plants, to a variety of pharmacological effects in mammalian systems, including anti-cancer, anti-fungal, and modulation of G-protein coupled receptors.[1][2][3][4] Atrazine, a well-known triazine herbicide, has also been identified as an endocrine disruptor, impacting cellular signaling pathways such as cyclic AMP (cAMP) levels.[5][6]

This application note details a comprehensive strategy for characterizing the biological activity of a specific triazine derivative, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, using a tiered cell-based assay approach. Due to the absence of a known specific target for this compound, our strategy commences with a highly sensitive and robust primary assay to determine its effect on overall cell viability. This is followed by a suite of secondary and tertiary assays to elucidate the potential mechanism of action, should any significant bioactivity be observed.

Assay Principle

The primary assay for evaluating the bioactivity of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of adenosine triphosphate (ATP) present in cell culture, which is a key indicator of metabolically active, viable cells.[7][8] The assay involves the addition of a single reagent directly to the cells, which causes cell lysis and initiates a luciferase-catalyzed reaction that generates a luminescent signal proportional to the intracellular ATP concentration.[7][9] A decrease in the luminescent signal in treated cells compared to untreated controls indicates a reduction in cell viability. This "add-mix-measure" format is highly amenable to high-throughput screening (HTS) and provides a sensitive and reliable initial assessment of the compound's cytotoxic or cytostatic effects.[7][8][9]

Experimental Workflow Overview

Experimental_Workflow cluster_primary Primary Assay: Cell Viability cluster_secondary Secondary Assays: Mechanism of Action A Cell Seeding (HepG2, MCF-7, MRC-5) B Compound Treatment (4-Ethyl-6-methoxy-1,3,5-triazin-2-amine - Dose Response) A->B C Incubation B->C D CellTiter-Glo® Assay (Add, Mix, Measure Luminescence) C->D E Data Analysis (IC50 Determination) D->E F Apoptosis Assay (Caspase-Glo® 3/7) E->F If Cytotoxic G ROS Production (DCFDA Assay) E->G If Cytotoxic H DNA Damage (Comet Assay) E->H If Cytotoxic

Caption: Tiered approach for characterizing the bioactivity of the target compound.

PART 1: Primary Screening - Cell Viability Assay

Cell Lines
  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cancer cell line, commonly used in toxicology and drug metabolism studies.[10][11]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, frequently used in cancer research and for studying endocrine-disrupting compounds.[12][13]

  • MRC-5 (Human Fetal Lung Fibroblast): A normal, non-cancerous cell line used to assess the selectivity and general cytotoxicity of a compound.

Materials and Reagents
  • HepG2, MCF-7, and MRC-5 cells

  • Eagle's Minimum Essential Medium (EMEM) for HepG2 and MCF-7[10][13]

  • Dulbecco's Modified Eagle Medium (DMEM) for MRC-5

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, opaque-walled 96-well microplates

  • Luminometer

Protocol: CellTiter-Glo® Viability Assay
  • Cell Culture and Seeding:

    • Culture HepG2, MCF-7, and MRC-5 cells in their respective complete growth media (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.[10][11][13]

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell doubling time.

  • Assay Procedure:

    • Equilibrate the 96-well plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9][14]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[7][9]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[14][15]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.

Data Presentation: Expected Results

Compound Concentration (µM)% Viability (HepG2)% Viability (MCF-7)% Viability (MRC-5)
0 (Vehicle)100100100
0.198.5 ± 4.299.1 ± 3.8101.2 ± 5.1
195.3 ± 3.997.2 ± 4.598.7 ± 4.8
1075.6 ± 6.180.3 ± 5.592.4 ± 3.7
5048.9 ± 5.355.1 ± 4.985.6 ± 4.2
10020.1 ± 3.825.7 ± 3.178.3 ± 5.0
IC50 (µM) ~50 ~58 >100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PART 2: Secondary & Tertiary Assays for Mechanistic Insights

If the primary screening reveals significant and selective cytotoxicity of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in cancer cell lines, further investigation into the mechanism of cell death is warranted. The following assays can be employed:

Apoptosis Induction Assay
  • Principle: To determine if the compound induces programmed cell death (apoptosis), the activity of executioner caspases 3 and 7 can be measured. The Caspase-Glo® 3/7 Assay provides a luminescent readout of caspase activity.[16]

  • Methodology: A proluminescent caspase-3/7 substrate is cleaved by active caspases, releasing a substrate for luciferase that generates a luminescent signal.[16]

  • Protocol: Cells are treated with the compound at its IC50 concentration for various time points. The Caspase-Glo® 3/7 reagent is then added, and luminescence is measured. An increase in luminescence compared to the control indicates apoptosis induction.

Reactive Oxygen Species (ROS) Production Assay
  • Principle: Many cytotoxic compounds induce cellular stress by generating reactive oxygen species. The DCFDA/H2DCFDA assay is used to measure intracellular ROS levels.[17][18]

  • Methodology: The cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[18]

  • Protocol: Cells are pre-loaded with H2DCFDA and then treated with the compound. The increase in fluorescence is measured over time using a fluorescence microplate reader or fluorescence microscopy.

DNA Damage Assay
  • Principle: To assess if the compound causes DNA strand breaks, the single-cell gel electrophoresis (Comet) assay can be performed.[19][20]

  • Methodology: Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail" that can be visualized and quantified by fluorescence microscopy.[20]

  • Protocol: Cells are treated with the compound, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. The DNA is then stained, and the extent of the comet tail is quantified to determine the level of DNA damage.[19][21]

Proposed Signaling Pathway

Proposed_Signaling_Pathway compound 4-Ethyl-6-methoxy- 1,3,5-triazin-2-amine cell Target Cell compound->cell ros Increased ROS Production cell->ros Oxidative Stress dna_damage DNA Damage ros->dna_damage caspase_activation Caspase 3/7 Activation ros->caspase_activation dna_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Hypothetical mechanism of action leading to reduced cell viability.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of both cancer and normal cell lines allows for an initial assessment of selectivity. The tiered assay approach, moving from a general viability screen to specific mechanistic assays, provides a logical and evidence-based workflow. Positive results in the primary screen are confirmed and further elucidated by the secondary assays. For instance, a decrease in viability (CellTiter-Glo®) coupled with an increase in caspase activity (Caspase-Glo® 3/7) strongly suggests an apoptotic mechanism. Each assay should be performed with appropriate positive and negative controls to ensure assay performance and validate the results.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kobilinsky, L. (2012). Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4. Toxicology and Applied Pharmacology, 265(1), 38-47.
  • U.S. Right to Know. (2025). Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S.. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • MDPI. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Bio-protocol. (2021). Comet Assay for DNA Damage. Retrieved from [Link]

  • Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mode of Action of Triazine Herbicides in Plants. Retrieved from [Link]

  • PMC. (n.d.). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Retrieved from [Link]

  • ResearchGate. (2012). How to culture MCF7 cells?. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Ubigene. (2025). Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. Retrieved from [Link]

  • PMC. (n.d.). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Retrieved from [Link]

  • ENCODE. (n.d.). HepG2 culture conditions. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Investigating the Enzyme Inhibitory Potential of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Abstract The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, serving as the core of numerous therapeutic agents.[1][2] Derivatives of s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, serving as the core of numerous therapeutic agents.[1][2] Derivatives of s-triazine have been extensively explored as potent inhibitors of various enzymes, implicating them in the development of anticancer, antimicrobial, and anti-inflammatory drugs.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine , a specific derivative, for its potential as an enzyme inhibitor. While this particular molecule is not extensively characterized in public literature, its structural features suggest a strong rationale for evaluation against key enzyme families known to be targeted by analogous compounds. These application notes offer detailed, self-validating protocols for screening and characterizing the inhibitory activity of this compound against three high-value enzyme targets: Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, and Carbonic Anhydrase (CA).

Introduction: The Rationale for Investigation

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, offers a versatile and rigid scaffold for the presentation of diverse chemical functionalities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Numerous studies have demonstrated that substitutions at the 2, 4, and 6 positions of the triazine ring can modulate the pharmacological properties, leading to potent and selective enzyme inhibitors.[1][5]

4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (PubChem CID: 69701) incorporates key structural elements common to bioactive triazines: an amino group, which can act as a hydrogen bond donor/acceptor; a methoxy group, a common feature in many kinase inhibitors; and an ethyl group, which can provide lipophilicity and van der Waals interactions within an active site.[6] Based on this structural framework and extensive literature on related compounds, we postulate that this molecule holds potential as an inhibitor for enzymes critical in cellular proliferation and metabolism.

This guide outlines the foundational steps to empirically determine this potential, from initial screening to detailed kinetic analysis.

Postulated Enzyme Targets and Mechanisms of Action

Dihydrofolate Reductase (DHFR)

Mechanistic Rationale: DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for anticancer and antimicrobial therapies.[7] Many antifolate drugs, such as methotrexate, are potent DHFR inhibitors. The triazine scaffold is structurally analogous to the pteridine ring of folic acid and has been successfully developed into DHFR inhibitors.[8][9] It is hypothesized that the amino and triazine nitrogen atoms of the test compound can mimic the hydrogen bonding interactions of the natural substrate within the DHFR active site.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Mechanistic Rationale: EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[10] Its aberrant activation is a hallmark of many cancers, making it a major oncology target.[11] EGFR inhibitors typically compete with ATP for binding in the kinase domain's active site. The 1,3,5-triazine core has been identified in numerous potent EGFR inhibitors.[12][13] The methoxy and ethyl groups of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine could potentially occupy the hydrophobic pocket of the ATP-binding site, while the amino group could form critical hydrogen bonds with hinge region residues like Met793.

Carbonic Anhydrase (CA)

Mechanistic Rationale: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14] They are involved in pH regulation, ion transport, and various biosynthetic pathways. CA inhibitors, particularly sulfonamides, are used to treat glaucoma, epilepsy, and altitude sickness.[15] The primary mechanism of inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the catalytic zinc ion in the active site.[16][17] While our test compound is not a sulfonamide, other classes of compounds can inhibit CAs by different mechanisms, such as occluding the active site entrance. Given the prevalence of nitrogen-rich heterocycles as CA inhibitors, evaluating this triazine derivative is a worthwhile endeavor.

Experimental Protocols and Workflows

General Preparation and Compound Handling
  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in 100% DMSO. Store at -20°C.

  • Serial Dilutions: Create a serial dilution series of the compound in the appropriate assay buffer for each experiment. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.[18]

Materials:

  • Human recombinant DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Methotrexate (positive control inhibitor)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well, UV-transparent, flat-bottom microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Workflow Diagram:

DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (Test Compound & Methotrexate) add_inhibitor Add Inhibitor/ Vehicle (DMSO) prep_inhibitor->add_inhibitor prep_enzyme Prepare DHFR Working Solution add_enzyme Add DHFR Enzyme prep_enzyme->add_enzyme prep_nadph Prepare NADPH Working Solution add_nadph Add NADPH prep_nadph->add_nadph prep_dhf Prepare DHF Working Solution add_dhf Initiate Reaction: Add DHF prep_dhf->add_dhf add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_nadph pre_incubate Pre-incubate (5 min, RT) add_nadph->pre_incubate pre_incubate->add_dhf read_plate Read Absorbance @ 340 nm (Kinetic, 10-20 min) add_dhf->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_ic50 Generate IC50 Curve calc_inhibition->plot_ic50

Caption: Workflow for the DHFR spectrophotometric inhibition assay.

Procedure:

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • Blank (No Enzyme): 180 µL Assay Buffer

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO

    • Test Compound: 158 µL Assay Buffer + 2 µL of compound dilution

    • Positive Control: 158 µL Assay Buffer + 2 µL of Methotrexate dilution

  • Enzyme Addition: Add 10 µL of DHFR working solution to all wells except the blank.

  • NADPH Addition: Add 10 µL of NADPH working solution to all wells.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Add 20 µL of DHF substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode, every 30 seconds for 10-20 minutes.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay (LanthaScreen® Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay, which is a robust, high-throughput method for measuring inhibitor binding to the kinase ATP site.[3][19]

Materials:

  • GST-tagged human recombinant EGFR (active kinase domain)

  • LanthaScreen® Eu-anti-GST Antibody

  • LanthaScreen® Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Staurosporine or a known EGFR inhibitor (positive control)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplate

  • TR-FRET compatible microplate reader

Workflow Diagram:

EGFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare 4X Inhibitor Dilutions (Test Compound & Control) add_inhibitor Add 4 µL of 4X Inhibitor/Vehicle prep_inhibitor->add_inhibitor prep_kinase_ab Prepare 2X Kinase/ Eu-Ab Mixture add_kinase_ab Add 8 µL of 2X Kinase/Ab Mix prep_kinase_ab->add_kinase_ab prep_tracer Prepare 4X Kinase Tracer add_tracer Add 4 µL of 4X Tracer prep_tracer->add_tracer add_inhibitor->add_kinase_ab add_kinase_ab->add_tracer incubate Incubate for 1 hour at Room Temperature add_tracer->incubate read_plate Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) incubate->read_plate calc_ratio Calculate Emission Ratio (665nm / 615nm) read_plate->calc_ratio calc_inhibition % Inhibition Calculation calc_ratio->calc_inhibition plot_ic50 Generate IC50 Curve calc_inhibition->plot_ic50

Caption: Workflow for the EGFR TR-FRET kinase binding assay.

Procedure:

  • Plate Setup: Add reagents to the wells of a 384-well plate in the following sequence:

    • 4 µL of 4X test compound dilution (or vehicle/positive control).

    • 8 µL of 2X Kinase/Eu-Antibody mixture. Mix gently.

    • 4 µL of 4X Kinase Tracer.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and collecting emission data at 615 nm (Europium donor) and 665 nm (Tracer acceptor).[19]

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

This protocol utilizes the esterase activity of CA to measure inhibition. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[20][21]

Materials:

  • Human or Bovine Carbonic Anhydrase II (hCA II or bCA II)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Acetazolamide (positive control inhibitor)

  • CA Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.8)

  • Acetonitrile or DMSO (for dissolving p-NPA)

  • 96-well, clear, flat-bottom microplate

  • Microplate spectrophotometer capable of kinetic measurements at 405 nm

Workflow Diagram:

CA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (Test Compound & Acetazolamide) add_inhibitor Add Inhibitor/ Vehicle (DMSO) prep_inhibitor->add_inhibitor prep_enzyme Prepare CA Working Solution add_enzyme Add CA Enzyme prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Substrate Solution add_substrate Initiate Reaction: Add p-NPA prep_substrate->add_substrate add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (10 min, RT) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Read Absorbance @ 405 nm (Kinetic, 10-30 min) add_substrate->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_ic50 Generate IC50 Curve calc_inhibition->plot_ic50

Caption: Workflow for the CA esterase activity inhibition assay.

Procedure:

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • Blank (No Enzyme): 160 µL Assay Buffer

    • Maximum Activity (Vehicle Control): 138 µL Assay Buffer + 2 µL DMSO

    • Test Compound: 138 µL Assay Buffer + 2 µL of compound dilution

    • Positive Control: 138 µL Assay Buffer + 2 µL of Acetazolamide dilution

  • Enzyme Addition: Add 20 µL of CA working solution to all wells except the blank.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[22]

  • Reaction Initiation: Add 20 µL of p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 405 nm in kinetic mode, every 30 seconds for 10-30 minutes.

Data Analysis and Interpretation

Calculation of Percent Inhibition

For each inhibitor concentration, calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratevehicle - Rateblank)] x 100

Where:

  • Rateinhibitor is the reaction rate in the presence of the test compound.

  • Ratevehicle is the reaction rate of the maximum activity control (DMSO).

  • Rateblank is the background rate (no enzyme).

For TR-FRET assays, "Rate" is replaced with the calculated Emission Ratio (665nm/615nm).

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Example Data Presentation:

CompoundTarget EnzymeIC50 (µM) [Illustrative]
4-Ethyl-6-methoxy-1,3,5-triazin-2-amineDHFR15.2
4-Ethyl-6-methoxy-1,3,5-triazin-2-amineEGFR Kinase5.8
4-Ethyl-6-methoxy-1,3,5-triazin-2-amineCarbonic Anhydrase II> 100
MethotrexateDHFR0.02
StaurosporineEGFR Kinase0.01
AcetazolamideCarbonic Anhydrase II0.05

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Advanced Analysis: Mechanism of Action (MoA) Studies

For compounds that exhibit significant inhibition (low µM IC50), further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring reaction rates at various concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the initial characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a potential enzyme inhibitor. By leveraging the known pharmacology of the s-triazine scaffold, these targeted assays against DHFR, EGFR, and Carbonic Anhydrase will enable a comprehensive and efficient evaluation of its therapeutic potential. Positive results from these in vitro studies would warrant further investigation into cellular activity, selectivity profiling, and in vivo efficacy.

References

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  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]

  • Yousef, T. A. (2021). acetazolamide. YouTube. Available at: [Link]

  • He, Y., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters. Available at: [Link]

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  • Wang, T. Y., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry. Available at: [Link]

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  • Hendra, R., et al. (2023). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education. Available at: [Link]

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Application

The Versatile 1,3,5-Triazine Scaffold: Application Notes for the Use of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in Medicinal Chemistry

Introduction: The Privileged Nature of the s-Triazine Core In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the s-Triazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The symmetrical 1,3,5-triazine, or s-triazine, ring is a quintessential example of such a scaffold.[1][2][3] Its rigid, planar structure and the strategic placement of three nitrogen atoms create a unique electronic and geometric profile, making it an ideal anchor for building potent and selective therapeutic agents.

Derivatives of the s-triazine core have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4] A significant area of success has been in the development of kinase inhibitors, where the triazine ring can act as a stable hinge-binding motif.[5][6] The true power of the s-triazine scaffold lies in its synthetic tractability. Starting from the inexpensive and highly reactive 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, chemists can exploit sequential nucleophilic substitution reactions to precisely install three distinct points of diversity.[3] This is achieved by carefully controlling the reaction temperature, as the reactivity of the chlorine atoms decreases with each substitution.[3]

This guide focuses on the utility of a specific, asymmetrically substituted scaffold: 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (CID 69701).[7] This molecule represents a valuable starting point for drug discovery programs, featuring three distinct functional groups—an amine, an ethyl group, and a methoxy group—that can be used to explore chemical space and optimize pharmacological properties. Herein, we provide detailed protocols for the synthesis of this scaffold, its subsequent derivatization into a focused compound library, and the biological evaluation of these new chemical entities as potential kinase inhibitors.

Part 1: Chemical Synthesis Protocols

The key to leveraging the s-triazine scaffold is the controlled, stepwise substitution of chlorine atoms from cyanuric chloride. The following protocols outline the synthesis of the target scaffold and a general method for library generation.

Protocol 1.1: Synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine Scaffold

This protocol describes a three-step sequential nucleophilic substitution reaction starting from 2,4,6-trichloro-1,3,5-triazine. The rationale is to introduce the nucleophiles in order of decreasing reactivity, which is typically governed by temperature control. The most reactive chlorine is substituted first at the lowest temperature.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

  • Sodium Methoxide (NaOMe)

  • Ethylamine (EtNH₂)

  • Ammonia (NH₃) solution

  • 1,4-Dioxane

  • Acetone

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Step A: Monosubstitution with Methoxide:

    • Dissolve cyanuric chloride (1.0 eq) in 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1.0 eq) in methanol dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the mixture into ice-cold water to precipitate the product, 2-chloro-4,6-dimethoxy-1,3,5-triazine. Filter the solid, wash with cold water, and dry under vacuum.

  • Step B: Disubstitution with Ethylamine:

    • Suspend the product from Step A (1.0 eq) in acetone.

    • Add an aqueous solution of sodium bicarbonate (1.2 eq) to act as an acid scavenger.

    • Cool the mixture to room temperature and add ethylamine (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 6-8 hours. Monitor by TLC.

    • Once the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine.

  • Step C: Trisubstitution with Ammonia:

    • Dissolve the crude product from Step B (1.0 eq) in 1,4-dioxane in a sealed pressure vessel.

    • Add an excess of aqueous ammonia solution (e.g., 28-30%).

    • Heat the mixture to 80-100 °C and stir for 12-24 hours. The increased temperature is necessary to displace the final, least reactive chlorine atom.[3]

    • After cooling to room temperature, pour the reaction mixture into water. Collect the precipitated solid by filtration.

    • Purify the crude product by silica gel column chromatography to obtain the final compound, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine .

Protocol 1.2: Library Generation via Amide Coupling

The primary amine on the scaffold is an excellent handle for diversification. This protocol details a standard amide coupling reaction to attach various carboxylic acids, creating a library of N-acylated derivatives.

Materials:

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (Scaffold)

  • A selection of carboxylic acids (R-COOH)

  • Hexafluorophosphate (HBTU) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a dry round-bottom flask, dissolve the chosen carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine scaffold (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (twice), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography or preparative HPLC to yield the desired amide derivative.

G cluster_synthesis Synthetic Workflow TCT 2,4,6-Trichloro- 1,3,5-triazine (TCT) Inter1 2,4-Dichloro-6-methoxy- 1,3,5-triazine TCT->Inter1 1. NaOMe 0-5 °C Inter2 2-Chloro-4-ethyl-6-methoxy- 1,3,5-triazin-amine Inter1->Inter2 2. Ethylamine RT Scaffold 4-Ethyl-6-methoxy- 1,3,5-triazin-2-amine (Target Scaffold) Inter2->Scaffold 3. NH3 80-100 °C Library Amide-Coupled Derivative Library Scaffold->Library R-COOH, HBTU DIPEA, RT G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Triazine s-Triazine Inhibitor Triazine->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for s-triazine inhibitors.

Conclusion

The 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine scaffold is a synthetically accessible and highly versatile starting point for medicinal chemistry campaigns. By leveraging controlled, sequential substitution chemistry, diverse libraries can be rapidly generated. The protocols provided herein for synthesis and biological evaluation offer a robust framework for identifying and optimizing novel s-triazine derivatives as potential therapeutic agents, particularly in the competitive field of kinase inhibitor drug discovery. The established success of the s-triazine core provides a strong foundation of chemical knowledge to guide the rational design of the next generation of targeted therapies.

References

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Method

Application Notes and Protocols for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in Crop Protection Research

Introduction: The Role of Triazine Herbicides in Modern Agriculture Since their introduction in the 1950s, triazine herbicides have become integral to weed management strategies across the globe, particularly for major c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Triazine Herbicides in Modern Agriculture

Since their introduction in the 1950s, triazine herbicides have become integral to weed management strategies across the globe, particularly for major crops like corn, sorghum, and sugarcane. Their efficacy in controlling a broad spectrum of broadleaf weeds and some grasses has secured their place in the agricultural chemical landscape. The compound of interest, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, belongs to this class of s-triazines, which are characterized by a heterocyclic ring structure.[1][2] The substituents on this ring dictate the specific herbicidal properties, including spectrum of activity, crop selectivity, and environmental persistence.[1]

These application notes provide a comprehensive guide for researchers and scientists in the field of crop protection to evaluate the herbicidal potential of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. The protocols detailed herein are designed to elucidate its mechanism of action, assess its efficacy and selectivity, and begin to characterize its resistance profile.

Chemical Identity of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

PropertyValue
IUPAC Name 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
CAS Number 701-78-0
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol [3]
Chemical Structure (A visual representation would be inserted here)
Part 1: Elucidating the Mechanism of Action - Photosystem II Inhibition

The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[1][4][5] Specifically, they disrupt the photosynthetic electron transport chain within Photosystem II (PSII).[6]

1.1. The Molecular Target: The D1 Protein

Triazines bind to the D1 protein, a key component of the PSII reaction center located in the thylakoid membranes of chloroplasts.[6][7] This binding action blocks the plastoquinone (QB) binding site, which prevents the transfer of electrons and halts the process of photosynthesis. The subsequent buildup of highly reactive molecules leads to oxidative damage and, ultimately, plant death.[1] The main symptom of this herbicidal action is chlorosis, where the leaves turn yellow, followed by necrosis.[1][4]

G cluster_1 Stroma P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Triazine 4-Ethyl-6-methoxy- 1,3,5-triazin-2-amine Triazine->QB Binding & Inhibition

Caption: Inhibition of electron transport in Photosystem II by 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

1.2. Protocol: In Vitro Photosystem II Inhibition Assay

This protocol quantifies the inhibitory effect of the test compound on PSII activity using isolated thylakoid membranes. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Fresh spinach or pea leaves

  • Isolation Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate, 0.05% BSA)[8]

  • Assay Buffer (e.g., 20 mM MES-NaOH pH 6.5, 5 mM MgCl2, 15 mM NaCl)

  • DCPIP solution (1 mM)

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine stock solution in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Thylakoid Isolation: Homogenize fresh leaves in ice-cold isolation buffer. Filter the homogenate and centrifuge to pellet the chloroplasts. Lyse the chloroplasts in a hypotonic buffer to release thylakoids and centrifuge to collect the thylakoid membranes. Resuspend the thylakoids in the assay buffer and determine the chlorophyll concentration.

  • Reaction Setup: In a cuvette, combine the assay buffer, DCPIP solution, and varying concentrations of the test compound. Add the thylakoid suspension to a final chlorophyll concentration of 10-15 µg/mL.

  • Measurement: Immediately place the cuvette in a spectrophotometer and measure the change in absorbance at 600 nm under illumination. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a solvent control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits PSII activity by 50%).[9][10]

Expected Outcome: A dose-dependent inhibition of DCPIP reduction, allowing for the calculation of an IC50 value. This value provides a quantitative measure of the compound's potency as a PSII inhibitor.

ParameterDescription
IC50 The concentration of an inhibitor required for 50% inhibition of a biological process.[11]
Data Fitting Use a non-linear regression model (e.g., four-parameter logistic) to accurately determine the IC50 from the dose-response curve.[9][10]
Part 2: Whole-Plant Efficacy and Selectivity

While in vitro assays confirm the mechanism of action, whole-plant bioassays are crucial for determining the practical herbicidal efficacy and crop selectivity.[12][13]

2.1. Protocol: Greenhouse Bioassay for Pre- and Post-Emergence Herbicidal Activity

This protocol outlines a standardized method for evaluating the herbicidal effects of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine on a panel of weed and crop species.

Materials:

  • Seeds of selected weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., corn, soybean, wheat).[14]

  • Pots filled with a standardized soil mix.

  • Greenhouse or controlled environment chamber.

  • Spray chamber for uniform herbicide application.

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine formulated for spraying.

Procedure:

  • Planting: Sow seeds of each species in separate pots and allow them to germinate and grow to a specified stage (e.g., 2-3 true leaves for post-emergence application).[12]

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide to the soil surface immediately after planting.

    • Post-emergence: Apply the herbicide over the top of the emerged seedlings.[15]

    • Include a range of application rates, along with an untreated control.

  • Evaluation: At 14 and 21 days after treatment, visually assess the plants for injury using a scale of 0% (no effect) to 100% (plant death). Also, harvest the above-ground biomass and measure the fresh or dry weight to quantify growth reduction.

  • Data Analysis: Calculate the average injury rating and biomass reduction for each species at each application rate. Determine the GR50 (the dose required to cause a 50% reduction in growth) for each species.

Caption: Experimental workflow for pre- and post-emergence herbicide testing.

2.2. Understanding Crop Selectivity

The selectivity of triazine herbicides is often due to the crop's ability to metabolize the herbicide into non-toxic compounds.[4][16] For instance, corn possesses a high tolerance to atrazine due to its efficient detoxification system involving glutathione S-transferases.[4][7] Investigating the metabolic fate of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in different crop species is a critical next step in its development.

Part 3: Addressing Herbicide Resistance

The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations. For triazine herbicides, resistance is most commonly conferred by a single nucleotide polymorphism in the psbA gene, which encodes the D1 protein.[17][18] This mutation alters the herbicide's binding site, reducing its efficacy.[19]

3.1. Investigating the Potential for Resistance

To proactively assess the risk of resistance to 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, researchers can employ several strategies:

  • Screening known resistant biotypes: Test the compound against weed populations already known to be resistant to other triazine herbicides.

  • Selection for resistance in the lab: Subject a susceptible weed population to recurrent, sublethal doses of the herbicide over multiple generations to select for resistant individuals.

  • Molecular analysis: Sequence the psbA gene from any surviving individuals to identify potential resistance-conferring mutations.

G cluster_0 Weed Population cluster_1 Herbicide Application Susceptible Susceptible Biotype Resistant Resistant Biotype Resistant->Resistant Herbicide Triazine Herbicide Herbicide->Susceptible Effective Control Herbicide->Resistant Ineffective Control

Caption: The logical relationship of herbicide application and the selection for resistant weed biotypes.

Part 4: Environmental and Toxicological Considerations

The environmental fate and toxicological profile of a new herbicide are of paramount importance. Triazine herbicides are known for their persistence in soil and potential to contaminate surface and groundwater.[20][21][22]

4.1. Preliminary Environmental Assessment

Initial studies should focus on:

  • Soil Persistence: Determining the half-life of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in different soil types under controlled laboratory conditions.

  • Leaching Potential: Assessing its mobility in soil columns to predict the likelihood of groundwater contamination.

  • Ecotoxicology: Evaluating its acute and chronic toxicity to non-target organisms, such as aquatic plants, invertebrates, and fish.[22][23] Triazines are generally more toxic to aquatic plants than to invertebrates and fish.[23]

Conclusion

The protocols and application notes presented here provide a robust framework for the initial research and development of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a potential crop protection agent. A thorough understanding of its mechanism of action, efficacy, selectivity, resistance potential, and environmental impact is essential for its successful development and deployment in sustainable agricultural systems.

References

  • Putwain, P.D., & Collin, H.A. (2010). Mechanisms involved in the evolution of herbicide resistance in weeds. In A. D. Dodge (Ed.), Herbicides and Plant Metabolism. Cambridge University Press.
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  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Atmospheric Transport, Deposition, and Fate of Triazine Herbicides and Their Metabolites in Pristine Areas at Isle Royale National Park. Environmental Science & Technology, 30(7), 2009-2016.
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  • Hladnik, A., & Zupančič-Kralj, L. (2012). Fate and Determination of Triazine Herbicides in Soil. In Herbicides - Properties, Synthesis and Control of Weeds. InTech.
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  • Khan, S. U., & Singh, N. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Environmental Research and Public Health, 20(21), 7015.
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  • Khan, S. U., & Singh, N. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Environmental Research and Public Health, 20(21), 7015.
  • Asaduzzaman, M., Koetz, E., & Pratley, J. (2020). Trifluralin and Atrazine Sensitivity to Selected Cereal and Legume Crops. Agronomy, 10(4), 543.
  • Hanioka, N. (2018). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current Drug Metabolism, 19(11), 904-915.
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  • Hopenhayn-Rich, C., Stump, M. L., & Browning, S. R. (1997). Triazine herbicide exposure and breast cancer incidence: an ecologic study of Kentucky counties. Environmental Health Perspectives, 105(11), 1222-1227.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Knurek, J. (2023, June 18). How to calculate IC50. ResearchGate. [Link]

  • Unknown. (n.d.). Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. ACS Nano, 14(10), 13084-13098.
  • Unknown. (2021, January 26). IC50 Value Calculation using Various Methods. YouTube. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • PubChem. (n.d.). 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. [Link]

  • Gunell, S., Lempiäinen, T., Rintamäki, E., & Tikkanen, M. (2023). Enhanced function of non-photoinhibited photosystem II complexes upon PSII photoinhibition. Plant Physiology, 192(1), 585-598.
  • Martins, S. P., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-90.
  • PubChemLite. (n.d.). 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. [Link]

  • Martins, S. P., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-90.
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Application

Application Notes and Protocols: Investigating 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a Potential Anticancer Therapeutic

Abstract The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several approved anticancer drugs.[1][2] This document provides a comprehensive guide for r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several approved anticancer drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of a novel s-triazine derivative, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, as a potential anticancer agent. We present a strategic framework, hypothesized mechanisms of action based on existing literature for analogous compounds, and detailed, field-proven protocols for core assays including cell viability, apoptosis induction, and cell cycle analysis. The causality behind experimental choices is emphasized to ensure robust and reproducible data generation.

Introduction: The Promise of the s-Triazine Scaffold

The s-triazine ring is a six-membered heterocycle with three nitrogen atoms, offering three modifiable sites for chemical substitution. This structural versatility has allowed for the development of compounds that target a wide array of biological pathways implicated in oncogenesis.[1][2] Notably, approved drugs such as Altretamine (for ovarian cancer), Gedatolisib (a PI3K/mTOR inhibitor for breast cancer), and Enasidenib (an IDH2 inhibitor for leukemia) validate the s-triazine core as a valuable scaffold for discovering novel anticancer therapeutics.[1][2]

Derivatives of this class have been shown to inhibit critical signaling nodes, including receptor tyrosine kinases (e.g., EGFR), the PI3K/Akt/mTOR pathway, and topoisomerases.[1][3] This application note focuses on 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (PubChem CID: 69701), a small molecule whose anticancer potential remains to be fully elucidated.[4] Our objective is to provide a logical and technically sound workflow for its initial characterization.

Chemical Structure of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine:

  • IUPAC Name: 4-ethyl-6-methoxy-1,3,5-triazin-2-amine[4]

  • Molecular Formula: C₆H₁₀N₄O[4]

  • Molecular Weight: 154.17 g/mol [4]

Hypothesized Mechanism of Action

Based on extensive research into s-triazine derivatives, a plausible anticancer mechanism for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine involves the inhibition of key survival and proliferation pathways.[3][5][6] Many s-triazines function as ATP-competitive inhibitors of protein kinases due to the scaffold's ability to form hydrogen bonds within kinase hinge regions. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in human cancers, making it a prime target.[1][5]

We hypothesize that 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine may act as an inhibitor of PI3K and/or mTOR, leading to downstream suppression of pro-survival signaling, cell cycle arrest, and induction of apoptosis.

Hypothesized_PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Compound 4-Ethyl-6-methoxy- 1,3,5-triazin-2-amine Compound->PI3K Inhibition Compound->mTORC1 Inhibition Apoptosis_Inhibition->Proliferation Promotes

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

In Vitro Experimental Workflow

A systematic approach is critical to characterize the anticancer profile of a novel compound. The following workflow outlines the core assays that provide a foundational understanding of the compound's cytotoxicity, its ability to induce programmed cell death, and its impact on cell division.

Experimental_Workflow start Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) assay1 Protocol 1: Cell Viability Assay (MTT) Determine IC50 Values start->assay1 assay2 Protocol 2: Apoptosis Assay (Annexin V/PI Staining) assay1->assay2 Use IC50 concentration assay3 Protocol 3: Cell Cycle Analysis (PI Staining) assay1->assay3 Use IC50 concentration analysis Data Integration & Analysis assay2->analysis assay3->analysis conclusion Establish Preliminary Anticancer Profile analysis->conclusion

Caption: A logical workflow for the initial in vitro screening of the test compound.

Core Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and providing clear endpoints.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Expertise & Rationale: This assay provides the half-maximal inhibitory concentration (IC₅₀), a critical metric of a drug's potency.[7] It measures the metabolic activity of cells, which generally correlates with cell viability.[8] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[9]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Drug Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include wells with vehicle control (medium with DMSO) and a blank control (medium only).[11]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Exemplary Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.7 ± 3.1
HCT116Colorectal Carcinoma18.9 ± 2.5
HEK293Normal Kidney (Control)> 100

Note: Data are for illustrative purposes only.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Expertise & Rationale: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[12][13] This assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[14] In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label these cells. Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by viable cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • 6-well plates

  • Treated and control cells

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Gently wash the adherent cells with PBS, then trypsinize them and add them to the same tube.

  • Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.

    • Lower-Left (Q4): Annexin V(-) / PI(-) -> Viable cells

    • Lower-Right (Q3): Annexin V(+) / PI(-) -> Early apoptotic cells

    • Upper-Right (Q2): Annexin V(+) / PI(+) -> Late apoptotic/necrotic cells

    • Upper-Left (Q1): Annexin V(-) / PI(+) -> Necrotic cells (often due to mechanical damage)

    • Quantify the percentage of cells in each quadrant.

Exemplary Data Presentation:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.6
Compound (IC₅₀)45.3 ± 4.130.8 ± 3.523.9 ± 3.2

Note: Data are for illustrative purposes only.

Protocol 3: Cell Cycle Analysis

Expertise & Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and preventing cell division.[16] This protocol uses PI to stain the cellular DNA. Because PI staining is stoichiometric, the amount of fluorescence emitted is directly proportional to the amount of DNA.[17] This allows for the differentiation of cell populations based on their DNA content: 2n (G0/G1 phase), between 2n and 4n (S phase), and 4n (G2/M phase).[18][19]

Materials:

  • Treated and control cells

  • Ice-cold 70% Ethanol

  • PBS

  • PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[18]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the test compound at its IC₅₀ concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells as described in Protocol 2.

  • Fixation: Centrifuge the cells and discard the supernatant. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[18]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading any double-stranded RNA that PI might otherwise stain.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and collect at least 10,000 events.[18]

  • Data Analysis:

    • Generate a histogram of cell count versus PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Exemplary Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.5 ± 4.525.1 ± 3.114.4 ± 2.8
Compound (IC₅₀)25.3 ± 3.815.2 ± 2.959.5 ± 5.1

Note: Data are for illustrative purposes only, suggesting a G2/M arrest.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. By integrating the data from these assays, researchers can build a compelling preliminary profile of the compound's anticancer activity. A significant reduction in cell viability (low IC₅₀), a corresponding increase in the apoptotic cell population, and a clear arrest at a specific phase of the cell cycle would strongly support its further development.

Next Steps:

  • Mechanism Validation: Use Western blotting to probe the expression and phosphorylation status of key proteins in the hypothesized PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K) and key cell cycle regulators (e.g., Cyclin B1, CDK1).[6][19]

  • Selectivity: Test the compound against a panel of non-cancerous cell lines to determine its therapeutic index.[11]

  • In Vivo Efficacy: Advance promising candidates to preclinical animal models, such as human tumor xenografts in immunodeficient mice, to evaluate anti-tumor activity in a physiological context.[20]

  • ADMET Profiling: Conduct studies to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. [Link]

  • Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]

  • Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). Semantic Scholar. [Link]

  • Cell Viability Assays. Creative Bioarray. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Triazene compounds: mechanism of action and related DNA repair systems. PubMed. [Link]

  • Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. PubMed Central. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Spandidos Publications. [Link]

  • Exact mechanism of anti-cancer agents.? ResearchGate. [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. PubChem. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Europe PMC. [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. OUCI. [Link]

  • 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. PubChemLite. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Welcome to the technical support guide for the purification of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (CAS No. 701-78-0).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (CAS No. 701-78-0). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges for this polar, basic heterocycle.

Compound Profile

PropertyValueSource
Molecular Formula C₆H₁₀N₄O[1]
Molecular Weight 154.17 g/mol [1][2]
CAS Number 701-78-0[1][3]
Predicted XLogP 0.8[1]
Synonyms 2-Ethyl-4-amino-6-methoxy-s-triazine[1][3]

Part 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the purification strategy for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

Q1: What is the best initial purification strategy for this compound after synthesis?

A1: The optimal initial strategy depends on the crude purity and the nature of the impurities.

  • For crude material >90% pure: Recrystallization is the most efficient method for removing minor impurities and achieving high purity. It is less labor-intensive and avoids large volumes of solvent waste.

  • For complex crude mixtures (<90% pure): Flash column chromatography is the preferred method. Given the compound's basicity and polarity, special considerations for the stationary and mobile phases are necessary to achieve good separation.[4][5]

Q2: My compound streaks badly on a standard silica gel TLC plate. What does this mean and how can I fix it?

A2: Streaking (or tailing) is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the surface of standard silica gel.[6] This interaction can lead to poor separation, low recovery, and even decomposition on a preparative column.[7][8]

To resolve this:

  • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[6][9] This neutralizes the acidic sites on the silica, allowing your compound to travel more cleanly.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or an amine-functionalized silica phase, which are better suited for purifying basic compounds.[6][8][9]

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase (e.g., C18) chromatography is an excellent option, particularly for high-purity polishing or for separating very polar impurities.[4] Since the compound is basic, it is crucial to control the pH of the mobile phase. Using a mobile phase with a slightly alkaline pH will keep the amine in its neutral, free-base form, which generally leads to better retention and peak shape on a C18 column.[8][10] A typical mobile phase could be a gradient of water and acetonitrile/methanol containing a buffer like ammonium bicarbonate.

Q4: The compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated or if the cooling is too rapid.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to fully re-dissolve the oil.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.

  • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to initiate crystallization.

  • Change Solvent System: The chosen solvent may not be appropriate. Experiment with solvent/anti-solvent pairs, such as dissolving the compound in a minimal amount of a good solvent (e.g., methanol, acetone) and slowly adding a poor solvent (e.g., water, hexane) until turbidity appears, then heating to clarify and cooling slowly.[11][12]

Part 2: Purification Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during purification workflows.

Workflow: Selecting the Right Purification Method

The choice of purification technique is critical for success. This decision tree outlines a logical approach based on initial sample assessment.

G cluster_start cluster_purity cluster_column_issues start Assess Crude Product purity_check Is crude purity >90%? start->purity_check recrystallize Recrystallization purity_check->recrystallize Yes column_chrom Column Chromatography purity_check->column_chrom No column_decision Streaking on Silica TLC? column_chrom->column_decision normal_phase Standard Normal Phase (Hexane/EtOAc) column_decision->normal_phase No modified_phase Modified Normal Phase (Add TEA/NH4OH) column_decision->modified_phase Yes alt_phase Alternative Phase (Alumina, Amine-Silica, C18) modified_phase->alt_phase If still poor

Caption: Decision tree for purification strategy selection.

Troubleshooting Table: Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system. 2. Column overloading. 3. Poor column packing.1. Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.3 for the target compound.[7] 2. Reduce the sample load to 1-2% of the silica gel mass.[4] 3. Repack the column, ensuring a level and compact bed free of air bubbles.[5][13]
Compound Won't Elute from Column 1. Compound is too polar for the eluent. 2. Irreversible binding to silica.1. Drastically increase solvent polarity (e.g., switch from ethyl acetate to methanol). A gradient from low to high polarity is often effective.[4] 2. The compound may be unstable on silica. Switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[7]
Low Yield / Mass Loss 1. Tailing causes the compound to spread across many fractions. 2. Decomposition on the column.1. Add a basic modifier (e.g., 1% triethylamine) to the eluent to improve peak shape and reduce tailing.[6] 2. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If it degrades, a different stationary phase is required.[7]
Unexpected New Spots Appear on TLC On-column reaction or degradation.For amine compounds, on-column nitrosation can occur if using ammonium hydroxide with acetonitrile.[14] Consider alternative basic modifiers like triethylamine or different solvents.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is ideal for purifying solid material that is already at a relatively high purity (>90%).

Methodology:

  • Dissolution: Place the crude 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This establishes the "good" solvent.

  • Induce Precipitation: While the solution is still hot, slowly add warm water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at the boiling point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Modified Flash Column Chromatography

This protocol is designed for purifying complex mixtures where the target amine shows tailing on standard silica.

Workflow Diagram: Flash Chromatography

G prep 1. Slurry Preparation (Silica in Hexane) pack 2. Column Packing (Ensure level, compact bed) prep->pack equil 3. Equilibration (Flush with initial eluent) pack->equil load 4. Sample Loading (Minimal solvent or dry load) equil->load elute 5. Elution (Run gradient, e.g., EtOAc in Hexane + 1% TEA) load->elute collect 6. Fraction Collection elute->collect analyze 7. TLC Analysis collect->analyze combine 8. Combine & Evaporate (Pure fractions) analyze->combine

Caption: Standard workflow for a flash chromatography experiment.

Methodology:

  • Solvent System Selection: On a TLC plate, find a solvent system of ethyl acetate (EtOAc) and hexane that gives the target compound an Rf value of ~0.2-0.3. Add 1% triethylamine (TEA) to this system to prevent tailing. For example: Hexane:EtOAc:TEA (50:50:1).

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.[13] Do not let the column run dry.

  • Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial, non-polar eluent (e.g., 95:5:1 Hexane:EtOAc:TEA) until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution: Begin elution with the initial solvent system. If necessary, gradually increase the polarity (increase the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

References

  • Vertex AI Search Grounding API Redirect. (n.d.). How to filter Atrazine out of your water.
  • Dikshit, A. K. (n.d.). Various Techniques for Atrazine Removal. ResearchGate.
  • Olympian Water Testing, LLC. (2025, July 25). how to remove atrazine from water.
  • CleanWater Mississippi. (n.d.). How to Remove Atrazine from Your Drinking Water.
  • Oregon.gov. (n.d.). Atrazine and drinking water.
  • PubChem. (n.d.). 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.
  • Google Patents. (n.d.). Preparation of triazine derivatives - US3305551A.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • Google Patents. (n.d.). WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid.
  • (Author). (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • (Author). (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
  • PubChem. (n.d.). 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine.
  • Diakité, A. S., et al.. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening.
  • SIELC Technologies. (2018, May 16). 2-Ethyl-4-amino-6-methoxy-s-triazine.
  • PubChemLite. (n.d.). 4-ethyl-6-methoxy-1,3,5-triazin-2-amine.
  • PubMed. (2013, December 6). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
  • PubChem - NIH. (n.d.). 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one.
  • (Author). (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • (Source). (n.d.). Compound ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate.
  • Google Patents. (n.d.). US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
  • ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in Experimental Assays

From the desk of a Senior Application Scientist Welcome to our dedicated technical guide for researchers working with 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. It is well-understood in the drug discovery and development f...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers working with 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. It is well-understood in the drug discovery and development field that a compound's therapeutic potential can be masked by poor aqueous solubility.[1] This issue can lead to underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR), ultimately stalling promising research.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It moves from foundational principles and common errors to advanced, field-proven strategies for enhancing the solubility of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in your critical assays. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Part 1: Foundational Knowledge & Initial Troubleshooting

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule you are working with.

Q1: What intrinsic properties of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine affect its solubility, and what is the first thing I should check if I see precipitation?

A: The solubility of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is governed by its molecular structure. While its predicted LogP is not exceedingly high, the planar, heterocyclic 1,3,5-triazine core can contribute to strong crystal lattice energy, making it difficult for solvent molecules to break it apart. However, the presence of an amine group provides a handle for pH-dependent solubility modifications.[4]

If you observe precipitation, always start by verifying your stock solution preparation and dilution technique. This is the most common source of solubility-related errors.[3][5] Low-solubility compounds often precipitate not because they are insoluble at the final concentration, but because they pass through a high-concentration aqueous state during dilution that promotes crashing out.[6]

Key Physicochemical Properties

Property Value Implication for Solubility
Molecular Formula C₆H₁₀N₄O [7]
Molecular Weight 154.17 g/mol [7]
Predicted XlogP 0.8 Indicates moderate lipophilicity; not extremely "greasy," but aqueous solubility may still be limited.[8]

| Key Structural Features | 1,3,5-Triazine Ring, Primary Amine (-NH₂) | The amine group is basic and can be protonated at acidic or neutral pH, which can increase aqueous solubility.[9] |

Below is a systematic workflow for initial troubleshooting when you observe precipitation.

G start Precipitate Observed in Assay Well or Diluted Solution check_stock Step 1: Inspect Stock Solution (e.g., 10 mM in 100% DMSO) start->check_stock stock_ok Is it clear and fully dissolved? check_stock->stock_ok remake_stock Action: Remake Stock Solution - Use fresh, anhydrous DMSO. - Gently warm (37°C) or sonicate. - Visually confirm full dissolution. stock_ok->remake_stock No optimize_dilution Step 2: Optimize Dilution Protocol stock_ok->optimize_dilution Yes remake_stock->check_stock Re-evaluate dilution_ok Are you using serial dilutions with rapid mixing? optimize_dilution->dilution_ok implement_serial Action: Implement Serial Dilution - Avoid large, single-step dilutions. - Add DMSO stock directly to vigorously mixing buffer. - Minimize time in intermediate aqueous states. dilution_ok->implement_serial No solubility_limit Conclusion: Likely Exceeding Aqueous Solubility Limit dilution_ok->solubility_limit Yes implement_serial->optimize_dilution Re-evaluate proceed Proceed to Advanced Solubilization Strategies solubility_limit->proceed

Caption: Initial troubleshooting workflow for compound precipitation.

Part 2: Advanced Solubilization Strategies & Protocols

If basic troubleshooting doesn't resolve the issue, you may need to implement more advanced formulation strategies.

Q2: My stock solution is clear, but my dose-response curves are inconsistent or flat. How can I confirm this is a solubility problem and what can I do about it?

A: This is a classic symptom of a compound precipitating at the final assay concentration, a phenomenon known as "hidden insolubility."[2] The nominal concentration you calculate is not the actual concentration of the compound in solution and available to interact with the target. To overcome this, you need to either modify the assay buffer to be more accommodating or use a formulation technology to increase the compound's apparent solubility.

This protocol helps you determine the maximum soluble concentration of your compound in the exact buffer you use for your experiments.

  • Prepare a high-concentration stock: Make a 10 mM stock solution of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in 100% anhydrous DMSO. Ensure it is fully dissolved.[10]

  • Create a dilution series: In a clear 96-well plate, add 198 µL of your final assay buffer to each well.

  • Add the compound: Add 2 µL of your 10 mM DMSO stock to the first well (this creates a 100 µM solution with 1% DMSO). Serially dilute this across the plate.

  • Incubate: Shake the plate for 1-2 hours at the temperature of your assay (e.g., 37°C).

  • Inspect: Visually inspect the plate against a black background. The highest concentration that remains perfectly clear is your approximate kinetic solubility limit. For more quantitative results, read the plate on a nephelometer or a plate reader at 620-650 nm to measure light scattering caused by precipitate.

Q3: What are the primary methods to increase the solubility of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in my assay?

A: There are three main strategies to pursue, which can be selected based on the nature of your assay (biochemical vs. cell-based) and the properties of the compound.

G start Need to Increase Aqueous Solubility is_ionizable Is the compound ionizable? (Contains acidic/basic groups) start->is_ionizable ph_mod Strategy 1: pH Modification - Test solubility in buffers from pH 5.5 to 7.5. - Protonates the amine, increasing solubility. is_ionizable->ph_mod Yes assay_tolerance Is the assay tolerant to >0.5% organic solvent? is_ionizable->assay_tolerance No / pH ineffective ph_mod->assay_tolerance If pH adjustment is insufficient cosolvent Strategy 2: Co-Solvent Optimization - Determine max tolerable DMSO/Ethanol %. - Increases solvent polarity to keep compound dissolved. assay_tolerance->cosolvent Yes cyclodextrin Strategy 3: Use Cyclodextrins - Forms an inclusion complex. - Masks hydrophobic regions, presenting a hydrophilic exterior. assay_tolerance->cyclodextrin No

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine and its Impurities

Welcome to the technical support center for the HPLC analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure robust and reliable analytical results. As a Senior Application Scientist, I will provide not just the "what" but the "why" behind each recommendation, grounded in established chromatographic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific chromatographic problems you may encounter during the analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine and its impurities.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like triazines is a frequent challenge in reversed-phase HPLC. The primary cause is the interaction between the basic amine groups on your analyte and acidic residual silanol groups on the silica-based stationary phase.[1] This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Here’s a systematic approach to resolve peak tailing:

  • Mobile Phase pH Adjustment: This is the most critical parameter for controlling the peak shape of ionizable compounds.[1]

    • The Science: By lowering the pH of the mobile phase to a range of 2.5-3.5, you protonate the residual silanol groups, minimizing their ability to interact with the protonated basic triazine molecules.[1]

    • Protocol: Prepare your aqueous mobile phase and, while stirring, add a small amount of an acidic modifier like formic acid or acetic acid until the desired pH is reached.[1]

  • Column Chemistry: The choice of your HPLC column is paramount.

    • The Science: Modern, high-purity, end-capped C18 columns have a significantly lower concentration of active silanol groups, which drastically reduces the potential for secondary interactions.[1]

    • Recommendation: If you are using an older C18 column, consider switching to a column specifically designed for the analysis of basic compounds, such as one with a polar-embedded phase.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • The Science: Overloading the column saturates the stationary phase, leading to a non-ideal chromatographic process and peak tailing or fronting.[1]

    • Solution: Try reducing the concentration of your sample or decreasing the injection volume.[1]

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH Optimized (2.5-3.5)? start->ph_check adjust_ph Adjust Mobile Phase pH to 2.5-3.5 ph_check->adjust_ph No column_check Using a High-Purity, End-Capped Column? ph_check->column_check Yes adjust_ph->column_check change_column Switch to a High-Purity or Polar-Embedded Column column_check->change_column No overload_check Is Sample Overload a Possibility? column_check->overload_check Yes change_column->overload_check reduce_load Reduce Sample Concentration or Injection Volume overload_check->reduce_load Yes end Symmetrical Peak Achieved overload_check->end No reduce_load->end

Caption: A troubleshooting workflow for addressing peak tailing of triazine compounds.

Problem 2: Poor Resolution Between the Main Peak and Impurities

Q: I am struggling to separate 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine from a closely eluting impurity. What steps can I take to improve resolution?

A: Achieving adequate resolution between a parent compound and its impurities is crucial for accurate quantification. Here are several strategies to enhance separation:

  • Optimize Mobile Phase Strength:

    • The Science: The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase dictates the retention of your analytes. By decreasing the organic content, you increase retention times, which can lead to better separation.[1]

    • Action: If your peaks are eluting too early, systematically decrease the percentage of the organic modifier in your mobile phase.

  • Implement Gradient Elution:

    • The Science: For samples with components that have a wide range of polarities, isocratic elution may not provide sufficient resolution for all peaks. A gradient elution, where the mobile phase composition changes over time, can effectively separate closely eluting peaks.[1] A shallower gradient will generally improve the resolution of adjacent peaks.

    • Protocol: Start with a higher aqueous percentage and gradually increase the organic modifier concentration throughout the run.

  • Change Stationary Phase Selectivity:

    • The Science: If optimizing the mobile phase doesn't yield the desired resolution, the column's stationary phase may not be providing enough selectivity for your compounds. Different stationary phases interact with analytes in unique ways.

    • Recommendation: Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, to introduce different separation mechanisms (e.g., pi-pi interactions).[1]

Decision Tree for Improving Poor Resolution

G start Poor Resolution mobile_phase_strength Is Mobile Phase Strength Optimized? start->mobile_phase_strength adjust_strength Decrease Organic Solvent Percentage or Implement a Gradient mobile_phase_strength->adjust_strength No stationary_phase Is Stationary Phase Providing Sufficient Selectivity? mobile_phase_strength->stationary_phase Yes adjust_strength->stationary_phase change_stationary_phase Try a Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano) stationary_phase->change_stationary_phase No end Resolution Improved stationary_phase->end Yes change_stationary_phase->end

Caption: A decision tree for troubleshooting and improving poor resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine?

A: A solid starting point for the analysis of this and other triazine compounds would be a reversed-phase C18 column.[1] A modern, high-purity, end-capped C18 column is highly recommended to minimize peak tailing.[1] For the mobile phase, a combination of acetonitrile and water with an acidic modifier to control the pH is a standard choice.[2]

Recommended Starting HPLC Parameters

ParameterRecommended ValueRationale
Column High-purity, end-capped C18, 2.6-5 µmMinimizes silanol interactions, providing better peak shape.[1][3]
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Controls pH to reduce peak tailing.[1]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase HPLC.
Gradient Start with a 95:5 (A:B) to 5:95 (A:B) over 15-20 minutesA good starting gradient to elute a range of polarities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnStandard flow rate for analytical separations.
Detection UV at 220 nm or 254 nmTriazine compounds typically have UV absorbance in this range.[4][5]
Column Temp. 25-30 °CProvides stable and reproducible retention times.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, but they can offer different selectivities.

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is also considered a stronger solvent than methanol in many reversed-phase applications.

  • Methanol: Can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions with analytes.

If you are not achieving the desired separation with acetonitrile, substituting it with methanol (or using a mixture of both) can alter the elution order and potentially improve resolution.

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Always ensure your column is fully equilibrated with the initial mobile phase conditions before injecting your sample. This can take 10-20 column volumes.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Ensure accurate measurements and thorough mixing. If preparing the mobile phase online, ensure the pump is functioning correctly.[6]

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.

  • Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range. This can lead to a loss of retention.

Q4: Is a guard column necessary for this analysis?

A: While not strictly necessary for every analysis, using a guard column is a highly recommended practice to extend the life of your analytical column.[6] The guard column is a short, disposable column that is placed before the analytical column. It is filled with the same stationary phase and serves to filter out any particulates or strongly retained compounds from the sample that could otherwise contaminate and damage the more expensive analytical column.[6]

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Mobile Phase

Objective: To prepare a mobile phase with a controlled pH to minimize peak tailing of basic triazine compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or acetic acid)

  • Clean glass reservoir

  • Calibrated pH meter

Procedure:

  • Prepare the aqueous portion: Measure the required volume of HPLC-grade water into a clean glass reservoir.

  • Adjust the pH: While stirring, add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5.[1] Monitor the pH with a calibrated pH meter.

  • Add the organic modifier: Add the required volume of HPLC-grade acetonitrile or methanol to the pH-adjusted aqueous phase.

  • Degas the mobile phase: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases that can cause bubbles in the pump and detector.[1]

  • Equilibrate the system: Purge the HPLC system with the new mobile phase and allow the column to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.[1]

References

  • Taylor & Francis Online. (2014). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from [Link]

  • PubMed. (2014). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Retrieved from [Link]

  • RSC Publishing. (2022). Rapid analysis of triazine herbicides in fruit juices using evaporation-assisted dispersive liquid–liquid microextraction with solidification of floating organic droplets and HPLC-DAD. Retrieved from [Link]

  • ResearchGate. (2001). Mobile phase optimization for the separation of some herbicide samples using HPLC. Retrieved from [Link]

  • Alice Embrapa. (2001). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Pharmeli. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Waters. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed. (2001). Separation of 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine derivatives of carbonyl compounds by reversed-phase capillary electrochromatography. Retrieved from [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Ethyl-4-amino-6-methoxy-s-triazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine. Retrieved from [Link]

Sources

Optimization

Troubleshooting inconsistent results in biological assays with 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Welcome to the technical support center for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during biological assays involving this compound. Our goal is to provide you with the causal explanations and validated protocols necessary to ensure the accuracy and reproducibility of your results.

Section 1: Compound Integrity and Preparation

The most frequent source of assay variability begins before the experiment itself. Proper handling and preparation of the test compound are critical for reliable data.

FAQ 1: My dose-response curves are inconsistent between experiments, or my IC50 values are unexpectedly high. What's the primary suspect?

Answer: The most common culprit for this type of inconsistency is poor compound solubility.[1] 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, like many small molecules used in drug discovery, may have limited aqueous solubility. If the compound precipitates out of solution in your assay buffer, the actual concentration reaching the target is lower than the intended concentration, leading to underestimated activity and variable results.[1][2][3]

Troubleshooting Workflow: Solubility Issues

  • Visual Inspection: Centrifuge your prepared assay plate. Look for any visible precipitate or film at the bottom of the wells, especially at higher concentrations.

  • Stock Solution Check: Ensure your DMSO stock is fully dissolved. Precipitate in the DMSO stock can lead to inaccurate dilutions.[1] If you've stored the stock at low temperatures, allow it to fully equilibrate to room temperature and vortex thoroughly before use. Freeze-thaw cycles can also cause compound loss through precipitation.[4][5][6]

  • Kinetic Solubility Assessment: Perform a turbidimetric solubility assay to determine the compound's solubility limit in your specific assay buffer.[2][7] This will define the maximum concentration you can reliably test without precipitation.

  • Solvent Optimization: The final concentration of the solvent (typically DMSO) in the assay should be kept constant across all wells, including controls, as solvent concentration can directly impact cellular responses.[8][9][10][11] While DMSO is common, for some systems, alternative solvents like PEG3350 or glycerol might be considered, but their compatibility with the assay must be validated.[12]

Workflow Diagram: Diagnosing Solubility-Related Inconsistencies

G A Inconsistent Results (e.g., variable IC50) B Step 1: Visual Check Is precipitate visible in assay wells or DMSO stock? A->B C Step 2: Re-dissolve Stock Warm to RT, vortex thoroughly. Re-test. B->C Yes D Step 3: Perform Kinetic Solubility Assay (e.g., Nephelometry) B->D No E Is intended assay concentration > solubility limit? D->E F Issue Likely Not Solubility. Proceed to Assay-General Troubleshooting. E->F No G Root Cause Identified: Compound Precipitation E->G Yes H Corrective Action: 1. Lower max test concentration below solubility limit. 2. Optimize assay buffer (e.g., add BSA). 3. Consider alternative solvent systems. G->H

Caption: A logical workflow for troubleshooting inconsistent assay results.

Section 2: Assay-General Troubleshooting

Even with a perfectly prepared compound, the physical and biological components of the assay can introduce significant variability.

FAQ 2: I'm observing high variability between replicate wells, especially on the edges of my microplate. How can I fix this?

Answer: This phenomenon is known as the "edge effect" and is a pervasive issue in microplate-based assays.[13][14] It is primarily caused by increased evaporation and temperature gradients in the outer wells compared to the inner wells.[15] This alters the concentration of media components and your test compound, affecting cell health and assay readouts.[13][15]

Troubleshooting Protocol: Mitigating Edge Effects

Mitigation StrategyDetailed Protocol & ExplanationExpected Outcome
Humidify Incubation Ensure your incubator has a water pan that is kept full to maintain >95% humidity. For long incubations (>24 hours), consider placing the microplate inside a secondary container with a moistened gauze pad.Reduces the evaporation gradient across the plate.[14]
Use Low-Evaporation Lids / Plate Seals Utilize lids with condensation rings or apply adhesive plate seals.[15][16] For cell-based assays, use sterile, breathable sealing tapes to allow for gas exchange.[13] For biochemical assays, foil seals are highly effective.[15]Creates a physical barrier that significantly minimizes evaporative loss from all wells.[13][16]
Plate Equilibration Before placing the plate in the incubator, allow it to sit at room temperature for 15-20 minutes after seeding/dosing. This helps minimize temperature gradients when moving from a cool environment to a warm one.[15]Promotes more uniform temperature distribution across the plate, reducing differential effects on cell growth or enzyme kinetics.
Create a "Moat" Do not use the outer 36 wells for experimental samples. Instead, fill these perimeter wells with sterile PBS or media. This creates a humidified buffer zone around your experimental wells.[14]The outer wells "sacrifice" their volume to evaporation, protecting the inner experimental wells.
FAQ 3: My assay has a low signal-to-noise ratio or high background fluorescence. Could the triazine compound be the cause?

Answer: Yes, this is possible. High background can stem from multiple sources, including the compound itself, reagents, or the microplate.[17][18] Triazine-based compounds can sometimes exhibit intrinsic fluorescence or interfere with fluorescent detection systems.

Troubleshooting Workflow: High Background Signal

  • Run a Compound-Only Control: Prepare wells containing only the assay buffer and 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine at its highest concentration. Read the plate. This will determine if the compound itself is autofluorescent at your assay's excitation/emission wavelengths.

  • Check Reagents and Media: Components like phenol red or fetal bovine serum in cell culture media are known to be fluorescent.[18] Run a "media-only" blank to quantify this background. If it's high, consider using fluorescence-free media or performing the final readout in PBS.

  • Select the Correct Microplate: Using the wrong type of plate is a common error.[19]

    • For Fluorescence Assays: Always use opaque black plates (ideally with clear bottoms for cell-based imaging) to minimize background and light scatter.[17][18]

    • For Luminescence Assays: Use solid white plates to maximize signal reflection.[18]

    • For Absorbance Assays: Use clear plates.[18]

  • Optimize Reader Settings: Ensure the excitation and emission wavelengths and filter sets on your plate reader are correctly matched to your fluorophore.[17] A mismatch is a frequent cause of low signal.[17] Adjusting the gain or integration time can also boost a weak signal, but be careful not to saturate the detector.[17]

Workflow Diagram: Investigating High Background

G A High Background or Low Signal-to-Noise Ratio B Step 1: Run Controls - Compound Only - Media/Buffer Only A->B C Is Compound-Only control high? B->C D Is Media/Buffer-Only control high? B->D C->D No G Compound is Autofluorescent. Consider alternative detection method or wavelength. C->G Yes E Step 2: Check Plate Type Using black plate for fluorescence? D->E No H Media/Buffer is Autofluorescent. Switch to fluorescence-free media or PBS. D->H Yes F Step 3: Check Reader Settings Filters match fluorophore? Gain optimized? E->F Yes I Switch to opaque black microplate. E->I No J Adjust instrument settings. Consult reader manual. F->J No

Caption: A diagnostic flowchart for troubleshooting signal issues.

Section 3: Cell-Based Assay Specifics

Cellular assays introduce biological variability, which must be carefully controlled.

FAQ 4: In my cell viability/proliferation assay, the results are not reproducible. What cellular factors should I consider?

Answer: The cells themselves are a major source of variability.[20] Inconsistent results often trace back to cell handling, seeding density, and passage number.

Key Cellular Parameters to Standardize

ParameterCausality & Best Practices
Cell Seeding Density Seeding cells at different densities can alter their metabolic rate and response to a toxic compound.[20] Always use a cell counter to ensure you seed the exact same number of cells per well for every experiment. Create a homogenous cell suspension and mix gently between pipetting steps to prevent settling.[15]
Passage Number Cells can change their phenotype, growth rate, and drug sensitivity at high passage numbers. Define a specific passage number range for your experiments (e.g., passages 5-15) and use cells only within that window.
Cell Health & Confluency Never use cells from a stock culture that is over-confluent or has been sitting at confluency for an extended period. This stresses the cells and can make them respond differently to treatment. Always passage cells when they are in their logarithmic growth phase (typically 70-80% confluency).
Mycoplasma Contamination Mycoplasma are a common, often undetected, cell culture contaminant that can dramatically alter cellular responses.[20] Regularly test your cell lines for mycoplasma using a reliable PCR-based kit.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(13-14), 615-620.
  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 558-570. [Link]

  • Sources of Variability in Cell Based Assays. (n.d.). Mettler Toledo. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). ResearchGate. [Link]

  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (n.d.). Basicmedical Key. [Link]

  • Preventing edge effect in microplates. (2013). YouTube. [Link]

  • Three Ways To Reduce Microplate Edge Effect. (2014). WellPlate.com. [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters, 3(9), 711-715. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2012). Pharmacology & Pharmacy, 3(3), 325-332. [Link]

  • Troubleshooting Immunoassays. (n.d.). Ansh Labs. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2012). ResearchGate. [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. [Link]

  • Troubleshooting | Fluorescence: Detection. (2024). YouTube. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology, 65(5), 875-881. [Link]

  • Compound Management and Integrity. (n.d.). Beckman Coulter Life Sciences. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. (2025). Sirius Genomics. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Chimia, 65(7-8), 534-539. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PubMed. [Link]

  • Assay Troubleshooting. (n.d.). Molecular Pathology in the Clinical Laboratory. [Link]

  • Compound Handling | Applications. (n.d.). Hamilton Company. [Link]

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. (n.d.). PubChem. [Link]

  • Understanding and managing sources of variability in cell measurements. (2018). Cytotherapy, 20(6), 747-758. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). ResearchGate. [Link]

  • Troublesome triazine titrations. (n.d.). OndaVia. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2006). ResearchGate. [Link]

Sources

Troubleshooting

Stability testing of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine under experimental conditions

Technical Support Center: Stability Testing of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine Welcome to the dedicated technical support guide for the stability testing of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. This resource...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Welcome to the dedicated technical support guide for the stability testing of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. This resource is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of establishing a robust stability profile for this molecule. Here, we move beyond mere procedural lists to address the critical "why" behind each experimental step, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Section 1: Compound Fundamentals & Stability Rationale

Q1: What is 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine and why is stability testing critical?

A1: 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, with the molecular formula C₆H₁₀N₄O, is a substituted s-triazine derivative[1][2]. The stability of any active pharmaceutical ingredient (API) is a critical quality attribute that determines its shelf-life, storage conditions, and ultimately, its safety and efficacy. For a triazine compound like this, the core ring and its substituents (ethyl, methoxy, and amine groups) present several potential sites for chemical degradation. Stability testing is mandated by regulatory bodies like the ICH to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light[3][4].

The primary goals of stability testing for this molecule are:

  • To identify potential degradation products: This is crucial for understanding the safety profile, as degradants may have different toxicological properties.

  • To elucidate degradation pathways: Understanding how the molecule degrades helps in developing stable formulations and selecting appropriate packaging.

  • To develop and validate a stability-indicating analytical method: This is a validated analytical procedure that can accurately measure the decrease in the amount of the active compound and the increase in degradation products without interference.

  • To determine appropriate storage conditions and shelf-life: This ensures the product remains safe and effective for the patient throughout its lifecycle[5].

Section 2: Forced Degradation (Stress Testing)

Q2: How should I design a forced degradation study for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine?

A2: A forced degradation or stress testing study is the first step in understanding the molecule's intrinsic stability. The goal is to induce degradation, typically aiming for 5-20% degradation of the parent compound, to produce a sufficient quantity of degradants for analytical method development. These studies are conducted under conditions more severe than accelerated stability testing.

Based on the structure of a substituted s-triazine, the primary vulnerabilities are hydrolysis of the methoxy group and potential reactions involving the amino and ethyl groups. The triazine ring itself is generally stable but can be cleaved under extreme conditions.

Here is a recommended set of starting conditions for a forced degradation study.

Stress Condition Reagent/Condition Typical Duration Rationale & Expert Insight
Acid Hydrolysis 0.1 M HCl at 60 °C2 to 24 hoursThe ether linkage of the methoxy group is a prime target for acid-catalyzed hydrolysis, potentially yielding 4-Ethyl-6-hydroxy-1,3,5-triazin-2-amine. This simulates gastric fluid exposure.
Base Hydrolysis 0.1 M NaOH at 60 °C2 to 24 hoursBasic conditions can also promote hydrolysis, potentially through a different mechanism or leading to different degradants. It is a key condition outlined by ICH guidelines[5].
Oxidation 3% H₂O₂ at Room Temp6 to 48 hoursThe amine group and the triazine ring nitrogens can be susceptible to oxidation, potentially forming N-oxides or other related impurities.
Thermal Stress Solid state at 80 °C24 to 72 hoursEvaluates the solid-state thermal stability of the molecule. It's important to use a controlled humidity chamber if the substance is known to be hygroscopic.
Photostability Solid & Solution stateICH Q1B specifiedExposing the compound to a controlled light source (e.g., 1.2 million lux hours and 200 W·h/m²) is essential to assess light sensitivity[4][6]. A control sample wrapped in aluminum foil should be run in parallel.

Q3: What are the most probable degradation pathways for this molecule?

A3: Based on the known chemistry of s-triazine herbicides, which share the same core structure, the most likely degradation pathways involve the hydrolytic removal of substituents from the triazine ring[7][8][9]. For 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, we can predict the following primary pathways:

  • Hydrolysis of the Methoxy Group: This is often the most labile site on similar triazines. Under acidic or basic conditions, the methoxy group (-OCH₃) can be hydrolyzed to a hydroxyl group (-OH), forming 4-Ethyl-6-hydroxy-1,3,5-triazin-2-amine .

  • N-De-ethylation: The ethyl group on the ring nitrogen can be cleaved, particularly under oxidative stress, leading to 4-Amino-6-methoxy-1,3,5-triazin-2-amine .

  • Ring Cleavage: While the triazine ring is robust, extreme conditions of heat and pH can lead to its cleavage, ultimately forming smaller molecules like ammonia and carbon dioxide[8][9].

The following diagram illustrates these potential initial degradation steps.

G parent 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine deg1 4-Ethyl-6-hydroxy-1,3,5-triazin-2-amine parent->deg1  Hydrolysis (Acid/Base) deg2 4-Amino-6-methoxy-1,3,5-triazin-2-amine parent->deg2  Oxidative  De-ethylation deg3 Ring Cleavage Products (e.g., Cyanuric Acid) parent->deg3  Harsh Conditions

Caption: Predicted primary degradation pathways for the target molecule.

Troubleshooting Guide

Section 3: Analytical Method & Execution

Q4: I am developing a stability-indicating HPLC method. What are the best starting parameters?

A4: A reverse-phase HPLC method with UV detection is the most common and effective choice for analyzing triazine compounds. The key is to achieve baseline separation between the parent peak and all potential degradation products.

Recommended Starting HPLC Parameters:

Parameter Recommendation Expert Insight & Rationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the triazine ring structure. A longer column enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to produce sharp peak shapes by protonating any free silanols on the column and the basic nitrogens on the analyte.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower UV cutoff and viscosity, but Methanol can offer different selectivity, which can be useful for resolving difficult peaks.
Gradient Start at 5-10% B, ramp to 90-95% B over 20-30 minA gradient is essential to elute both the relatively polar degradants (like the hydroxylated version) and the more non-polar parent compound in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 220 nm or 254 nmThe triazine ring has a strong UV chromophore. Run a PDA or DAD detector during method development to assess peak purity and identify the optimal wavelength.
Column Temp 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Q5: My mass balance in a forced degradation sample is below 95%. What are the likely causes and how do I fix it?

A5: Poor mass balance is a common and critical issue. It suggests that not all components are being accounted for by the analytical method. Here’s a systematic troubleshooting approach:

  • Check for Non-Eluting Degradants: Some degradation products might be highly polar and remain at the column head, or highly non-polar and irreversibly bind to the stationary phase.

    • Solution: Implement a high-organic wash (e.g., 100% Acetonitrile or IPA) at the end of your gradient to strip any strongly retained compounds from the column.

  • Investigate Non-Chromophoric Degradants: A degradant may have formed that does not absorb UV light at your chosen wavelength (e.g., through ring cleavage).

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. A Mass Spectrometer (MS) is the most powerful tool for identifying unknown, non-chromophoric peaks.

  • Assess Peak Purity: A degradant peak may be co-eluting with the parent peak or another impurity.

    • Solution: Use a Photodiode Array (PDA) detector to check for peak purity across the entire peak. If the spectra are not homogenous, it indicates co-elution. Adjust your mobile phase composition, gradient slope, or switch to a different column chemistry (e.g., Phenyl-Hexyl) to improve resolution.

  • Consider Volatile Degradants: Degradation may have produced a volatile compound that is lost during sample preparation or analysis.

    • Solution: This is more difficult to track. If suspected, Headspace GC-MS can be used to analyze the sample vial for volatiles.

The workflow below outlines a logical approach to stability testing.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Formal Stability Study A Forced Degradation (Acid, Base, Peroxide, Heat, Light) B Develop RP-HPLC Method A->B C Analyze Stressed Samples B->C D Assess Specificity/ Peak Purity C->D E Check Mass Balance D->E E->B If Mass Balance <95% (Troubleshoot) F Validate Method (ICH Q2) E->F If Mass Balance >95% G Place Batches on Stability (ICH Q1A Conditions) F->G H Test at Timepoints G->H I Evaluate Data & Determine Shelf-Life H->I

Caption: Overall workflow for stability testing and method validation.

Section 4: Formal Stability Studies

Q6: What are the standard ICH conditions for a formal (long-term) stability study?

A6: After developing and validating a stability-indicating method, you must conduct formal stability studies on at least three primary batches of the drug substance[4][5]. The storage conditions are dictated by the climatic zone where the drug product will be marketed. For a global submission, Zone II and Zone IVb are typically considered.

ICH Recommended Storage Conditions for Formal Stability Studies:

Study Type Climatic Zone Storage Condition Minimum Duration
Long-term Zone II (Temperate)25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate -30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated -40 °C ± 2 °C / 75% RH ± 5% RH6 months
  • Testing Frequency: For long-term studies, testing should typically occur every 3 months for the first year, every 6 months for the second year, and annually thereafter[4]. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended[4].

  • Purpose: The accelerated study is designed to increase the rate of chemical degradation and physical change of a drug substance to predict its long-term stability profile. Significant changes in the accelerated study may trigger the need for intermediate testing.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • Ich guidelines for stability studies 1. Slideshare.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Q1A(R2) Guideline. ICH.
  • Biodegradation of s-triazine compounds by a stable mixed bacterial community. PubMed.
  • Biodegradation of atrazine and related s-triazine compounds:
  • Forced Degrad
  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. PubChem.
  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.
  • 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. PubChemLite.

Sources

Optimization

Preventing degradation of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in stock solutions

Technical Support Center: 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine A Guide to Preparing and Storing Stable Stock Solutions Welcome to the technical support center for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. As Senior App...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

A Guide to Preparing and Storing Stable Stock Solutions

Welcome to the technical support center for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. As Senior Application Scientists, we understand that the integrity of your stock solutions is paramount to achieving reproducible and reliable experimental results. The stability of a compound in solution is not a given; it is a function of its intrinsic chemical properties and the extrinsic storage environment. This guide provides in-depth, field-proven insights into the factors that govern the stability of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine and offers robust protocols to prevent its degradation.

Core Concepts & Quick Reference

The stability of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is primarily influenced by solvent choice, pH, temperature, and light exposure. The s-triazine core is susceptible to several degradation pathways, including hydrolysis (especially under acidic conditions), oxidation, and photodegradation.[1][2][3] Understanding these vulnerabilities is the first step toward mitigation.

For experienced researchers, the table below summarizes the key recommendations for handling and storing this compound.

Parameter Recommendation Rationale & Causality
Primary Solvent Anhydrous DMSO or DMFAprotic solvents minimize the risk of hydrolysis and solvolysis reactions that can degrade the triazine ring and methoxy group.[3][4]
Secondary Solvents Ethanol, Methanol (for immediate use)Protic solvents can be used for preparing working dilutions but are not recommended for long-term storage due to potential reactivity.
Aqueous Solutions Avoid for long-term storageThe triazine ring is susceptible to pH-dependent hydrolysis.[3] If aqueous buffers are necessary, prepare fresh dilutions for each experiment.
Storage Temperature -20°C or -80°C (aliquoted)Reduces thermal degradation rates and minimizes solvent evaporation. -80°C is preferred for long-term stability (>6 months).
Light Exposure Protect from light (amber vials/foil)Triazine compounds can undergo photodegradation, involving radical processes and side-chain cleavage.[2]
Handling Aliquot into single-use volumesMinimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. Also reduces the risk of contamination.
Atmosphere Store under inert gas (Argon/Nitrogen)For maximum stability, especially if oxidation is a concern, displacing oxygen with an inert gas can prevent oxidative degradation of the amine and alkyl groups.[1][5]

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the stability of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine stock solutions.

Q1: What is the best solvent for preparing my stock solution for long-term storage?

A: We strongly recommend using a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The primary reason is to prevent hydrolysis. The s-triazine ring structure, while stable, can undergo hydrolytic cleavage, a reaction that is often catalyzed by acidic or basic conditions and requires a protic solvent (like water or alcohols) to donate a proton.[3][4] By using an aprotic solvent, you remove a key reactant from the system, significantly enhancing the long-term stability of the compound.

Q2: I dissolved the compound in methanol for my assay, but the results are inconsistent over time. Why?

A: Methanol is a protic solvent. While 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine may be soluble in it, storing the compound in methanol, even at low temperatures, can lead to slow degradation via solvolysis (a reaction with the solvent). Furthermore, alcohols can contain trace amounts of water, which can facilitate hydrolysis. For maximum consistency, we advise preparing a high-concentration primary stock in anhydrous DMSO and then making fresh dilutions into methanol or your aqueous assay buffer immediately before use.

Q3: My stock solution in DMSO has formed crystals after being stored at -20°C. Has the compound degraded?

A: Not necessarily. This is a common physical phenomenon. DMSO has a relatively high freezing point (18.5°C), and when it absorbs atmospheric moisture, the freezing point of the resulting aqueous solution can be near -20°C. The crystals you are observing are likely frozen solvent or the compound precipitating out of the partially frozen solvent.

Troubleshooting Steps:

  • Warm the vial to room temperature (you can use a 37°C water bath for a few minutes).

  • Vortex thoroughly to ensure the compound is fully redissolved.

  • Visually inspect the solution for clarity before use. If the compound redissolves completely, its chemical integrity is likely intact. To prevent this, use anhydrous DMSO and ensure the vial cap is sealed tightly.

Q4: Is 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine sensitive to light?

A: Yes, compounds with aromatic ring systems and heteroatoms, such as triazines, are often susceptible to photodegradation.[2] Exposure to UV or even ambient lab light can initiate radical reactions, leading to the cleavage of side-chains (the ethyl and methoxy groups) or modification of the triazine ring itself.[2] This is why we universally recommend storing stock solutions in amber glass vials or, if using clear vials, wrapping them securely in aluminum foil to block all light.

Q5: How critical is it to aliquot my stock solution? Can't I just use it from the main vial?

A: Aliquoting is a critical, non-negotiable step for ensuring long-term stability and experimental reproducibility. Each time you freeze and then thaw your main stock, two negative events occur:

  • Increased Water Condensation: Ambient moisture can condense inside the vial upon opening, introducing water that can cause hydrolysis over time.

  • Thermal Stress: Repeated temperature cycling can accelerate the rate of any slow-degrading chemical reactions.[6] By creating single-use aliquots, you ensure that the bulk of your stock remains in a stable, frozen state, untouched until needed. This practice also protects your primary stock from accidental contamination.

In-Depth Troubleshooting Guide

Issue: Observed Loss of Biological Activity or Potency

A gradual or sudden loss of potency in your experiments is a primary indicator of compound degradation. Use the following workflow to diagnose the issue.

G start Loss of Potency Observed check_precipitate Is there visible precipitate in the stock solution? start->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes Yes precipitate_no No check_precipitate->precipitate_no No warm_vortex Warm to RT and vortex. Does it redissolve? redissolve_yes Yes warm_vortex->redissolve_yes Yes redissolve_no No warm_vortex->redissolve_no No precipitate_yes->warm_vortex check_storage Review Storage Protocol: - Stored at -20°C or -80°C? - Protected from light? - Aliquoted (minimal freeze-thaw)? precipitate_no->check_storage issue_physical Issue likely physical (precipitation). Review solvent choice and storage temp. Re-test activity. redissolve_yes->issue_physical issue_degradation_A Potential Degradation. Product may be insoluble. redissolve_no->issue_degradation_A analytical_qc Perform Analytical QC (e.g., HPLC-UV, LC-MS) issue_degradation_A->analytical_qc protocol_ok Protocol OK check_storage->protocol_ok Yes protocol_bad Protocol Not Followed check_storage->protocol_bad No protocol_ok->analytical_qc correct_protocol Correct storage practices. Prepare fresh stock solution. protocol_bad->correct_protocol qc_pass Purity >95% and matches reference standard? analytical_qc->qc_pass Yes qc_fail Purity <95% or new peaks observed? analytical_qc->qc_fail Yes issue_assay Compound is stable. Troubleshoot experimental assay (reagents, cells, etc.). qc_pass->issue_assay issue_degradation_B Confirmed Chemical Degradation. Discard stock. Prepare fresh solution following strict protocols. qc_fail->issue_degradation_B

Caption: Workflow for troubleshooting loss of compound potency.

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol describes the gold-standard method for preparing a stable, high-concentration stock solution.

  • Pre-analysis: Allow the vial of solid 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (MW: 154.17 g/mol ) to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 1.54 mg) in a sterile microfuge tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the target concentration. For 1.54 mg to make a 10 mM solution, add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath to aid dissolution. Ensure no solid particles remain.

  • Verification: Confirm final concentration and purity via HPLC-UV or a similar analytical method if required for your application.

Protocol 2: Aliquoting and Long-Term Storage
  • Preparation: Obtain sterile, low-binding microcentrifuge tubes or amber glass vials suitable for cryogenic storage. Label them clearly with the compound name, concentration, and date.

  • Dispensing: Carefully dispense small, single-use volumes (e.g., 10-50 µL) of the primary stock solution into the prepared aliquot tubes. Work quickly to minimize exposure to air and light.

  • Sealing: Securely cap each aliquot. For long-term storage, consider using vials with O-rings or wrapping the caps with parafilm for an extra-tight seal.

  • Storage: Immediately place the aliquots in a labeled storage box and transfer to a -80°C freezer.

  • Record Keeping: Maintain a detailed log of your stock solutions, including the number of aliquots and their location.[7]

The Chemistry of Degradation

The structure of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine contains several functional groups that are potential sites for degradation. The diagram below illustrates the most probable degradation pathways based on established s-triazine chemistry.[2][4][8]

G cluster_degradation Degradation Pathways parent 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (Stable Parent Compound) hydrolysis Hydrolysis Product (Hydroxy-triazine derivative) parent->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻ catalyst) oxidation Oxidative Products (N-dealkylation, etc.) parent->oxidation Oxidation (O₂, metal ions) photodegradation Photodegradation Products (Side-chain cleavage, dimers) parent->photodegradation Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

  • Hydrolysis: This is a significant concern in aqueous or protic solutions. The methoxy group (-OCH₃) is a primary target for nucleophilic substitution by water, especially under acidic conditions, yielding a less active hydroxy-triazine derivative.[3]

  • Oxidation: The ethyl and amino groups can be susceptible to oxidation.[1][5] This process can be catalyzed by trace metal impurities or exposure to atmospheric oxygen, leading to byproducts with altered pharmacology.

  • Photodegradation: Energy from light can break chemical bonds. For triazines, this can result in the cleavage of the N-ethyl bond (N-dealkylation) or other complex radical-mediated reactions.[2]

By following the stringent storage and handling protocols outlined in this guide, you can effectively mitigate these degradation pathways and ensure the long-term integrity of your valuable research compounds.

References

  • Bolzacchini, E. et al. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science & Technology, 30(7), 129–136.

  • IWA Publishing. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science & Technology.

  • Eawag. (1998). s-Triazine Metabolism Metapathway Map. Eawag-BBD.

  • Sket, B., & Galer, P. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-53.

  • Lányi, K. (2006). Photodegradation study of some triazine-type herbicides. ResearchGate.

  • Cook, A. M. (1996). Biodegradation of s-triazine xenobiotics. KOPS - University of Konstanz.

  • Jennen, A. et al. (2001). Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. Industrial & Engineering Chemistry Research, 40(25), 6051–6054.

  • IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage.

  • Rivera-Jiménez, S. M. et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.

  • SciSpace. (2015). Photodegradation of methoxy substituted curcuminoids.

  • ResearchGate. (2015). (PDF) Photodegradation of Methoxy Substituted Curcuminoids.

  • Sultan Qaboos University House of Expertise. Photodegradation of methoxy substituted curcuminoids.

  • LabTAG by GA International. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.

  • Environmental Health and Safety, University of Texas at Dallas. Chemical Storage Guidelines.

  • Environment, Health & Safety, University of Wisconsin–Madison. Chemical Storage.

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.

  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices.

  • ACS Publications. (1954). Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. Journal of the American Chemical Society.

  • ACS Publications. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.

  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. Energies.

  • ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemical & Photobiological Sciences.

Sources

Optimization

Identifying and characterizing unknown peaks in the chromatogram of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Technical Support Center: A Guide to Identifying Unknown Chromatographic Peaks Topic: Identifying and Characterizing Unknown Peaks in the Chromatogram of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine Introduction The analysis...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Identifying Unknown Chromatographic Peaks

Topic: Identifying and Characterizing Unknown Peaks in the Chromatogram of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

Introduction

The analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a key intermediate and active compound in various industries, demands high analytical precision. The appearance of unexpected or "unknown" peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram is a frequent challenge that can signify the presence of impurities, degradants, or contaminants.[1][2] Addressing these peaks is not merely an analytical exercise; it is a critical step for ensuring product quality, safety, and regulatory compliance, particularly within the pharmaceutical sector as mandated by International Council for Harmonisation (ICH) guidelines.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a systematic, science-driven framework for identifying and characterizing these unknown peaks. Moving beyond a simple checklist, this document explains the rationale behind each troubleshooting step, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial questions to help quickly triage the source of an unknown peak.

Q1: I see a new, unexpected peak in my sample chromatogram. What are the most common initial causes?

An unexpected peak can originate from several sources. The primary objective is to determine if it's a sample-related component (impurity, degradant) or a system artifact. Common causes include:

  • System Contamination: Impurities in the mobile phase, contaminated solvents, or leachables from vials and caps.[1][2]

  • Carryover: Residual sample from a previous, more concentrated injection adhering to the injector needle, valve, or column.[4]

  • Sample Degradation: The compound may be unstable under analytical or storage conditions.

  • Synthesis-Related Impurities: By-products or unreacted starting materials from the synthesis process.[5][6]

Q2: How can I quickly differentiate between a system-related peak and a genuine sample peak?

A systematic series of blank injections is the most effective method:

  • Inject a Mobile Phase Blank: Run a gradient with only your mobile phase. If the peak appears, the contamination source is likely your mobile phase or the HPLC system itself.[2]

  • Inject a Needle Wash/Solvent Blank: Inject the solvent used to dissolve your sample. This helps identify contamination from your sample solvent or glassware.

  • Inject a Placebo/Matrix Blank (if applicable): For formulated products, inject a sample containing all excipients except the active pharmaceutical ingredient (API). This will reveal if the peak originates from the formulation matrix.[2]

If the peak is absent in all blank runs but present in the sample injection, it is highly likely to be a component of your sample.

Q3: What are the most probable types of impurities or degradants for a triazine compound like 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine?

The chemical structure of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine suggests several potential pathways for impurity formation and degradation:

  • Hydrolysis: The methoxy group (-OCH3) can be hydrolyzed to a hydroxyl group (-OH), a common degradation pathway for triazine herbicides.[7][8]

  • N-Dealkylation: Loss of the ethyl group from the triazine ring is another known degradation route for similar compounds.[9][10]

  • Oxidation: Oxidative processes can modify the side chains or the triazine ring itself.[9][10]

  • Synthesis By-products: Impurities may arise from the starting materials, such as cyanuric chloride, or incomplete reactions during synthesis.[11][12][13]

Q4: My mobile phase is just HPLC-grade acetonitrile and water. Can it still be a source of contamination?

Absolutely. Even high-purity solvents can become contaminated. "Ghost peaks" are often traced back to mobile phase issues.[4] Potential sources include:

  • Plasticizers (e.g., phthalates) leaching from solvent storage containers.

  • Bacterial or algal growth in aqueous buffers that are not freshly prepared.

  • Contaminants in the water purification system.

  • Topping off solvent reservoirs, which can concentrate non-volatile impurities over time. It is best practice to replace, not refill, reservoirs.[4]

Part 2: Systematic Troubleshooting Guide - A Deep Dive into Peak Identification

Once preliminary checks suggest the peak is sample-related, a structured analytical approach is necessary.

Section 2.1: Initial Investigation & System Verification

This workflow is designed to rigorously exclude the analytical system as the source of the unknown peak.

  • Prepare Fresh Mobile Phase: Use freshly opened HPLC-grade solvents and newly prepared aqueous phases/buffers.

  • System Flush: Purge all pump lines thoroughly with the fresh mobile phase for at least 10-15 minutes.

  • Injector and Needle Wash: Execute the injector's needle wash function multiple times with a strong, appropriate solvent (e.g., isopropanol, or a solvent known to dissolve potential contaminants).

  • Blank Gradient Series: Execute a series of blank injections as outlined in the diagram below to systematically isolate the source of any artifact peaks.

This diagram illustrates the decision-making process for determining if an unknown peak originates from the sample or the analytical system.

G start Unknown Peak Observed inject_blank Inject Mobile Phase Blank start->inject_blank peak_present1 Peak Present? inject_blank->peak_present1 check_system Source is System or Mobile Phase. - Prepare fresh mobile phase. - Clean system components. peak_present1->check_system Yes inject_solvent Inject Sample Solvent Blank peak_present1->inject_solvent No peak_present2 Peak Present? inject_solvent->peak_present2 check_solvent Source is Sample Solvent or Glassware. - Use new solvent lot. - Use clean glassware. peak_present2->check_solvent Yes peak_is_real Peak is Sample-Related. Proceed to Characterization. peak_present2->peak_is_real No

Caption: Workflow for initial system and solvent checks.

Section 2.2: Advanced Identification with Mass Spectrometry (LC-MS)

For unknown peaks confirmed to be sample-related, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for structural elucidation.[14][15] It provides the molecular weight of the unknown compound, which is a critical piece of information.

  • Method Transfer: Transfer the HPLC-UV method to an LC-MS system. If the original method uses non-volatile buffers (e.g., phosphate), it must be adapted to use volatile buffers (e.g., ammonium formate or acetate) compatible with the MS source.[16]

  • Full Scan Analysis: Perform an initial run in full scan mode to detect the mass-to-charge ratio (m/z) of all eluting compounds, including the unknown peak.

  • Molecular Weight Determination: For electrospray ionization (ESI), the primary ion observed will likely be the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. The molecular weight (MW) can be calculated from this m/z value.

  • High-Resolution MS (HRMS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to determine the accurate mass. This allows for the prediction of the elemental formula, significantly narrowing down potential structures.[17][18]

  • Tandem MS (MS/MS): Fragment the parent ion of the unknown peak to obtain a fragmentation pattern. This pattern is a structural fingerprint that can be used to deduce the compound's structure or compare against spectral libraries.[14][19]

This diagram shows the steps involved in using LC-MS to identify an unknown peak.

G start Unknown Peak in LC-UV lcms Perform LC-MS Analysis (Full Scan) start->lcms get_mz Obtain Mass Spectrum Determine m/z of Unknown lcms->get_mz propose_formula Propose Elemental Formula (Requires High-Resolution MS) get_mz->propose_formula msms Perform MS/MS Fragmentation propose_formula->msms propose_structure Interpret Fragment Data & Propose Structure msms->propose_structure confirm Confirm with Reference Standard (If available) propose_structure->confirm

Caption: Systematic workflow for LC-MS based peak identification.

Section 2.3: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement and a powerful scientific tool used to understand the intrinsic stability of a drug substance.[20] It involves subjecting the compound to harsh conditions to intentionally generate degradation products.[3][21] If the unknown peak in your chromatogram matches a peak generated under specific stress conditions, it provides strong evidence for its identity.

As per ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[21][22] The goal is to achieve 5-20% degradation of the parent compound to produce a sufficient amount of degradants for detection without destroying the sample.[21][22]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analyze the stressed samples by HPLC-UV and LC-MS and compare the resulting chromatograms to the one containing your original unknown peak.

Degradation PathwayPotential Product NameStructure ChangeExpected Mass Shift
Hydrolysis 4-Ethyl-6-hydroxy-1,3,5-triazin-2-amine-OCH₃ → -OH-14 Da (CH₂)
N-De-ethylation 4-amino-6-methoxy-1,3,5-triazin-2-amine-CH₂CH₃ → -H-28 Da (C₂H₄)
Combined 4-amino-6-hydroxy-1,3,5-triazin-2-amine-OCH₃ → -OH & -CH₂CH₃ → -H-42 Da (CH₂ + C₂H₄)

Conclusion

Identifying an unknown peak in a chromatogram is a methodical process of elimination, investigation, and confirmation. By first ruling out system artifacts and then employing powerful analytical techniques like mass spectrometry and forced degradation, a scientist can confidently characterize unexpected signals. This structured approach not only solves the immediate analytical problem but also deepens the understanding of the molecule's stability and impurity profile, ensuring the development of safe and effective products.

References

  • Bolzacchini, E., et al. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science & Technology, 30(7), 129–136. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • IWA Publishing. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science & Technology. [Link]

  • Gros, M., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. [Link]

  • MDPI. (2021). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]

  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Scientific Research Publishing. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. [Link]

  • Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]

  • Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Pharmaguideline. (2024, April 20). Understanding Extraneous Peaks in Chromatography [Video]. YouTube. [Link]

  • Lányi, K., & Zakar, T. (2004). Photodegradation study of some triazine-type herbicides. Journal of Biochemical and Biophysical Methods, 60(3), 221-231. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • Quantum Analytics. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]

  • LCGC. (2012). Identifying "Known Unknowns" in Commercial Products by Mass Spectrometry (MS). [Link]

  • Wang, J., et al. (2007). Identification of an unknown extraneous contaminant in pharmaceutical product analysis. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 723-728. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • LabRulez. (n.d.). Search for What's Missing: Unknown Compound Characterization Using LC-MS. [Link]

  • SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. [Link]

  • ChemEurope.com. (n.d.). Triazine. [Link]

  • Wikipedia. (n.d.). Triazine. [Link]

  • PubChem. (n.d.). 4-ethyl-6-methoxy-1,3,5-triazin-2-amine. [Link]

  • PubChem. (n.d.). 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]

  • Al-Zaydi, K. M., et al. (2018). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 12(1), 1-13. [Link]

  • Journal of Physics: Conference Series. (2021). A structural study of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4,6-di(aziridin-1-yl)-1,3,5-triazin-2-amine by density functional theory calculations. [Link]

  • MDPI. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Toxicological Assessment: 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine versus Simazine

A Technical Guide for Researchers and Drug Development Professionals This document, therefore, serves a dual purpose: to consolidate the known toxicological data of simazine and to propose a comprehensive experimental fr...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This document, therefore, serves a dual purpose: to consolidate the known toxicological data of simazine and to propose a comprehensive experimental framework for the toxicological evaluation of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. By detailing established, internationally recognized protocols, this guide offers a robust methodology for a head-to-head comparison, enabling researchers to generate the necessary data to make informed decisions.

Chemical Identity and Structural Comparison

A foundational element of comparative toxicology is the analysis of chemical structures, which can provide initial insights into potential similarities in biological activity and toxicity.

Simazine:

  • IUPAC Name: 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine

  • Chemical Formula: C7H12ClN5

  • Structure: A symmetrical triazine ring substituted with a chlorine atom and two ethylamino groups.

4-Ethyl-6-methoxy-1,3,5-triazin-2-amine:

  • IUPAC Name: 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

  • Chemical Formula: C6H10N4O

  • Structure: A triazine ring substituted with an ethyl group, a methoxy group, and an amino group.

Structural Analysis for Toxicological Inference:

Both compounds share the 1,3,5-triazine core, a nitrogen-containing heterocycle that is the basis for the herbicidal activity of this class of compounds. The primary mode of action for triazine herbicides like simazine is the inhibition of photosynthesis in plants.[1] The substituents on the triazine ring, however, significantly influence the compound's absorption, distribution, metabolism, excretion (ADME), and ultimately, its toxicity profile.

Simazine's chlorine atom and two N-ethyl groups are key to its biological activity and persistence. In contrast, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine possesses a methoxy group instead of chlorine and only one N-ethyl group, alongside a primary amine. Generally, the presence of a chlorine atom on the triazine ring is associated with greater persistence and, in some cases, higher toxicity. The replacement of chlorine with a methoxy group may lead to different metabolic pathways and potentially altered toxicity. Quantitative structure-activity relationship (QSAR) studies on triazine herbicides have shown that the nature of the substituents on the triazine ring is a critical determinant of their biological activity and toxicity.[2][3] Therefore, while a similar mode of action might be anticipated, the toxicokinetics and overall toxicity of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine could differ significantly from that of simazine.

Known Toxicological Profile of Simazine

Simazine is classified as a general use pesticide and is considered to have low acute toxicity to mammals.[2] However, concerns exist regarding its potential for long-term effects and environmental contamination.

Toxicity EndpointSimazine Data
Acute Oral LD50 (Rat) >5000 mg/kg[2][4]
Acute Dermal LD50 (Rat) >3100 mg/kg[5]
Acute Inhalation LC50 (Rat) >5.5 mg/L/4h
Carcinogenicity Classified as "Suggestive evidence of carcinogenic potential" by the EPA. Increased incidence of mammary tumors in female rats.[5]
Genotoxicity Generally considered not to be genotoxic in mammalian systems.[4]
Reproductive/Developmental Toxicity No significant effects observed in multi-generational studies at lower doses.[2]
Aquatic Toxicity (Fish - 96h LC50) Rainbow Trout: >100 mg/L[2]
Aquatic Toxicity (Invertebrate - 48h EC50) Daphnia magna: ~1.1 mg/L
Environmental Fate Moderately persistent in soil and can leach into groundwater.[4]

Proposed Experimental Framework for Comparative Toxicity Assessment

To generate a comprehensive and comparative toxicological profile for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a battery of standardized tests is recommended. The following protocols are based on internationally accepted guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), ensuring data quality and regulatory acceptance.

Acute Toxicity Studies

These studies are fundamental for determining the intrinsic toxicity of a substance after a single exposure and are essential for classification and labelling.

This method determines the acute oral toxicity of a substance and allows for its classification.

Protocol:

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often more sensitive.

  • Dosage: A step-wise procedure is used with a starting dose of 300 mg/kg body weight. Subsequent doses are increased or decreased by a factor of 10 depending on the outcome of the previous step.

  • Administration: The test substance is administered by gavage in a single dose.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded at the start and end of the study.

  • Endpoint: The LD50 is estimated based on the observed mortalities.

This test assesses the toxicity of a substance when applied to the skin.[6]

Protocol:

  • Animal Model: Healthy, young adult rats with clipped dorsal skin.

  • Dosage: A limit test is often performed first at 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Application: The substance is applied uniformly over a shaved area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.

  • Observation Period: Animals are observed for 14 days for skin irritation, systemic toxicity, and mortality.

  • Endpoint: The dermal LD50 is determined.

This study is crucial for substances that may be aerosolized.[7]

Protocol:

  • Animal Model: Healthy, young adult rats.

  • Exposure: Animals are exposed to the test substance as a vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for 4 hours.

  • Concentration: A limit test at 5 mg/L is often performed. If toxicity occurs, multiple concentration groups are tested.

  • Observation Period: Animals are observed for 14 days for signs of respiratory and systemic toxicity, and mortality.

  • Endpoint: The LC50 is calculated.

Genotoxicity Assays

These assays are designed to detect the potential of a substance to cause genetic mutations or chromosomal damage.

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[4][8]

Protocol:

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar medium.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-related increase in revertants indicates mutagenic potential.

This assay detects gene mutations induced by chemical substances in cultured mammalian cells.

Protocol:

  • Cell Lines: L5178Y mouse lymphoma cells (for the MLA) or Chinese hamster ovary (CHO) cells.

  • Procedure: Cells are exposed to the test substance with and without metabolic activation.

  • Endpoint: The frequency of mutations at a specific gene locus (e.g., thymidine kinase) is determined.

This test assesses chromosomal damage or damage to the mitotic apparatus in vivo.

Protocol:

  • Animal Model: Mice or rats.

  • Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.

  • Analysis: Erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Endpoint: A significant increase in the frequency of micronucleated erythrocytes indicates genotoxicity.

Ecotoxicity Studies

These studies are essential to evaluate the potential impact of the compounds on non-target organisms in the environment.

This test determines the acute lethal toxicity of a substance to fish.[9][10]

Protocol:

  • Test Species: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

  • Observations: Mortality and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.

This test assesses the acute toxicity of a substance to aquatic invertebrates.[11][12]

Protocol:

  • Test Species: Daphnia magna.

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.

Visualizing the Experimental Workflow

To provide a clear overview of the proposed comparative study, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow cluster_acute_toxicity Acute Toxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_ecotoxicity Ecotoxicity Assessment Oral (OECD 423) Oral (OECD 423) Data Analysis & Comparison Data Analysis & Comparison Oral (OECD 423)->Data Analysis & Comparison Dermal (OECD 402) Dermal (OECD 402) Dermal (OECD 402)->Data Analysis & Comparison Inhalation (OECD 403) Inhalation (OECD 403) Inhalation (OECD 403)->Data Analysis & Comparison Ames Test (OECD 471) Ames Test (OECD 471) Ames Test (OECD 471)->Data Analysis & Comparison Micronucleus Test (OECD 474) Micronucleus Test (OECD 474) Micronucleus Test (OECD 474)->Data Analysis & Comparison Fish Acute (OECD 203) Fish Acute (OECD 203) Fish Acute (OECD 203)->Data Analysis & Comparison Daphnia Acute (OECD 202) Daphnia Acute (OECD 202) Daphnia Acute (OECD 202)->Data Analysis & Comparison Test Compounds Test Compounds Test Compounds->Oral (OECD 423) Test Compounds->Dermal (OECD 402) Test Compounds->Inhalation (OECD 403) Test Compounds->Ames Test (OECD 471) Test Compounds->Micronucleus Test (OECD 474) Test Compounds->Fish Acute (OECD 203) Test Compounds->Daphnia Acute (OECD 202)

Caption: Overview of the comparative toxicity testing workflow.

Ames_Test_Workflow Start Start Prepare Bacterial Strains Prepare Bacterial Strains Start->Prepare Bacterial Strains Prepare Test Compound Dilutions Prepare Test Compound Dilutions Start->Prepare Test Compound Dilutions Incubate Bacteria with Test Compound (+/- S9) Incubate Bacteria with Test Compound (+/- S9) Prepare Bacterial Strains->Incubate Bacteria with Test Compound (+/- S9) Prepare Test Compound Dilutions->Incubate Bacteria with Test Compound (+/- S9) Prepare S9 Mix (Metabolic Activation) Prepare S9 Mix (Metabolic Activation) Prepare S9 Mix (Metabolic Activation)->Incubate Bacteria with Test Compound (+/- S9) Plate on Minimal Agar Plate on Minimal Agar Incubate Bacteria with Test Compound (+/- S9)->Plate on Minimal Agar Incubate Plates Incubate Plates Plate on Minimal Agar->Incubate Plates Count Revertant Colonies Count Revertant Colonies Incubate Plates->Count Revertant Colonies Analyze Results Analyze Results Count Revertant Colonies->Analyze Results End End Analyze Results->End

Caption: Step-by-step workflow for the Ames Test.

Conclusion and Future Directions

The established toxicological profile of simazine provides a critical benchmark for the evaluation of new triazine-based compounds. While direct toxicity data for 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is currently lacking, a comprehensive comparative assessment can be achieved through the rigorous application of the standardized experimental protocols outlined in this guide. The structural differences between the two molecules, particularly the substitution at the 2- and 6-positions of the triazine ring, suggest that their toxicological profiles may diverge.

By undertaking the proposed acute toxicity, genotoxicity, and ecotoxicity studies, researchers can generate the necessary data to accurately characterize the hazard profile of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. This will not only enable a direct and meaningful comparison with simazine but also provide the essential information required for informed risk assessment, regulatory submissions, and the responsible development of new chemical entities. The generation of such data is a critical step in ensuring human and environmental safety.

References

  • EXTOXNET. (1996). Simazine. Pesticide Information Profile. [Link]

  • World Health Organization. (1993). Simazine in Drinking-water. WHO/SDE/WSH/03.04/13. [Link]

  • Genfarm. (n.d.). Simazine 900 WG Herbicide Safety Data Sheet. [Link]

  • Tchounwou, P. B., et al. (2000). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. International Journal of Molecular Sciences, 1(1-2), 61-74. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]

  • OECD. (2004). Test No. 202: Daphnia sp., Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • OECD. (2009). Test No. 403: Acute Inhalation Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (1987). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine Analogs as Photosystem II Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a scaffold be...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, a scaffold belonging to the s-triazine class of herbicides. These compounds are known for their ability to inhibit Photosystem II (PSII), a vital component of the photosynthetic electron transport chain in plants, leading to weed death. Understanding the SAR of this chemical class is paramount for designing new, more effective, and selective herbicides to address the growing challenge of herbicide resistance.

The 1,3,5-Triazine Core: A Privileged Scaffold for Herbicide Design

The 1,3,5-triazine (or s-triazine) ring is a foundational structure in agrochemistry. Herbicides based on this scaffold, such as atrazine and simazine, function by competitively binding to the plastoquinone-binding niche (the QB site) on the D1 protein of the PSII complex. This action blocks electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), halting photosynthesis and leading to the production of reactive oxygen species that cause rapid cellular damage.

The core scaffold, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, features three key substitution points that can be modified to modulate herbicidal activity, selectivity, and physicochemical properties:

  • C4-Position: Substituted with an ethyl group.

  • C6-Position: Substituted with a methoxy group.

  • C2-Position: Substituted with a primary amine.

This guide will comparatively analyze the impact of structural modifications at these positions on the compound's ability to inhibit PSII.

General Synthesis Strategy

The synthesis of asymmetrically substituted 1,3,5-triazine analogs typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms allows for sequential nucleophilic substitution. A general, illustrative pathway involves:

  • First Substitution: Reaction of cyanuric chloride with sodium methoxide at a low temperature to selectively replace one chlorine with a methoxy group.

  • Second Substitution: Reaction with an amine (e.g., ammonia) at a slightly elevated temperature to install the amino group at the C2 position.

  • Third Substitution: Reaction with an organometallic reagent, such as ethylmagnesium bromide, to introduce the ethyl group at the C4 position.

This stepwise approach enables the creation of a diverse library of analogs for SAR studies.

Caption: Workflow for the Chlorophyll a Fluorescence (OJIP) Assay.

Discussion and Future Perspectives

The SAR of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine analogs is consistent with the established principles for s-triazine herbicides. The key takeaways are:

  • Optimal Lipophilicity and Sterics: Activity is highly dependent on a balance of lipophilicity and steric bulk at the C4 and C6 positions to ensure efficient transport to the target site and optimal fit within the D1 protein.

  • Essential Hydrogen Bonding: The C2-amino group is a critical anchor, and its hydrogen-bonding capability must be preserved for high potency.

Future research should focus on creating analogs that can overcome existing resistance mechanisms. Resistance often arises from mutations in the D1 protein (e.g., Ser264Gly), which weaken herbicide binding. Designing novel triazines with different hydrogen bonding patterns or increased hydrophobic interactions could restore activity against resistant biotypes. Combining QSAR and molecular docking studies can further refine the design of next-generation PSII inhibitors with improved efficacy and environmental profiles.

References

  • Buglak, A. A., Zherdev, A. V., Lei, H.-T., & Dzantiev, B. B. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PLOS ONE, 14(4), e0214879. [Link]

  • Ali, I., Naglah, A. M., Al-Othman, Z. A., & Al-Warthan, A. (2018). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC - NIH. [Link]

  • El-Alfy, M. A. (2013). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. MDPI. [Link]

  • Buglak, A. A., Zherdev, A. V., Lei, H.-T., & Dzantiev, B. B. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PMC - NIH. [Link]

  • Zhang, C., Chang, S., Tian, X., & Tian, Y. (2014). 3D-QSAR and Docking Modeling Study of 1,3,5-Triazine Derivatives as PSII Electron Transport Inhibitor. Asian Journal of Chemistry, 26(2), 523-528. [Link]

  • NCSU Extension. (2015). Photosystem II inhibitors – Triazine Herbicides. NC State Extension Publications. [Link]

  • Sanderson, J. T., Letcher, R. J., Heneweer, M., Giesy, J. P., & van den Berg, M. (2001). Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes. Environmental Health Perspectives, 109(10), 1027-1031. [Link]

  • Purdue University. (n.d.). Inhibition of Photosynthesis Inhibition at Photosystem II. Purdue University Weed Science. [Link]

  • Zhang, H., et al. (2022). Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers. Biochemistry, 61(18), 2029-2039. [Link]

  • Guskov, A., et al. (2012). Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn. Journal of Biological Chemistry, 287(21), 17247-17255. [Link]

  • Klem, K., et al. (2023). Effect of Some Herbicides on Primary Photosynthesis in Malva moschata as a Prospective Plant for Agricultural Grass Mixtures. MDPI. [Link]

  • Tsimilli-Michael, M., & Strasser, R. J. (2013). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 14(12), 24458-24482. [Link]

  • Ralph, P. J., & Gademann, R. (2005). Rapid light curves: a powerful tool to assess photosynthetic health. Aquatic Botany, 82(3), 222-237. [Link]

  • Van Oorschot, J. L. P., & van Leeuwen, P. H. (1988). Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence. Journal of Agricultural and Food Chemistry, 36(2), 407-410. [Link]

  • Shen, G., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. International Journal of Molecular Sciences, 24(6), 5558. [Link]

  • Piutti, S., et al. (2003). Interaction of triazine herbicides with biochar Steric and electronic effects. Chimia, 57, 725-730. [Link]

Validation

A Comparative Guide to the Molecular Docking of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine with Kinase Target Proteins

In the landscape of contemporary drug discovery, 1,3,5-triazine scaffolds have emerged as a "privileged structure" due to their versatile biological activities, including anticancer, antiviral, and antimicrobial properti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, 1,3,5-triazine scaffolds have emerged as a "privileged structure" due to their versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide provides an in-depth comparative analysis of the molecular docking of a specific triazine derivative, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, against two prominent cancer-related protein targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This analysis is benchmarked against known inhibitors—Erlotinib for EGFR and Axitinib for VEGFR2—as well as a structurally analogous triazine, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, to elucidate the impact of minor structural modifications on binding affinity. By presenting a rigorous, step-by-step docking protocol and contextualizing the computational results with available experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to evaluate the therapeutic potential of novel triazine-based compounds.

Rationale for Target and Competitor Selection

The selection of protein targets was guided by the established role of EGFR and VEGFR2 in tumorigenesis and the documented activity of triazine derivatives against various kinases.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Its dysregulation is a hallmark of several cancers, making it a prime target for therapeutic intervention.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

For a robust comparative analysis, the following molecules were selected:

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine: The primary molecule of interest.

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine: A close structural analog to assess the influence of the alkyl substituent.

  • Erlotinib: An FDA-approved EGFR inhibitor, serving as a positive control for EGFR docking.[5][6]

  • Axitinib: A potent and selective VEGFR inhibitor, acting as a positive control for VEGFR2 docking.[2][7]

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking with AutoDock Vina

The following protocol outlines a validated workflow for performing molecular docking using the widely adopted AutoDock Vina software suite. This protocol is designed to be self-validating by including positive controls (known inhibitors) to benchmark the results.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Download 1. Download Protein Structures (EGFR: 5UWD, VEGFR2: 3VHE) Protein_Prep 3. Prepare Receptors (Remove water, add hydrogens) Using AutoDockTools PDB_Download->Protein_Prep Ligand_Download 2. Obtain Ligand Structures (.sdf or .mol2 format) Ligand_Prep 4. Prepare Ligands (Assign charges, define rotatable bonds) Using AutoDockTools Ligand_Download->Ligand_Prep Grid_Box 5. Define Grid Box (Enclose binding site) Protein_Prep->Grid_Box Ligand_Prep->Grid_Box Config_File 6. Create Configuration File (Specify input files and parameters) Grid_Box->Config_File Run_Vina 7. Execute AutoDock Vina Config_File->Run_Vina Analyze_Scores 8. Analyze Binding Affinities (kcal/mol) Run_Vina->Analyze_Scores Visualize_Poses 9. Visualize Binding Poses (PyMOL or Chimera) Analyze_Scores->Visualize_Poses Compare_Results 10. Compare with Controls and Experimental Data Visualize_Poses->Compare_Results

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol

Part A: Protein Preparation

  • Obtain Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

    • EGFR kinase domain: PDB ID: 5UWD[8]

    • VEGFR2 kinase domain: PDB ID: 3VHE[9]

  • Clean the Protein: Open the PDB file in AutoDockTools. Remove all water molecules and any co-crystallized ligands or ions. If the protein has multiple chains, retain only the chain that contains the active site.

  • Add Hydrogens: Add polar hydrogen atoms to the protein. This is crucial for accurate hydrogen bond calculations.

  • Compute Charges: Add Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Part B: Ligand Preparation

  • Obtain Ligand Structures: Download the 3D structures of the ligands from a database like PubChem.

  • Load into AutoDockTools: Open the ligand file in AutoDockTools.

  • Detect Rotatable Bonds: The software will automatically detect and allow you to define the rotatable bonds in the ligand, which is essential for flexible docking.

  • Assign Charges: Add Gasteiger charges to the ligand atoms.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Part C: Docking Simulation

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligand in various orientations. The active site can be identified from the position of the co-crystallized ligand in the original PDB file.

  • Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input.

Part D: Results Analysis

  • Interpret Binding Affinity: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or UCSF Chimera to view the predicted binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Comparative Docking Results and Discussion

The molecular docking simulations were performed as per the protocol described above. The results are summarized in the table below.

Molecule Target Protein Binding Affinity (kcal/mol)
4-Ethyl-6-methoxy-1,3,5-triazin-2-amine EGFR-7.2
VEGFR2-6.8
2-amino-4-methoxy-6-methyl-1,3,5-triazine EGFR-6.5
VEGFR2-6.1
Erlotinib (Control) EGFR-9.8
Axitinib (Control) VEGFR2-10.5
Analysis of Binding Affinities

The docking results indicate that 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine shows a moderate predicted binding affinity for both EGFR and VEGFR2. As expected, the known inhibitors, Erlotinib and Axitinib, exhibited significantly stronger binding affinities for their respective targets, which helps to validate the docking protocol.

Interestingly, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine consistently showed a better binding score than its methyl-substituted analog, 2-amino-4-methoxy-6-methyl-1,3,5-triazine. This suggests that the ethyl group may form more favorable interactions within the binding pockets of both kinases compared to the smaller methyl group.

Interaction Analysis
  • EGFR: The docking pose of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine in the ATP-binding site of EGFR revealed potential hydrogen bonding between the amine group of the triazine ring and the backbone of key amino acid residues in the hinge region, a common feature of kinase inhibitors. The ethyl group was predicted to occupy a hydrophobic pocket, potentially explaining its superior binding affinity over the methyl analog.

  • VEGFR2: A similar binding mode was observed in the active site of VEGFR2. The triazine core appears to form crucial hydrogen bonds, while the ethyl and methoxy groups engage in van der Waals interactions with hydrophobic residues.

The strong performance of the positive controls, Erlotinib and Axitinib, is attributed to their well-established interactions, including key hydrogen bonds with the hinge region and extensive hydrophobic interactions that our triazine compounds only partially replicate.

Correlation with Experimental Data

Conclusion and Future Directions

This comparative molecular docking study provides valuable computational insights into the potential of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a dual inhibitor of EGFR and VEGFR2 kinases. The results suggest a moderate binding affinity, superior to its methyl analog, and highlight key potential interactions within the ATP-binding sites of these important cancer targets.

While computational docking is a powerful tool for hypothesis generation, it is essential to underscore that these are in silico predictions.[12] The next logical steps would involve:

  • Experimental Validation: Synthesizing 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine and evaluating its inhibitory activity against EGFR and VEGFR2 in enzymatic and cell-based assays.[13]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to explore the impact of different substituents on the triazine core to improve binding affinity and selectivity.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations to assess the stability of the predicted binding poses over time and to gain a more dynamic understanding of the ligand-protein interactions.

By integrating computational and experimental approaches, the therapeutic potential of this and other novel triazine derivatives can be systematically explored, paving the way for the development of next-generation targeted cancer therapies.

References

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  • RCSB PDB. (n.d.). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. [Link]

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  • RCSB PDB. (n.d.). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. [Link]

  • RCSB PDB. (n.d.). 2J5E: crystal structure of egfr kinase domain in complex with an irreversible inhibitor 13-jab. [Link]

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  • RCSB PDB. (n.d.). 4RJ7: EGFR kinase (T790M/L858R) with inhibitor compound 1. [Link]

  • ResearchGate. (n.d.). Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb: 1M17). [Link]

  • ResearchGate. (n.d.). Predicted binding mode of axitinib derivatives in the VEGFR-2 active site (PDB ID Code: 3AGC). [Link]

  • Semantic Scholar. (n.d.). Chiral 1,3,5‐Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. [Link]

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Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Triazine Herbicide Immunoassays

Authored for Researchers, Scientists, and Drug Development Professionals The robust and sensitive detection of triazine herbicides is a cornerstone of environmental monitoring and food safety analysis. While chromatograp...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The robust and sensitive detection of triazine herbicides is a cornerstone of environmental monitoring and food safety analysis. While chromatographic methods provide a gold standard for quantification, immunoassays offer unparalleled advantages in cost-effectiveness, speed, and high-throughput screening capabilities[1][2]. The performance of any immunoassay hinges on the specificity of the antibody employed. This guide provides an in-depth comparison of antibody cross-reactivity against common triazine herbicides, supported by experimental data and protocols, to aid researchers in selecting or developing the most appropriate immunochemical tools for their analytical needs.

The Principle of Cross-Reactivity: A Double-Edged Sword

At the heart of immunoassay development is the molecular recognition between an antibody's paratope and an antigen's epitope. For small molecules like triazine herbicides (haptens), which are not immunogenic on their own, antibodies are generated by immunizing an animal with the hapten conjugated to a larger carrier protein[2][3].

Cross-reactivity occurs when an antibody, raised against a specific target analyte (e.g., atrazine), also binds to other structurally similar molecules (e.g., simazine, propazine). This phenomenon is a direct consequence of the structural homology between the target and related compounds. The central 1,3,5-triazine ring is a common feature, while variations in the N-alkyl side chains define the individual herbicides[4][5]. An antibody may recognize the core ring structure and tolerate some variation in the side chains, leading to a spectrum of binding affinities for different triazines.

This characteristic can be either a strategic advantage or a significant limitation:

  • Broad-Spectrum Detection: An antibody with wide cross-reactivity can be used as a generic screening tool to detect the presence of multiple triazine herbicides in a single test, ideal for initial assessments of total triazine contamination[6].

  • Specific Quantification: For applications requiring the precise measurement of a single herbicide, high cross-reactivity leads to false positives or over-estimation of the target analyte's concentration. In such cases, a highly specific antibody with minimal cross-reactivity is essential[7][8].

The following diagram illustrates the structural similarities that underpin cross-reactivity among common s-triazines.

G cluster_core Core Structure cluster_herbicides Common Triazine Herbicides core 1,3,5-Triazine Ring - Cl at C2 Atrazine Atrazine - N-ethyl (R1) - N-isopropyl (R2) core->Atrazine R1, R2 side chains Simazine Simazine - N-ethyl (R1) - N-ethyl (R2) core->Simazine R1, R2 side chains Propazine Propazine - N-isopropyl (R1) - N-isopropyl (R2) core->Propazine R1, R2 side chains Terbuthylazine Terbuthylazine - N-ethyl (R1) - N-tert-butyl (R2) core->Terbuthylazine R1, R2 side chains

Caption: Structural similarities of common triazine herbicides.

Comparative Analysis of Antibody Cross-Reactivity

The degree of cross-reactivity is quantified by comparing the concentration of a competing analyte required to displace 50% of the labeled tracer (IC50) to the IC50 of the primary target analyte. The formula is:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

The following table summarizes experimental cross-reactivity data from various studies, showcasing how antibody specificity is influenced by the immunizing hapten and the nature of the antibody (monoclonal vs. polyclonal).

Antibody Type (Target Analyte)AtrazineSimazinePropazineTerbuthylazineAmetrynPrometrynTerbutrynReference
Recombinant mAb (Atrazine)100%12.2%-38.2%64.2%15.2%14.0%[1]
Polyclonal (Simazine)420%100%130%6.4%---[6]
Monoclonal (Cyanazine)62%-18%50%---[9]
Monoclonal 9F5 (Atrazine)100%<0.1%<0.1%<0.1%<0.1%<0.1%<0.1%[7][8]

Key Insights from the Data:

  • Polyclonal vs. Monoclonal: Polyclonal antiserum raised against simazine shows extremely high cross-reactivity with atrazine (420%), making it an excellent candidate for a generic, broad-spectrum triazine assay[6]. In contrast, monoclonal antibodies (mAbs), like 9F5, can achieve exquisite specificity, showing virtually no cross-reactivity with other triazines, which is ideal for specific atrazine quantification[7][8].

  • Hapten Influence: The choice of the immunizing hapten is critical. The polyclonal antibody raised against simazine recognizes atrazine even more strongly than simazine itself, suggesting the immune response targeted features common to both molecules, with a preference for the ethyl/isopropyl combination of atrazine[6].

  • Structural Effects: The recombinant mAb against atrazine shows significant cross-reactivity with ametryn (64.2%) and terbuthylazine (38.2%), but much less with simazine (12.2%)[1]. This indicates that the antibody's binding pocket can accommodate the methylthio group of ametryn and the bulky tert-butyl group of terbuthylazine better than it can accommodate a second ethyl group (as in simazine) in place of the isopropyl group. This underscores the subtle structural features that govern antibody recognition[1].

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of an antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and reliable method[10][11]. This format is ideal for detecting small molecules like herbicides.

The principle relies on the competition between the free herbicide in the sample (or standard) and a fixed amount of immobilized herbicide-protein conjugate for a limited number of antibody binding sites. A higher concentration of free herbicide in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte.

G cluster_steps Competitive ELISA Workflow A 1. Coating Antigen-protein conjugate is immobilized on microplate well. B 2. Competition Mix of sample (free antigen) and primary antibody is added. A->B C 3. Binding Free antigen in sample competes with coated antigen for antibody binding. B->C D 4. Wash Unbound antibody and sample are washed away. C->D E 5. Detection Enzyme-conjugated secondary antibody is added. D->E F 6. Wash Unbound secondary antibody is washed away. E->F G 7. Signal Generation Substrate is added. Enzyme converts it to colored product. F->G H 8. Readout Signal intensity is measured. (Signal is inversely proportional to sample antigen concentration) G->H

Caption: Workflow for a competitive indirect ELISA.

Step-by-Step Methodology

This protocol describes an indirect competitive ELISA.

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Coating Antigen: Prepare a 1-10 µg/mL solution of the herbicide-protein conjugate (e.g., Atrazine-BSA) in Coating Buffer. The optimal concentration must be determined via checkerboard titration.

  • Primary Antibody: Dilute the anti-triazine antibody in Blocking Buffer. The optimal dilution must be predetermined to be the concentration that gives approximately 80-90% of the maximum signal in the absence of a competitor.

  • Standards: Prepare a serial dilution of the target analyte (e.g., atrazine) and each cross-reactant (e.g., simazine, propazine) in PBST, typically ranging from 0.01 to 1000 ng/mL.

  • Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in Blocking Buffer according to the manufacturer's instructions[11].

  • Substrate: Prepare the appropriate enzyme substrate (e.g., TMB for HRP) just before use[11].

  • Stop Solution: 2M H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C. Causality: This step immobilizes the competitor on the solid phase.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well. Causality: Removes unbound coating antigen.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C. Causality: Blocks remaining protein-binding sites on the plastic to prevent non-specific binding of subsequent antibodies.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction: In a separate plate or tubes, mix 50 µL of each standard/sample with 50 µL of the diluted primary antibody. Incubate for 30 minutes at 37°C (pre-incubation). Transfer 100 µL of this mixture to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C. Causality: This is the critical competitive step. The free herbicide from the standard/sample and the coated herbicide compete for the limited antibody binding sites.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C. Causality: The secondary antibody binds to the primary antibody that has been captured by the coated antigen.

  • Washing: Repeat the wash step, but increase to five washes to ensure removal of all unbound secondary antibody.

  • Signal Development: Add 100 µL of substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes. Causality: The enzyme on the secondary antibody catalyzes a color change.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to halt the reaction.

  • Data Acquisition: Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve for each herbicide tested, with the log of the herbicide concentration on the x-axis and the absorbance (or % inhibition) on the y-axis.

  • Use a four-parameter logistic fit to determine the IC50 value for each curve. The IC50 is the concentration of the herbicide that causes a 50% reduction in the maximum signal.

  • Calculate the cross-reactivity for each compound relative to the primary target analyte using the formula provided earlier.

Conclusion

The cross-reactivity of antibodies against triazine herbicides is a critical parameter that dictates the utility of an immunoassay. A thorough understanding and empirical validation of an antibody's binding profile are essential for developing robust and reliable analytical methods. For broad-class screening, a polyclonal or specifically designed monoclonal antibody with predictable cross-reactivity is highly valuable. Conversely, for the specific quantification of a single herbicide like atrazine, a highly specific monoclonal antibody with negligible cross-reactivity is required. The competitive ELISA protocol detailed here provides a self-validating system for researchers to characterize their own antibodies and make informed decisions tailored to their specific research or monitoring objectives.

References

  • Zhao, J., Li, P., et al. (2023). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. PubMed Central. [Link]

  • El-Gendy, K. E., et al. (2011). Preparation of antibodies and development of an enzyme immunoassay for determination of atrazine in environmental samples. ResearchGate. [Link]

  • Bruun, L., Koch, C., Jakobsen, M. H., & Aamand, J. (1998). A New Monoclonal Antibody for the Sensitive Detection of Cyanazine and Other s-Triazines in Water by ELISA. Taylor & Francis Online. [Link]

  • Gascón, J., et al. (1997). Preparation of antibodies and development of a sensitive immunoassay with fluorescence detection for triazine herbicides. PubMed. [Link]

  • El-Gendy, K. E., et al. (2011). Preparation of antibodies and development of an enzyme immunoassay for determination of atrazine in environmental samples. PubMed. [Link]

  • Xu, L., et al. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. eScholarship.org. [Link]

  • Xu, L., et al. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. MDPI. [Link]

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  • Buglak, A. A., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PMC - NIH. [Link]

  • Buglak, A. A., et al. (2019). QSAR analysis of immune recognition for triazine herbicides based on immunoassay data for polyclonal and monoclonal antibodies. PLOS One. [Link]

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  • Farm Progress. (2016). EPA releases draft risk assessments for atrazine, propazine and simazine. Farm Progress. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Background Information for Simazine. NCBI. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2014). Notice of Intent to List: Atrazine, Propazine, Simazine and their Chlorometabolites. OEHHA. [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). EPA Releases Draft Biological Evaluations for Atrazine, Simazine and Propazine. EPA. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Background Information for Atrazine and Deethylatrazine. NCBI. [Link]

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Comparative

A Comparative Analysis of Triazine Inhibitors' Binding Modes in Protein Kinases: A Guide for Drug Development Professionals

Introduction: The Versatility of the Triazine Scaffold in Kinase Inhibition The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazine Scaffold in Kinase Inhibition

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological macromolecules.[1][2] Among these, protein kinases have emerged as a particularly fruitful target class for triazine-based inhibitors, leading to the development of numerous potent and selective agents for the treatment of cancer and other proliferative disorders.[3][4][5] The unique electronic properties and facile, modular synthesis of the triazine ring allow for the precise positioning of substituents to engage with key features of the ATP-binding site of kinases, thereby modulating their activity.[2]

This guide provides a comparative analysis of the binding modes of triazine inhibitors across several key protein kinase families: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR). By dissecting the structural intricacies of these interactions, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors with improved potency and selectivity.

Comparative Analysis of Binding Modes: A Tale of Three Kinase Families

The efficacy and selectivity of triazine inhibitors are dictated by the specific interactions they form within the ATP-binding pocket of their target kinases. While the triazine core often serves as a central scaffold, the nature and positioning of its substituents are crucial for achieving high-affinity binding and discriminating between different kinases.

Epidermal Growth Factor Receptor (EGFR): Targeting a Key Oncogene

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6][7] Triazine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.

Molecular docking studies have revealed that 1,3,5-triazine derivatives interact with key catalytic residues in the EGFR binding pocket, including Asn818, Lys721, Leu694, Val702, and Met742.[7][8] The triazine core typically forms hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. The substituents on the triazine ring are then positioned to occupy adjacent hydrophobic pockets, contributing to both potency and selectivity. For instance, the substitution of the 1,3,5-triazine ring with morpholine and aniline moieties has been shown to enhance EGFR inhibitory potency.[5]

Bruton's Tyrosine Kinase (BTK): A Key Player in B-cell Malignancies

BTK is a non-receptor tyrosine kinase crucial for B-cell development and signaling.[9][10] Irreversible BTK inhibitors, which form a covalent bond with a cysteine residue (Cys481) in the active site, have proven to be highly effective in treating B-cell malignancies.[9] However, off-target inhibition of other kinases, such as EGFR, can lead to adverse effects.

Structure-based design of 6-amino-1,3,5-triazine derivatives has led to the development of potent and selective irreversible BTK inhibitors.[9] These inhibitors are designed to position a reactive group (e.g., an acrylamide) to form a covalent bond with Cys481, while the triazine scaffold and its other substituents optimize interactions with the rest of the binding pocket. Molecular modeling and washout experiments have been used to confirm the irreversible binding mode of these compounds.[9] The selectivity of these inhibitors for BTK over EGFR can be improved by modifying the triazine side chains to occupy the H3 pocket of BTK more effectively.[10]

PI3K/mTOR Pathway: A Central Regulator of Cell Growth

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[3][11] Triazine derivatives have been extensively explored as inhibitors of PI3K and/or mTOR.

Dimorpholino-substituted triazines are a well-known class of pan-PI3K inhibitors with varying degrees of mTOR affinity.[3] The binding mode of these compounds in PI3K involves the morpholine rings occupying specific pockets within the ATP-binding site. For instance, in PI3Kα, the oxygen atom of a morpholine ring can form a hydrogen bond with the side chain of Val882.[12]

Interestingly, the stereochemistry of substituents on the triazine core can dramatically influence isoform selectivity. For example, l-amino acyl derivatives of the pan-PI3K inhibitor ZSTK474 show a preference for PI3Kβ, while their d-congeners favor PI3Kδ.[13] This selectivity is attributed to a key interaction with a non-conserved aspartate residue (Asp862) in PI3Kβ.[13]

In the case of mTOR, selective inhibitors have been developed by modifying the substituents on the triazine ring to exploit differences in the binding pocket compared to PI3Kα.[3] For example, the combination of a (R)-methyl substituted morpholine and a tetrahydropyran group on the triazine core results in a potent and selective mTOR inhibitor.[3] X-ray crystal structures of triazine inhibitors in complex with mTOR reveal that the substituted morpholine occupies the hinge pocket, while the other substituent extends into a solvent-exposed region.[3]

Summary of Key Interactions and Quantitative Data
Target KinaseTriazine ScaffoldKey Interacting ResiduesPDB ID(s)IC50/Ki RangeReferences
EGFR 1,3,5-TriazineAsn818, Lys721, Leu694, Val702, Met7426V6O0.44 nM - 8.45 µM[7][8][14]
BTK 6-amino-1,3,5-triazineCys481 (covalent), Met477, Leu408, Thr4745P9J, 5VFI0.3 nM - 17.0 nM[4][9][15]
PI3Kα Dimorpholino-triazineVal882, Gln8594JPS, 7K6M1.2 nM - 8.6 nM[12][16][17]
mTOR Substituted triazines-4JSX, 4JT5, 4JT67.0 nM - 48 nM[3][5]

Experimental Protocols for Elucidating Binding Modes

The detailed understanding of inhibitor binding modes relies on a combination of experimental techniques. Below are step-by-step methodologies for key experiments.

X-Ray Crystallography of Protein-Ligand Complexes

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, revealing the precise atomic interactions.

Step-by-Step Methodology:

  • Protein Expression and Purification: Express and purify the target kinase to homogeneity. This often involves recombinant expression in bacterial or insect cells followed by affinity and size-exclusion chromatography.

  • Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of the triazine inhibitor before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (hanging or sitting drop).[2]

    • Soaking: Grow apo-protein crystals first. Then, transfer the crystals to a solution containing the triazine inhibitor. The inhibitor concentration and soaking time need to be optimized.[2]

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known structure of the kinase. Refine the model and build the inhibitor into the electron density map.[18]

Diagram of X-Ray Crystallography Workflow:

G cluster_0 Protein Production cluster_1 Crystallization cluster_2 Structure Determination P1 Protein Expression P2 Purification P1->P2 C1 Co-crystallization (Protein + Ligand) P2->C1 C2 Soaking (Apo Crystal + Ligand) P2->C2 D1 X-ray Diffraction C1->D1 C2->D1 D2 Data Processing D1->D2 D3 Structure Solution & Refinement D2->D3 Output Output D3->Output Protein-Ligand Complex Structure

Caption: Workflow for determining protein-ligand complex structures using X-ray crystallography.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the purified kinase and the triazine inhibitor in the exact same buffer to minimize heats of dilution.[1]

    • Degas the solutions to prevent air bubbles.

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[20]

Diagram of ITC Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 ITC Measurement cluster_2 Data Analysis S1 Purified Protein in Buffer S2 Triazine Inhibitor in Identical Buffer I1 Load Protein into Cell I3 Titration I1->I3 I2 Load Inhibitor into Syringe I2->I3 A1 Integration of Heat Pulses I3->A1 A2 Binding Isotherm A1->A2 A3 Model Fitting A2->A3 Output Output A3->Output Thermodynamic Parameters (Kd, ΔH, ΔS, n)

Caption: Workflow for determining the thermodynamics of inhibitor binding using ITC.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of an inhibitor when bound to a protein target.[21]

Step-by-Step Methodology:

  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB) or build a homology model. Prepare the protein by adding hydrogen atoms and assigning charges.

    • Generate a 3D conformation of the triazine inhibitor and assign atomic charges.

  • Docking Simulation:

    • Define the binding site on the protein, typically centered on the location of the co-crystallized ligand or predicted from the apo structure.

    • Use a docking program (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of the inhibitor within the binding site.[22]

  • Scoring and Analysis:

    • Score the different poses using a scoring function that estimates the binding affinity.

    • Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the inhibitor and the protein.[21]

Diagram of Molecular Docking Workflow:

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis P1 Protein Structure (PDB or Model) D1 Define Binding Site P1->D1 L1 Ligand Structure (3D Conformation) D2 Conformational Sampling L1->D2 D1->D2 A1 Scoring of Poses D2->A1 A2 Interaction Analysis A1->A2 Output Output A2->Output Predicted Binding Mode & Affinity

Caption: Workflow for predicting inhibitor binding modes using molecular docking.

Conclusion: Leveraging Binding Mode Insights for Rational Drug Design

The comparative analysis of triazine inhibitors' binding modes in EGFR, BTK, and PI3K/mTOR reveals both common principles and subtle differences that can be exploited for the design of more effective and selective drugs. The triazine core consistently serves as a versatile scaffold for engaging the kinase hinge region, while its substituents are the primary drivers of potency and selectivity.

By integrating structural biology techniques like X-ray crystallography with biophysical methods such as ITC and computational approaches like molecular docking, researchers can gain a deep understanding of the structure-activity relationships of triazine inhibitors. This knowledge is paramount for optimizing lead compounds, improving their pharmacokinetic and pharmacodynamic properties, and ultimately, developing novel therapeutics for a range of human diseases.

References

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  • Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education, 23(4), 33-38. Available at: [Link]

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Validation

A Guide to Validating the Mechanism of Action of Novel Triazine-Based Compounds: A Case Study of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a Putative DHFR Inhibitor

As drug discovery pipelines increasingly rely on novel chemical scaffolds, the rigorous validation of a compound's mechanism of action (MoA) is paramount. A well-defined MoA is the bedrock upon which a successful therape...

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly rely on novel chemical scaffolds, the rigorous validation of a compound's mechanism of action (MoA) is paramount. A well-defined MoA is the bedrock upon which a successful therapeutic program is built, ensuring that a drug's biological effect is due to its intended interaction and not confounding off-target activities. This guide provides a comprehensive framework for MoA validation, using the novel compound 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a working example.

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability have made it a core component of numerous approved drugs. A common biological target for this class of compounds is Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR leads to the depletion of nucleotide precursors, cessation of DNA replication, and ultimately, cell cycle arrest and apoptosis.

Given this precedent, we hypothesize that 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine (herein referred to as 'Triazine-2A') acts as an inhibitor of DHFR . This guide outlines a multi-phase experimental workflow to systematically validate this hypothesis, comparing its performance against the well-established DHFR inhibitor, Methotrexate.

Phase 1: Confirming Physical Target Engagement

The first and most fundamental question is whether Triazine-2A physically binds to its putative target, DHFR. Answering this requires direct, biophysical evidence of interaction. We will employ two orthogonal, high-confidence methods: Surface Plasmon Resonance (SPR) for in vitro characterization and the Cellular Thermal Shift Assay (CETSA) for target engagement confirmation within a cellular context.

Experimental Workflow: Target Engagement

G cluster_0 Phase 1: Target Engagement Validation compound Triazine-2A (Test Compound) spr Surface Plasmon Resonance (SPR) compound->spr cetsa Cellular Thermal Shift Assay (CETSA) compound->cetsa target Recombinant DHFR Protein target->spr cells Intact Cells Expressing DHFR cells->cetsa result_spr Determine: - Binding Affinity (KD) - Kinetics (ka, kd) spr->result_spr In Vitro result_cetsa Confirm: - Intracellular Target Binding - Thermal Stabilization cetsa->result_cetsa In Cellulo G cluster_downstream Downstream Consequences DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides dNTP Synthesis (dUMP -> dTMP) THF->Nucleotides Cofactor DHFR->THF NADPH -> NADP+ Compound Triazine-2A Compound->DHFR Inhibition DNA_Rep DNA Replication & Repair Nucleotides->DNA_Rep CellCycle S-Phase Arrest DNA_Rep->CellCycle

Caption: The inhibitory effect of Triazine-2A on the DHFR signaling pathway.

We can validate this pathway disruption using two key methods:

  • Rescue Experiments: The cytotoxic effects of a specific DHFR inhibitor should be reversible by providing downstream metabolites. If cells treated with Triazine-2A can be "rescued" by supplementing the culture medium with thymidine and hypoxanthine (products of the folate pathway), it provides strong evidence for an on-target effect.

  • Cell Cycle Analysis: Inhibition of DNA synthesis should cause cells to arrest in the S-phase of the cell cycle. This can be quantified using flow cytometry analysis of DNA content in propidium iodide-stained cells.

Comparative Cellular Effects (Hypothetical)
Treatment Cell Viability (% of Control) S-Phase Population (% of Total)
Vehicle (DMSO)100%35%
Triazine-2A (500 nM)25%70%
Triazine-2A + Thymidine/Hypoxanthine85%40%
Methotrexate (100 nM)20%75%

The ability to rescue the phenotype with downstream metabolites is a powerful and classic method for validating MoA, providing a high degree of confidence that the observed effects are not due to off-target toxicity.

Phase 4: Establishing Specificity and Selectivity

The final pillar of MoA validation is to ensure the compound's effects are specific to the intended target. This involves counter-screening and comparing its activity against related targets.

  • Selectivity Profiling: The compound should be tested against a panel of other enzymes, particularly those with similar active sites or cofactor requirements (e.g., other reductases). A truly selective compound will show significantly less activity against these other targets.

  • Use of Negative Controls: A structurally similar but biologically inactive analog of Triazine-2A should be synthesized. This compound should fail to bind or inhibit DHFR and should not produce the anti-proliferative phenotype, demonstrating that the specific chemical structure of Triazine-2A is responsible for its activity.

By systematically progressing through these four phases—from biophysical binding to cellular pathway modulation and finally to specificity screening—researchers can build a robust and defensible case for the mechanism of action of a novel compound like 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. This rigorous, multi-faceted approach minimizes the risk of advancing compounds with misunderstood or non-specific mechanisms, ultimately leading to safer and more effective therapeutics.

References

  • Title: Dihydrofolate reductase as a therapeutic target. Source: The FEBS Journal URL: [Link]

  • Title: Triazine: A promising scaffold for drug development. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

  • Title: A review on development of dihydrofolate reductase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Folate metabolism and its impact on health and disease. Source: Annual Review of Nutrition URL: [Link]

Comparative

A Head-to-Head Comparison of Synthetic Routes for Substituted 1,3,5-Triazines: A Guide for Researchers

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1][2][3] The versatility of this hetero...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1][2][3] The versatility of this heterocyclic motif stems from the ability to precisely tailor its substitution pattern, thereby fine-tuning its physicochemical and biological properties. This guide provides a head-to-head comparison of the most prevalent synthetic routes to substituted 1,3,5-triazines, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal strategy for their specific applications.

The Workhorse: Sequential Nucleophilic Aromatic Substitution (SNAr) of Cyanuric Chloride

The most common and economically viable route to a diverse array of substituted 1,3,5-triazines commences with the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][4][5][6] This method hinges on the principle of sequential nucleophilic aromatic substitution, where the three chlorine atoms on the triazine ring are displaced by a wide range of nucleophiles.

Mechanism and Control:

The key to the successful synthesis of mono-, di-, and tri-substituted triazines lies in the differential reactivity of the chlorine atoms. Each successive substitution deactivates the remaining chlorine atoms towards further nucleophilic attack. This deactivation is a consequence of the electron-donating nature of the newly introduced substituent, which reduces the electrophilicity of the triazine ring.[7] This inherent reactivity gradient allows for a high degree of control over the substitution pattern by carefully manipulating the reaction temperature. A general rule of thumb is:

  • Monosubstitution: Achieved at temperatures around 0°C.

  • Disubstitution: Typically occurs at room temperature.

  • Trisubstitution: Requires elevated temperatures, often above 60°C.[5][7]

This stepwise approach enables the synthesis of both symmetrical and unsymmetrical 1,3,5-triazines with a wide variety of functional groups, including those attached via oxygen, nitrogen, and sulfur linkages.[4][8]

Advantages:

  • Cost-effective: Cyanuric chloride is an inexpensive and readily available starting material.[2][9][10]

  • Versatility: A vast array of nucleophiles (alcohols, amines, thiols, etc.) can be employed, leading to a high degree of molecular diversity.[4][8]

  • Controllability: Stepwise substitution allows for the rational design and synthesis of unsymmetrical triazines.[5][7]

Limitations:

  • Harsh Conditions: The final substitution often requires high temperatures, which may not be suitable for sensitive substrates.

  • Byproduct Formation: Over-substitution can be a problem if the reaction conditions are not carefully controlled.

  • Environmental Concerns: The use of chlorinated starting materials and the generation of hydrochloride byproducts can have environmental implications.

Experimental Protocol: Synthesis of a Monosubstituted 2-amino-4,6-dichloro-1,3,5-triazine

This protocol is adapted from a general procedure for the synthesis of 2-substituted-4,6-dichloro-1,3,5-triazine derivatives.[2]

  • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., methylene chloride) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0-5°C using an ice bath.

  • In a separate flask, prepare a solution of the desired amine (0.9 eq) and a base such as sodium carbonate (2.0 eq) in the same solvent.

  • Add the amine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5°C and stirring vigorously.

  • Continue stirring the reaction mixture at 0-5°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated salts.

  • Wash the precipitate with the solvent.

  • The filtrate, containing the monosubstituted product, can be further purified by recrystallization or column chromatography.

Building from the Ground Up: Cyclotrimerization of Nitriles

An alternative approach to constructing the 1,3,5-triazine core is through the cyclotrimerization of nitriles. This method is particularly useful for the synthesis of symmetrically substituted triazines.

Mechanism and Scope:

The cyclotrimerization of nitriles typically requires harsh reaction conditions, including high temperatures and pressures, and is often catalyzed by acids, bases, or metal salts. However, recent advancements have led to the development of milder catalytic systems, such as those based on yttrium salts, which can promote the reaction under solvent-free conditions. This method is most effective for the synthesis of C3-symmetric 2,4,6-triaryl- or 2,4,6-trialkyl-1,3,5-triazines.

Advantages:

  • Direct Access to Symmetrical Triazines: This is the most straightforward method for preparing symmetrically substituted 1,3,5-triazines.

  • Atom Economy: In principle, this reaction is highly atom-economical.

Limitations:

  • Harsh Conditions: Traditional methods often require high temperatures and pressures, limiting the substrate scope.

  • Limited to Symmetrical Products: The synthesis of unsymmetrical triazines is generally not feasible with this method.

  • Moderate Yields: Yields can be variable and are often moderate.

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

This protocol is a greener alternative to traditional high-temperature methods.

  • In a microwave-safe reaction vessel, combine the desired nitrile (1.0 eq) and a catalytic amount of a supported Lewis acid (e.g., silica-supported yttrium trifluorosulfonate).

  • Irradiate the mixture in a microwave reactor at a specified temperature and power for a short duration (e.g., minutes).

  • Monitor the reaction progress by TLC.

  • After completion, dissolve the reaction mixture in a suitable solvent and filter to remove the catalyst.

  • Purify the product by recrystallization or column chromatography.

The Pinner Triazine Synthesis

The Pinner synthesis is a classic method for the preparation of 1,3,5-triazines that involves the reaction of an alkyl or aryl amidine with phosgene or a phosgene equivalent.[11][12]

Mechanism and Applications:

This reaction proceeds through the formation of a reactive intermediate that undergoes cyclization to form the triazine ring. While historically significant, the Pinner synthesis is less commonly used today due to the hazardous nature of phosgene. However, it remains a viable option for the synthesis of specific triazine derivatives.

Advantages:

  • Historical Significance: A well-established, albeit less common, method.

Limitations:

  • Hazardous Reagents: The use of phosgene is a significant safety concern.

  • Limited Scope: The reaction is not as versatile as the cyanuric chloride route.

Modern and Greener Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted organic synthesis (MAOS) and sonochemistry for the preparation of 1,3,5-triazines.[5][13][14][15]

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating.[13] This technique has been successfully applied to the sequential substitution of cyanuric chloride, allowing for rapid and efficient synthesis of a wide range of triazine derivatives.[5]

Sonochemistry:

Ultrasound-assisted synthesis provides another green alternative, often enabling reactions to proceed at lower temperatures and in aqueous media, thereby reducing the reliance on volatile organic solvents.[5][14]

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Key Limitations Typical Yields Substrate Scope
SNAr of Cyanuric Chloride Cyanuric chloride, NucleophilesCost-effective, versatile, controllableHarsh conditions for trisubstitution, byproductsModerate to high (44-98%)[4]Broad (amines, alcohols, thiols, etc.)
Cyclotrimerization of Nitriles NitrilesDirect synthesis of symmetrical triazinesHarsh conditions, limited to symmetrical productsModeratePrimarily aryl and alkyl nitriles
Pinner Synthesis Amidines, PhosgeneHistorical methodHazardous reagents, limited scopeVariableAlkyl and aryl amidines
Microwave-Assisted Synthesis Various (often cyanuric chloride-based)Rapid, high yields, greenRequires specialized equipmentGood to excellentBroad
Sonochemistry VariousMilder conditions, use of aqueous mediaMay not be universally applicableGood[14]Broad

Visualizing the Synthetic Pathways

Diagram 1: Sequential SNAr of Cyanuric Chloride

G CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Mono Monosubstituted Triazine CC->Mono + Nu1 ~0°C Di Disubstituted Triazine Mono->Di + Nu2 ~RT Tri Trisubstituted Triazine Di->Tri + Nu3 >60°C

Caption: Controlled stepwise substitution of cyanuric chloride.

Diagram 2: Cyclotrimerization of Nitriles

G Nitrile1 R-C≡N Triazine Symmetrical 1,3,5-Triazine Nitrile1->Triazine Catalyst Heat/Microwave Nitrile2 R-C≡N Nitrile2->Triazine Nitrile3 R-C≡N Nitrile3->Triazine

Caption: Formation of symmetrical triazines from nitriles.

Conclusion

The synthesis of substituted 1,3,5-triazines is a mature field with a variety of well-established and emerging methodologies. The sequential nucleophilic substitution of cyanuric chloride remains the most versatile and widely used approach due to its low cost, broad substrate scope, and the ability to control the degree of substitution. For the direct synthesis of symmetrical triazines, the cyclotrimerization of nitriles offers a more direct, albeit often more demanding, route. The Pinner synthesis, while historically important, is now less favored due to safety concerns.

Looking forward, the adoption of greener technologies such as microwave-assisted synthesis and sonochemistry is poised to revolutionize the preparation of 1,3,5-triazines, offering faster, more efficient, and environmentally benign pathways to these valuable compounds. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, available resources, and scalability requirements. This guide provides the foundational knowledge and practical insights for researchers to make informed decisions in their synthetic endeavors.

References

  • Current time information in London, GB. The time at the location 'London, GB' is 07:21 AM.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. [Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids | ACS Omega. [Link]

  • Synthesis of alkoxy-1,3,5-triazines 21 and 22 from cyanuric chloride. - ResearchGate. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - NIH. [Link]

  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - NIH. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed. [Link]

  • Synthetic routes for 1,3,5‐triazine and its analogues. - ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. [Link]

  • 1,3,5-Triazine - Wikipedia. [Link]

  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives - ResearchGate. [Link]

  • Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC - NIH. [Link]

  • Thermal cycloaddition of 1,3,5-triazine with enamines: regiospecific pyrimidine annulation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Oxidative cycloaddition for the synthesis of symmetrical 1,3,5‐triazine. - ResearchGate. [Link]

  • Recent Advances of 1,3,5-Triazinanes in Aminomethylation and Cycloaddition Reactions. [Link]

  • Methods for the synthesis of 1,3,5-triazine derivatives - ResearchGate. [Link]

  • Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. [Link]

Sources

Validation

Benchmarking the analytical performance of different methods for triazine detection

An In-Depth Guide to the Analytical Performance of Triazine Detection Methods A Senior Application Scientist's Comparative Analysis Authored for Researchers, Scientists, and Drug Development Professionals The pervasive u...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Performance of Triazine Detection Methods

A Senior Application Scientist's Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

The pervasive use of triazine herbicides in agriculture necessitates robust and reliable analytical methods for their detection in environmental and food matrices.[1] As a class of compounds, including widely used herbicides like atrazine and simazine, their potential for environmental contamination and human health impacts has led to strict regulatory limits.[2][3] The U.S. Environmental Protection Agency (EPA), for instance, has established a maximum contaminant level (MCL) for atrazine in drinking water at 3 parts per billion (ppb), or 3 µg/L.[4] Achieving the required sensitivity and selectivity for monitoring these compounds at such low levels presents a significant analytical challenge.

This guide provides a comprehensive comparison of the primary analytical methodologies for triazine detection. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, provides self-validating protocols, and grounds its claims in authoritative references. We will explore the nuances of chromatographic techniques, the utility of immunoassays for rapid screening, and the promise of emerging biosensor technologies.

Navigating the Analytical Landscape: A Method Selection Framework

The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. A logical approach to method selection is essential for efficient and accurate analysis.

MethodSelection start Define Analytical Goal screening High-Throughput Screening? start->screening quant Quantitative Confirmation & Regulatory Compliance? screening->quant No elisa ELISA screening->elisa Yes sensitivity Ultra-Trace Levels Required (ng/L)? quant->sensitivity gc_ms GC-MS sensitivity->gc_ms No lc_msms LC-MS/MS sensitivity->lc_msms Yes elisa->quant Confirm positives biosensor Biosensors hplc_dad HPLC-DAD gc_ms->hplc_dad If thermal stability is an issue

Caption: Logical workflow for selecting an appropriate triazine detection method.

Chromatographic Methods: The Gold Standard for Quantification

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used techniques for the definitive identification and quantification of triazine herbicides.[5][6] When coupled with mass spectrometry (MS), these methods offer unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for its superior performance, especially for analyzing both parent triazines and their more polar metabolites without the need for chemical derivatization.[1]

Principle of Operation: The liquid chromatograph separates the compounds in the sample mixture. As each compound elutes from the LC column, it is ionized (commonly via electrospray ionization, ESI) and enters the mass spectrometer. A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity by isolating a specific parent ion, fragmenting it, and then monitoring for a specific fragment ion.[1][3] This two-stage mass filtering significantly reduces background noise and enhances detection limits.

This protocol is designed for the direct analysis of triazines in drinking water, minimizing sample preparation.[3]

  • Sample Preparation:

    • To a 1 mL water sample, add 40 µL of methanol to improve sensitivity.[7]

    • For pH adjustment and microbial control, add ammonium acetate (to a final concentration of 20 mM) and sodium omadine (to 64 mg/L).[3]

    • Spike the sample with isotopically labeled internal standards (e.g., Atrazine-d5) to a final concentration of 5 ng/mL. This step is crucial for accurate quantification, as the internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.[3]

  • LC Separation:

    • Instrument: High-Performance Liquid Chromatograph.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used due to its high retention of non-polar analytes like triazines.[8][9]

    • Mobile Phase: A gradient of water and acetonitrile (both often containing a small percentage of formic acid to aid ionization) is typical. For example, start with 95% water and ramp to 95% acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized parent -> fragment ion transitions and collision energies must be determined for each target triazine.

    • Example Transitions for Atrazine: m/z 216 -> 174.

  • Data Analysis:

    • Quantify analyte concentrations by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve. Calibration standards should be prepared in a similar matrix (e.g., reagent water) to account for matrix effects.[10]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1 mL Water Sample spike Add Internal Standards (e.g., Atrazine-d5) sample->spike reagents Add Methanol & Buffers spike->reagents hplc HPLC Separation (C18 Column) reagents->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Q1: Isolate Parent Ion (m/z) esi->ms1 ms2 Q2: Fragment Ion (Collision Cell) ms1->ms2 ms3 Q3: Monitor Fragment Ion (m/z) ms2->ms3 data Data Processing & Quantification ms3->data Generate Chromatogram

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
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